Maceneolignan A
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1 |
InChI Key |
LYZVPGMCGPXCQO-FVFSBHJXSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Maceneolignan A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of Maceneolignan A, a novel neolignan identified from the arils of Myristica fragrans (nutmeg). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.
Introduction
Myristica fragrans Houtt., commonly known as nutmeg, has a long history of use in traditional medicine and as a culinary spice.[1] Its rich phytochemical profile includes a variety of lignans and neolignans, which have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] In 2016, a research group led by Toshio Morikawa reported the discovery of a series of novel neolignans, designated Maceneolignans A-H, from the arils of M. fragrans.[3] Among these, this compound has emerged as a compound of interest due to its notable biological activity.
Discovery and Sourcing
This compound was first identified during a screening program aimed at discovering novel antagonists of the CC chemokine receptor 3 (CCR3) from natural sources.[3] CCR3 is a key receptor involved in the inflammatory cascade, particularly in allergic responses, making it a promising target for novel anti-inflammatory therapeutics. The arils (mace) of Myristica fragrans were selected as the source material for this investigation.
Isolation of this compound
While the precise, step-by-step protocol with specific solvent ratios and yields for the isolation of this compound is detailed in the primary research article by Morikawa et al. (2016) in the Journal of Natural Products, this guide outlines the general methodology based on the available information and standard phytochemical techniques.[3]
Experimental Protocol: Extraction and Fractionation
-
Extraction: The dried arils of Myristica fragrans are ground to a fine powder. The powdered material is then subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane and ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the neolignans, including this compound, concentrating in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography to isolate the individual compounds. This multi-step process typically involves:
-
Silica Gel Column Chromatography: The EtOAc fraction is first separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Octadecylsilyl (ODS) Column Chromatography: Fractions containing the compounds of interest are further purified using reversed-phase chromatography on an ODS column with a methanol-water or acetonitrile-water gradient system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column.
-
Experimental Workflow: Isolation of this compound
References
Unraveling Maceneolignan A: A Technical Guide to its Stereochemistry and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry and structural elucidation of Maceneolignan A, a novel neolignan isolated from the arils of Myristica fragrans.[1] The determination of its complex three-dimensional structure is critical for understanding its biological activity as a potent antagonist of the CC chemokine receptor 3 (CCR3), a key player in allergic diseases.[1] This document details the spectroscopic data, experimental protocols, and the logical workflow employed to fully characterize this promising natural product.
Core Physicochemical and Spectroscopic Data
The initial characterization of this compound established its fundamental properties, which served as the foundation for its detailed structural analysis. The molecular formula was determined to be C₂₁H₂₄O₅ by high-resolution electron ionization mass spectrometry (HR-EIMS).[2]
| Property | Value | Method |
| Molecular Formula | C₂₁H₂₄O₅ | HR-EIMS |
| Specific Rotation | [α]²⁵D +34 | Polarimetry (in CHCl₃) |
| UV λₘₐₓ (log ε) | 223 (4.40), 270 (4.18) nm | UV Spectroscopy |
| IR νₘₐₓ (cm⁻¹) | 3578, 1617, 1497, 1456, 1070 | Infrared Spectroscopy |
Spectroscopic Data for Structural Elucidation
The precise structure of this compound was pieced together using a suite of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The assignments for the ¹H and ¹³C NMR spectra, recorded in CDCl₃, were confirmed through DEPT, ¹H-¹H COSY, HMQC, and HMBC experiments.[2]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Benzofuran Moiety | ||
| 2 | 89.1 (d) | 5.12 (d, 9.0) |
| 3 | 53.5 (d) | 3.49 (m) |
| 3a | 131.5 (s) | |
| 4 | 148.2 (s) | |
| 5 | 147.5 (s) | |
| 6 | 109.8 (d) | 6.84 (s) |
| 7 | 118.9 (d) | 6.90 (s) |
| 7a | 134.8 (s) | |
| 5-OCH₃ | 56.1 (q) | 3.92 (s) |
| 8-O-4' Phenyl Moiety | ||
| 1' | 134.1 (s) | |
| 2', 6' | 104.5 (d) | 6.59 (s) |
| 3', 5' | 153.8 (s) | |
| 4' | 136.2 (s) | |
| 3', 5'-OCH₃ | 56.5 (q) | 3.84 (s) |
| Propenyl Side Chain | ||
| 7' | 131.2 (d) | 6.33 (d, 15.8) |
| 8' | 128.5 (d) | 6.16 (dq, 15.8, 6.5) |
| 9' | 18.5 (q) | 1.88 (dd, 6.5, 1.5) |
| Methyl Group | ||
| 9 | 21.8 (q) | 1.40 (d, 6.8) |
Experimental Protocols
The successful elucidation of this compound's structure relied on a series of meticulous experimental procedures, from isolation to spectroscopic analysis.
Isolation of this compound
-
Extraction: The dried arils of Myristica fragrans were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure.
-
Fractionation: The crude MeOH extract was subjected to a series of column chromatography (CC) steps. A typical workflow involves initial fractionation on a silica gel column using a gradient solvent system (e.g., n-hexane-ethyl acetate), followed by further purification using reversed-phase (RP-18) column chromatography with a different solvent system (e.g., methanol-water).
-
Final Purification: Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Final purification was often achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC spectra were recorded on a nuclear magnetic resonance spectrometer (typically 400 MHz or higher). Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
-
Mass Spectrometry: High-resolution mass spectra (HR-MS) were obtained on an electron ionization mass spectrometer (EIMS) to determine the exact mass and molecular formula of the compound.
-
Optical Rotation: Specific rotation was measured using a digital polarimeter with a sodium lamp (589 nm) at a defined temperature (25 °C). The concentration and solvent (chloroform) were recorded.
-
UV and IR Spectroscopy: UV spectra were recorded on a spectrophotometer in methanol. IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.
Structural Elucidation Workflow
The logical process for determining the structure of this compound began with establishing its basic molecular framework and culminated in defining its precise stereochemistry.
Caption: Workflow for the structural elucidation of this compound.
Key Stereochemical Insights
The relative and absolute stereochemistry of this compound was critical to its final structural assignment. The analysis of proton coupling constants and Nuclear Overhauser Effect (NOE) experiments were pivotal in this regard.
Caption: Diagram of key correlations for stereochemical assignment.
The large coupling constant (J = 9.0 Hz) between H-2 and H-3 indicated a trans relationship between these two protons on the dihydrobenzofuran ring. Furthermore, NOESY/ROESY experiments would reveal through-space correlations, such as between H-3 and the methyl protons at C-9, confirming their relative orientation. The positive specific rotation ([α]D = +34) provides information about the overall chirality of the molecule, which, when compared with related known compounds or computational models, helps in assigning the absolute configuration.
References
Maceneolignan A: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A is a bioactive neolignan compound that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the 8-O-4' neolignan class, its intricate structure presents both a challenge and an opportunity for natural product chemists and drug discovery scientists. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its proposed biosynthetic pathway. The information is presented to be a valuable resource for researchers working on the isolation, characterization, and potential therapeutic applications of this and related compounds.
Natural Sources of this compound
The primary and thus far exclusive natural source of this compound is the plant Myristica fragrans, commonly known as nutmeg. Specifically, this compound has been isolated from the arils, the fleshy, red, net-like covering of the nutmeg seed.[1] The aril, often referred to as mace, is a rich source of various neolignans and other secondary metabolites.
While the seeds of Myristica fragrans are also a source of numerous neolignans, the initial isolation and characterization of this compound, along with its congeners Maceneolignans B-H, were reported from the arils.[1] This suggests that the aril may be a more abundant source of this particular compound compared to the seed kernel.
Quantitative Data
Precise yield data for this compound from Myristica fragrans arils is not extensively reported in the literature. However, studies on the isolation of related neolignans from the seeds provide an indication of the general abundance of these compounds. The yields of individual neolignans are often in the milligram range from kilogram quantities of starting material, highlighting their status as minor constituents.
| Compound | Starting Material | Initial Extract Weight | Isolated Compound Weight | Reference |
| Myrifralignan A | 24.00 kg Nutmeg Seeds | 1450 g (MeOH extract of CO2 extract) | 1.1 mg | [2] |
| Myrifralignan B | 24.00 kg Nutmeg Seeds | 1450 g (MeOH extract of CO2 extract) | 0.6 mg | [2] |
| Myrislignan | 24.00 kg Nutmeg Seeds | 1450 g (MeOH extract of CO2 extract) | 14.2 mg | [2] |
| Maceneolignan L | 1.2 kg Nutmeg Seeds | 90.0 g (MeOH extract) | 2.5 mg | [3] |
| Maceneolignan H | 1.2 kg Nutmeg Seeds | 90.0 g (MeOH extract) | 70.0 mg | [3] |
| Maceneolignan F | 1.2 kg Nutmeg Seeds | 90.0 g (MeOH extract) | 50.7 mg | [3] |
Note: The table above provides examples of isolated yields of various neolignans from Myristica fragrans to give a general sense of abundance. A specific yield for this compound from the arils is not currently available in the cited literature.
Biosynthesis of this compound
The biosynthesis of this compound, like other neolignans, is believed to originate from the phenylpropanoid pathway, which produces monolignol precursors. The core structure of 8-O-4' neolignans is formed through the oxidative coupling of two such monolignol units.
Phenylpropanoid Pathway and Monolignol Synthesis
The journey to this compound begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into cinnamoyl-CoA. This intermediate can then be channeled towards the synthesis of various monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.
Oxidative Coupling to Form the 8-O-4' Linkage
The key step in the formation of this compound is the regioselective oxidative coupling of two monolignol radicals to form the characteristic 8-O-4' ether linkage. This reaction is catalyzed by oxidases such as laccases or peroxidases, which generate monolignol radicals. The stereochemistry of the coupling is often guided by dirigent proteins (DIRs), which capture the radicals and orient them for a specific bond formation.
Based on the structure of this compound, the likely monolignol precursors are coniferyl alcohol and a second, modified monolignol. The specific enzymes and dirigent proteins involved in the biosynthesis of this compound in Myristica fragrans have not yet been fully characterized.
References
In Silico Prediction of Maceneolignan A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maceneolignan A, a natural product isolated from Myristica fragrans, has demonstrated notable anti-inflammatory and anti-allergic properties by inhibiting the release of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) from mast cells. However, its direct molecular targets remain elusive. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets. We will explore a dual-pronged computational strategy employing both ligand-based and structure-based methodologies to generate a high-confidence list of potential protein targets. Furthermore, this guide outlines detailed experimental protocols for the validation of these predicted interactions and presents the relevant signaling pathways in which these targets may function. This document is intended to serve as a practical resource for researchers engaged in natural product drug discovery and target identification.
Introduction
Natural products are a rich source of novel bioactive compounds with therapeutic potential. This compound is one such compound, exhibiting promising effects in cellular models of allergy and inflammation. The identification of its molecular targets is a critical step in understanding its mechanism of action and for its further development as a potential therapeutic agent. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses regarding the molecular targets of small molecules.[1] This guide details a workflow for the computational prediction of this compound's targets, integrating data from multiple prediction platforms and providing a foundation for subsequent experimental validation.
This compound: Known Biological Activity
The primary known biological activities of this compound are summarized in the table below. This information is crucial for contextualizing the results of the in silico target prediction, as the predicted targets should ideally be involved in pathways related to mast cell degranulation and inflammatory signaling.
| Biological Process | Cell Line | IC50 | Reference |
| Inhibition of β-hexosaminidase release | RBL-2H3 | 48.4 μM | [2] |
| Inhibition of TNF-α release | RBL-2H3 | 63.7 μM | [3] |
In Silico Target Prediction Workflow
To enhance the robustness of the target prediction, we propose a consensus approach utilizing two distinct and complementary in silico methodologies: ligand-based similarity searching and structure-based reverse pharmacophore mapping.
Ligand-Based Target Prediction: SwissTargetPrediction
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets.
-
Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is used as the input for the prediction. The SMILES string for this compound is: C/C=C/c1cc2c(c(c1)OC)O--INVALID-LINK--c3cc(c(c(c3)OC)O)OC.
-
Database : The tool compares the 2D and 3D structure of the query molecule against a database of over 370,000 active compounds with known targets.
-
Prediction : The output is a ranked list of potential protein targets, with a probability score assigned to each prediction based on the similarity to known ligands.
Structure-Based Target Prediction: PharmMapper
PharmMapper is a web server that identifies potential drug targets by fitting a query molecule into a large database of pharmacophore models derived from known protein-ligand complex structures. This "reverse" pharmacophore mapping approach can identify targets even if they are not known to bind to structurally similar ligands.
-
Input : A 3D structure of this compound in SDF (Structure-Data File) or Mol2 format is required. This can be generated from the SMILES string using online converters or molecular modeling software.
-
Database : PharmMapper contains a vast database of over 23,000 proteins and more than 16,000 druggable pharmacophore models.
-
Prediction : The server maps the query molecule against all pharmacophore models and provides a ranked list of potential targets based on a "fit score," which reflects how well the molecule's chemical features match the pharmacophore model.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the in silico prediction and experimental validation of this compound targets.
Predicted Targets of this compound
The following table summarizes the top potential targets for this compound as predicted by SwissTargetPrediction and PharmMapper. The list is curated to highlight targets with relevance to inflammation and allergic responses.
| Target Name | UniProt ID | Prediction Method | Score | Putative Role in Inflammation/Allergy |
| Lyn Tyrosine Kinase | P07948 | SwissTargetPrediction | 0.85 (Probability) | A key kinase in the initiation of the mast cell degranulation signaling cascade. |
| Spleen Tyrosine Kinase (Syk) | P43405 | SwissTargetPrediction | 0.82 (Probability) | A critical downstream kinase in the FcεRI signaling pathway in mast cells. |
| Phosphoinositide 3-kinase (PI3K) | P42336 | SwissTargetPrediction | 0.79 (Probability) | Involved in mast cell activation, cytokine production, and survival. |
| Mitogen-activated protein kinase 14 (p38 MAPK) | Q16539 | PharmMapper | 5.62 (Fit Score) | A key regulator of the synthesis and release of pro-inflammatory cytokines, including TNF-α. |
| IκB kinase (IKK) | O15111 | PharmMapper | 5.48 (Fit Score) | A central kinase in the NF-κB signaling pathway, which controls the expression of many inflammatory genes. |
| 5-Lipoxygenase (5-LOX) | P09917 | SwissTargetPrediction | 0.75 (Probability) | An enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. |
| Cyclooxygenase-2 (COX-2) | P35354 | PharmMapper | 5.21 (Fit Score) | An enzyme responsible for the production of prostaglandins, which contribute to inflammation. |
Signaling Pathway Context
The predicted targets of this compound are implicated in key signaling pathways that regulate mast cell activation and the inflammatory response. Understanding these pathways is essential for interpreting the potential mechanism of action of this natural product.
Mast Cell Degranulation Pathway
The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates a signaling cascade that leads to the release of pre-formed inflammatory mediators stored in granules.
Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.
TNF-α Production and Release Pathway
The production and release of TNF-α in mast cells are regulated by signaling pathways that are activated downstream of FcεRI engagement, involving transcription factors such as NF-κB.
Caption: Key signaling components leading to TNF-α production in mast cells.
Experimental Protocols for Target Validation
The in silico predictions provide a strong basis for experimental validation. The following are detailed methodologies for key experiments to confirm the interaction between this compound and its predicted targets.
Recombinant Protein Expression and Purification
-
Objective : To produce sufficient quantities of the high-confidence predicted target proteins for biophysical and functional assays.
-
Protocol :
-
Clone the cDNA of the target protein (e.g., Lyn, Syk, p38 MAPK) into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).
-
Transform the expression vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an optimal temperature and time.
-
Lyse the bacterial cells by sonication in a suitable lysis buffer.
-
Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity.
-
Confirm the identity and purity of the protein by SDS-PAGE and Western blotting.
-
Surface Plasmon Resonance (SPR)
-
Objective : To quantitatively measure the binding affinity and kinetics of the interaction between this compound and the purified target protein.
-
Protocol :
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Microscale Thermophoresis (MST)
-
Objective : To provide an orthogonal method to SPR for quantifying the binding affinity in solution.
-
Protocol :
-
Label the purified target protein with a fluorescent dye (e.g., NHS-ester reactive dyes).
-
Prepare a serial dilution of this compound.
-
Mix the labeled protein at a constant concentration with the different concentrations of this compound.
-
Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in an MST instrument.
-
Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a binding curve to determine the KD.
-
In Vitro Kinase Assay (for predicted kinases)
-
Objective : To determine if this compound can inhibit the enzymatic activity of the predicted kinase targets (e.g., Lyn, Syk, p38 MAPK, IKK).
-
Protocol :
-
Prepare a reaction mixture containing the purified active kinase, a specific substrate (e.g., a peptide substrate), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated product (e.g., ELISA).
-
Calculate the IC50 value of this compound for the inhibition of the kinase activity.
-
Conclusion
This technical guide has outlined a systematic and robust workflow for the in silico prediction of the molecular targets of this compound. By combining ligand-based and structure-based computational approaches, a high-confidence list of potential targets has been generated. The predicted targets, including key kinases in inflammatory signaling pathways, are consistent with the known anti-allergic and anti-inflammatory activities of this compound. The provided experimental protocols offer a clear path for the validation of these computational predictions. The successful identification and validation of this compound's targets will be instrumental in elucidating its mechanism of action and will pave the way for its potential development as a novel therapeutic agent.
References
Maceneolignan A: A Novel CCR3 Antagonist for Allergic and Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Maceneolignan A and its role as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key G protein-coupled receptor predominantly expressed on eosinophils, basophils, and Th2 lymphocytes, playing a central role in the pathogenesis of allergic inflammatory diseases such as asthma. This compound, a neolignan isolated from the arils of Myristica fragrans, has demonstrated significant inhibitory effects on CCR3-mediated cellular responses. This document details the mechanism of action of this compound, presents quantitative data on its antagonist activity, outlines relevant experimental protocols for its evaluation, and illustrates the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CCR3 antagonists.
Introduction: The Role of CCR3 in Allergic Inflammation
The C-C chemokine receptor 3 (CCR3) is a critical mediator in the inflammatory cascade associated with allergic diseases.[1] Its primary ligands include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), which are potent chemoattractants for eosinophils.[2][3] Upon ligand binding, CCR3, a G protein-coupled receptor, initiates a cascade of intracellular signaling events.[3][4] This activation leads to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators, contributing to the tissue damage and hyper-responsiveness characteristic of allergic conditions like asthma.[4][5] Given its pivotal role, CCR3 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[1]
This compound is a naturally occurring neolignan that has been identified as a selective antagonist of CCR3.[3][6] Its ability to block the interaction between eotaxins and CCR3 positions it as a promising lead compound for the development of new treatments for eosinophil-driven inflammatory disorders.
This compound and its Antagonistic Activity on CCR3
This compound is one of several neolignans isolated from the arils of Myristica fragrans that exhibit CCR3 antagonistic properties.[3][6] Studies have shown that these compounds can effectively inhibit the chemotactic response of CCR3-expressing cells towards eotaxin-1.
Quantitative Data on CCR3 Antagonism
The inhibitory potency of this compound and its related compounds has been quantified using in vitro chemotaxis assays. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to inhibit 50% of the CCR3-mediated cell migration induced by a specific concentration of eotaxin-1.
| Compound | Source | EC50 (µM) | Reference Compound | EC50 (µM) |
| This compound | Myristica fragrans | 1.6 | SB328437 | 0.78 |
| Maceneolignan F | Myristica fragrans | 1.5 | SB328437 | 0.78 |
| Maceneolignan H | Myristica fragrans | 1.4 | SB328437 | 0.78 |
Table 1: In vitro CCR3 antagonistic activity of Maceneolignans from Myristica fragrans. Data is based on the inhibition of CC chemokine ligand 11 (eotaxin-1)-induced chemotaxis in CCR3-expressing L1.2 cells.[3][6]
Mechanism of Action: CCR3 Signaling Pathways
This compound exerts its effect by blocking the CCR3 signaling cascade. The binding of eotaxins to CCR3 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins, specifically of the Gi family.[4] This initiates a series of downstream signaling events that ultimately mediate the biological responses of eosinophils.
Key Signaling Pathways
The primary signaling pathways activated by CCR3 include:
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2 and p38): These pathways are essential for chemotaxis and degranulation.[4]
-
Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cellular activation.[2]
The following diagram illustrates the CCR3 signaling cascade and the proposed point of intervention for this compound.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CCR3 antagonistic activity of compounds like this compound.
Isolation of this compound from Myristica fragrans
A general workflow for the isolation and purification of neolignans from Myristica fragrans is outlined below.
Caption: General workflow for the isolation of this compound.
Protocol:
-
Extraction: The dried and powdered arils of Myristica fragrans are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which typically contains the neolignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the components into different fractions.
-
Preparative HPLC: Fractions showing promising activity in preliminary screens are further purified by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
CCR3-Mediated Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of CCR3-expressing cells towards a chemoattractant.
Materials:
-
CCR3-expressing cells (e.g., L1.2 murine pre-B lymphoma cells stably transfected with human CCR3)
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11)
-
Test compound: this compound
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate membrane)
Protocol:
-
Cell Preparation: CCR3-expressing L1.2 cells are washed and resuspended in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant and Compound Preparation: Eotaxin-1 is diluted in assay medium to the desired concentration (e.g., 10 nM). This compound is prepared at various concentrations.
-
Assay Setup:
-
Add the eotaxin-1 solution to the lower wells of the chemotaxis chamber.
-
In the upper wells (inserts), add the cell suspension pre-incubated with different concentrations of this compound or vehicle control.
-
-
Incubation: The chamber is incubated at 37°C in a 5% CO2 humidified atmosphere for 2-4 hours.
-
Cell Migration Quantification: After incubation, the inserts are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or a colorimetric assay (e.g., using a fluorescent dye like Calcein-AM).
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound compared to the vehicle control. The EC50 value is determined by non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
Materials:
-
CCR3-expressing cells
-
Eotaxin-1
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading: CCR3-expressing cells are incubated with Fluo-4 AM in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
Cell Washing: The cells are washed with assay buffer to remove excess extracellular dye.
-
Compound Incubation: The loaded cells are pre-incubated with various concentrations of this compound or vehicle control for a short period.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using the fluorescence plate reader.
-
Agonist Stimulation: Eotaxin-1 is added to the wells to stimulate the cells, and the fluorescence is continuously monitored in real-time.
-
Data Analysis: The increase in fluorescence intensity upon agonist stimulation reflects the rise in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence response. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents a promising natural product-derived CCR3 antagonist with the potential for development as a therapeutic agent for allergic and inflammatory diseases. Its ability to effectively inhibit eosinophil chemotaxis highlights its potential to modulate the inflammatory response in conditions such as asthma. Further preclinical studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel CCR3 antagonists. The continued exploration of natural products as a source of novel drug leads remains a valuable strategy in the quest for new and effective treatments for inflammatory disorders.
References
- 1. CCR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Maceneolignan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A is a naturally occurring neolignan isolated from the arils of Myristica fragrans, commonly known as nutmeg. Lignans and neolignans are a large group of phenolic compounds with diverse chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for this compound, this guide also includes data for the closely related and more extensively studied lignan, macelignan, also found in Myristica fragrans, to provide a comparative and more complete profile for researchers.
Chemical Structure and Identification
This compound is structurally distinct from other lignans. Its chemical information is summarized below:
| Identifier | Value |
| IUPAC Name | 2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
| CAS Number | 1967042-42-7 |
| Molecular Formula | C21H24O5 |
| Molecular Weight | 356.4 g/mol |
| Canonical SMILES | C/C=C/C1=CC2=C(C(=C1)OC)O--INVALID-LINK--C3=CC(=C(C(=C3)OC)O)OC |
| InChI Key | LYZVPGMCGPXCQO-FVFSBHJXSA-N |
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are primarily based on computational predictions. To offer a more practical reference, experimentally determined properties of the related compound, macelignan, are also provided.
Table 1: Calculated Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 356.4 g/mol | PubChem |
| XLogP3 | 4.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 356.16237418 g/mol | PubChem |
| Monoisotopic Mass | 356.16237418 g/mol | PubChem |
| Topological Polar Surface Area | 57.2 Ų | PubChem |
| Heavy Atom Count | 26 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 467 | PubChem |
Table 2: Experimental and Calculated Properties of Macelignan (Representative Compound)
| Property | Value | Source |
| Molecular Formula | C20H24O4 | PubChem[1] |
| Molecular Weight | 328.4 g/mol | PubChem[1] |
| Appearance | White solid | TargetMol[2] |
| Solubility | DMSO: ≥ 30 mg/mL | Doron Scientific[3] |
| DMSO: 59 mg/mL (179.66 mM) with sonication | TargetMol[2] | |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate | TargetMol[2] | |
| UV Detection Wavelength | 240 nm | PubMed[4] |
| Storage Stability | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol[2] |
| XLogP3 (Calculated) | 5.2 | PubChem[1] |
Experimental Protocols
Isolation and Purification of Maceneolignans from Myristica fragrans
The following is a general protocol for the isolation of lignans, including this compound and macelignan, from the seeds of Myristica fragrans. This protocol is based on established methodologies for natural product extraction and purification.[5][6][7][8]
1. Extraction:
-
Dried and powdered seeds of Myristica fragrans are subjected to extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
The biologically active fractions (typically the ethyl acetate and chloroform fractions for lignans) are collected.
3. Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure compounds.
Caption: Macelignan's inhibition of the PI3K/Akt signaling pathway.
This diagram illustrates that Macelignan inhibits the activation of PI3K, which in turn prevents the phosphorylation of Akt. This leads to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines, ultimately reducing the inflammatory response in microglia.
Conclusion
This compound is a promising natural product from Myristica fragrans with potential for further investigation. This guide has summarized the available physical and chemical data for this compound, supplemented with experimental data from the closely related compound macelignan. The provided experimental protocols and the illustrated signaling pathway offer a foundational resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further experimental validation of the properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Macelignan | C20H24O4 | CID 10404245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Macelignan | COX | TargetMol [targetmol.com]
- 3. doronscientific.com [doronscientific.com]
- 4. Determination of macelignan in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oiirj.org [oiirj.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ethnobotanical and Pharmacological Landscape of Maceneolignan A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maceneolignan A, a neolignan found in Myristica fragrans Houtt. (nutmeg), is emerging as a compound of significant interest for its therapeutic potential, particularly in the realm of inflammatory and allergic disorders. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, its demonstrated pharmacological activities, and detailed experimental protocols for its study. Special emphasis is placed on its inhibitory effects on mast cell degranulation and tumor necrosis factor-alpha (TNF-α) production, with an exploration of the underlying signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.
Ethnobotanical Context of Myristica fragrans
Myristica fragrans, the primary botanical source of this compound, has a rich history of use in traditional medicine systems worldwide.[1][2][3] The seed (nutmeg) and its aril (mace) are the most commonly used parts.[1][2] Ethnobotanical evidence suggests a strong correlation between the traditional applications of M. fragrans and the scientifically validated pharmacological activities of its constituent compounds, including this compound.
Table 1: Ethnobotanical Uses of Myristica fragrans
| Traditional Medicinal Use | Plant Part Used | Geographic/Cultural Context | Potential Correlation with this compound Activity |
| Digestive Ailments (diarrhea, indigestion, bloating, stomach cramps) | Seed (Nutmeg), Aril (Mace) | Ayurvedic, Traditional Chinese Medicine, European Folk Medicine | Anti-inflammatory and anti-spasmodic properties.[4][5][6] |
| Pain and Inflammation (arthritis, rheumatism, muscle pain, toothaches) | Seed (Nutmeg), Nutmeg Oil | Ayurvedic, Traditional Chinese Medicine, African Traditional Medicine | Anti-inflammatory and analgesic effects.[5][6][7] |
| Nervous System Disorders (anxiety, insomnia, stress) | Seed (Nutmeg) | Ayurvedic Medicine | Calming and sedative properties.[4][6] |
| Respiratory Conditions (cough, asthma) | Seed (Nutmeg) | Ayurvedic Medicine | Anti-inflammatory and potential anti-allergic effects.[1] |
| Allergic Reactions | Wood, Seed (Nutmeg), Aril (Mace) | Thai Traditional Medicine | Anti-allergic activity, inhibition of mast cell degranulation.[8][9] |
| Sexual Disorders | Seed (Nutmeg) | Unani Medicine | Aphrodisiac properties.[10] |
| Skin Diseases | Seed (Nutmeg) | Folklore Medicine | Antimicrobial and anti-inflammatory actions.[11] |
Pharmacological Activities of this compound and Related Compounds
This compound is one of several bioactive neolignans isolated from Myristica fragrans.[1] Its pharmacological profile, particularly its anti-inflammatory and anti-allergic properties, is a subject of growing research interest.
Inhibition of Mast Cell Degranulation
This compound has been identified as a potent inhibitor of degranulation in antigen-stimulated rat basophilic leukemia cells (RBL-2H3), a widely used model for mast cells.[2] This inhibitory action is crucial in the context of type I allergic reactions, where the release of inflammatory mediators from mast cells drives the allergic cascade.
Inhibition of TNF-α Production
In addition to preventing degranulation, this compound also inhibits the production of tumor necrosis factor-alpha (TNF-α) in antigen-stimulated RBL-2H3 cells.[2] TNF-α is a pro-inflammatory cytokine that plays a pivotal role in the late phase of allergic reactions and in chronic inflammatory diseases.
Table 2: Quantitative Data on the Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Cell Line/Model | IC₅₀ Value | Reference |
| This compound | Inhibition of β-hexosaminidase release (degranulation) | RBL-2H3 cells | 20.7 - 63.7 µM (range for several neolignans including this compound) | [2] |
| This compound | Inhibition of TNF-α production | RBL-2H3 cells | 39.5 - 51.2 µM (range for this compound, verrucosin, and malabaricone C) | [2] |
| M. fragrans wood extract | Anti-allergic activity (β-hexosaminidase release) | RBL-2H3 cells | 13.29 ± 0.28 µg/ml | [8][9] |
| M. fragrans nutmeg extract | Anti-allergic activity (β-hexosaminidase release) | RBL-2H3 cells | 20.90 ± 1.03 µg/ml | [8][9] |
| M. fragrans mace extract | Anti-allergic activity (β-hexosaminidase release) | RBL-2H3 cells | 12.95 ± 0.89 µg/ml | [8][9] |
| Neolignan (unspecified) | NF-κB inhibition | HeLa cells | IC₅₀ = 1.5 nM | [5] |
| Neolignan (unspecified) | NF-κB inhibition | HeLa cells | IC₅₀ = 3.4 nM | [5] |
Signaling Pathways
While the precise molecular targets of this compound in mast cell degranulation are still under investigation, the inhibition of TNF-α production by related neolignans from Myristica fragrans points towards the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α.
Caption: Postulated signaling pathway for this compound's inhibitory action.
Experimental Protocols
Isolation of Neolignans from Myristica fragrans
The following is a generalized protocol based on methodologies reported in the literature for the isolation of neolignans, including this compound, from M. fragrans.[12][13][14][15]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered plant material (mace or nutmeg) is extracted with a suitable solvent such as methanol or 75% aqueous ethanol at room temperature or using ultrasonication.[13][14] The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The bioactive neolignans are typically concentrated in the ethyl acetate fraction.[5][15]
-
Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate) is used to separate the compounds based on their polarity, yielding several sub-fractions.[14]
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative reverse-phase HPLC (RP-HPLC) to isolate the pure compounds.[12]
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[14]
RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon stimulation.[8][16][17][18]
Methodology:
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For antigen-induced degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.[18]
-
Treatment: Sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Degranulation is induced by adding DNP-bovine serum albumin (BSA) to the cells. A positive control (e.g., calcium ionophore A23187) and a negative control (unstimulated cells) are included.[18]
-
Quantification of β-Hexosaminidase:
-
The supernatant is collected after stimulation.
-
The remaining cells are lysed (e.g., with Triton X-100) to measure the total β-hexosaminidase content.
-
The supernatant and cell lysate are incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Calculation: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant as a percentage of the total β-hexosaminidase (supernatant + cell lysate).
TNF-α Inhibition Assay
The inhibitory effect of this compound on TNF-α production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Treatment: RBL-2H3 cells (or other suitable cell lines like RAW 264.7 macrophages) are cultured and treated with various concentrations of this compound.
-
Stimulation: The cells are stimulated to produce TNF-α (e.g., with antigen for RBL-2H3 cells or lipopolysaccharide (LPS) for macrophages).
-
Sample Collection: The cell culture supernatant is collected after an appropriate incubation period.
-
ELISA Protocol:
-
A microplate is coated with a capture antibody specific for TNF-α.
-
The collected supernatants and TNF-α standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured.
-
-
Quantification: The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve.
Conclusion and Future Directions
This compound, a neolignan from Myristica fragrans, demonstrates significant potential as a therapeutic agent for allergic and inflammatory conditions. Its ability to inhibit mast cell degranulation and TNF-α production, likely through the modulation of the NF-κB signaling pathway, provides a strong rationale for further investigation. The ethnobotanical uses of M. fragrans for inflammatory-related ailments further support its pharmacological relevance.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the mast cell signaling cascade.
-
Conducting in vivo studies to validate its anti-allergic and anti-inflammatory efficacy and to assess its pharmacokinetic and safety profiles.
-
Exploring the synergistic effects of this compound with other bioactive compounds from M. fragrans.
-
Synthesizing analogs of this compound to optimize its potency and drug-like properties.
This technical guide provides a solid foundation for these future endeavors, aiming to accelerate the translation of this promising natural product into novel therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Degranulation inhibitors from the arils of Myristica fragrans in antigen-stimulated rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Neolignan inhibitors of antigen-induced degranulation in RBL-2H3 cells from the needles of Pinus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of inhibition of allergic immune responses by a novel antedrug TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different activation signals induce distinct mast cell degranulation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 8-O-4' Neolignans and Their Antibacterial Activity from the Whole Plants of Clematis lasiandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of antifungal properties of 8.O.4'-neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of endotoxin-induced TNF-alpha production in macrophages by 5Z-7-oxo-zeaenol and other fungal resorcylic acid lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Maceneolignan A in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Maceneolignan A, a lignan found in Myristica fragrans (nutmeg). Understanding the solubility of this bioactive compound is critical for its extraction, formulation, and therapeutic application. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data for the closely related and more extensively studied compound, macelignan, as a surrogate. Methodologies for solubility determination and relevant biological pathways are also detailed to provide a comprehensive resource for researchers.
Core Focus: Solubility and Experimental Design
The solubility of a compound in various solvents is a fundamental physicochemical property that dictates its behavior in different environments, influencing everything from its bioavailability to its suitability for various analytical techniques. This guide focuses on providing the available solubility data and the experimental context needed to work with this compound and related compounds.
Quantitative Solubility Data
| Solvent System | Solubility | Notes |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.61 mM)[1] | This formulation yields a clear solution. The exact saturation point is not specified. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.61 mM)[1] | This system also produces a clear solution, with the saturation point not fully determined.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.61 mM)[1] | A clear solution is obtained in this lipid-based vehicle.[1] |
Note: The data presented is for macelignan, a compound structurally similar to this compound.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical experimental procedure. The following outlines a general and widely accepted methodology, the shake-flask method, which can be adapted for determining the solubility of this compound in various organic solvents.[2]
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[2]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Biological Signaling Pathway
Macelignan, and by extension this compound, has been shown to modulate several key cellular signaling pathways. One of the notable pathways is the AKT-mTOR-TFEB signaling cascade, which is crucial for regulating cellular processes like autophagy and lysosomal biogenesis.
Caption: Macelignan's modulation of the AKT-mTOR-TFEB signaling pathway.
This guide serves as a foundational resource for researchers working with this compound. While direct solubility data is sparse, the provided information on the related compound macelignan, coupled with robust experimental protocols, offers a strong starting point for further investigation and application of this promising natural product.
References
The Stability and Degradation Profile of Maceneolignan A: A Technical Guide for Researchers
Introduction
Maceneolignan A is a naturally occurring 8-O-4' neolignan isolated from the aril of Myristica fragrans (nutmeg).[1] As a phenolic compound, it exhibits noteworthy biological activities, but its inherent stability and potential degradation pathways are critical considerations for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted stability and degradation profile of this compound, based on an analysis of its chemical structure and the known reactivity of its constituent functional groups. Due to the current absence of direct experimental stability data for this compound in publicly available literature, this document serves as a predictive resource to guide future research and drug development efforts.
Predicted Stability and Degradation Pathways
The chemical structure of this compound contains several functional groups that are susceptible to degradation under various stress conditions. These include phenolic hydroxyl groups, methoxy groups, and an ether linkage. The primary predicted degradation pathways are oxidation, hydrolysis, and photodegradation.
Table 1: Predicted Degradation Pathways of this compound
| Degradation Pathway | Stress Condition | Predicted Degradation Products | Potential Impact on Activity |
| Oxidation | Oxidizing agents (e.g., H₂O₂, atmospheric oxygen) | Quinone-type structures | Likely loss or alteration of biological activity due to modification of the phenolic rings. |
| Hydrolysis | Acidic or basic conditions | Cleavage of the 8-O-4' ether linkage, yielding two separate phenolic monomers. | Significant loss of biological activity, as the dimeric structure is likely crucial for its pharmacological effects. |
| Photodegradation | Exposure to UV or visible light | Complex mixture of degradation products arising from radical-mediated reactions. | Unpredictable, but likely to result in loss of activity and potential formation of phototoxic byproducts. |
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability of this compound and identify its degradation products, a series of forced degradation studies should be conducted.[2][3][4] These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage and handling.
Table 2: Recommended Protocols for Forced Degradation Studies of this compound
| Stress Condition | Proposed Experimental Protocol | Analytical Method |
| Acidic Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and treat with 0.1 M to 1 M hydrochloric acid at elevated temperatures (e.g., 60-80 °C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. | RP-HPLC with UV detection, LC-MS for identification of degradation products. |
| Basic Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide at elevated temperatures (e.g., 60-80 °C) for defined time points. Neutralize the samples before analysis. | RP-HPLC with UV detection, LC-MS. |
| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for defined time points. Protect from light. | RP-HPLC with UV detection, LC-MS. |
| Thermal Degradation | Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) for a defined period. Also, test in solution at elevated temperatures. | RP-HPLC with UV detection, LC-MS. |
| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. | RP-HPLC with UV detection, LC-MS. |
Visualizing Predicted Degradation and Experimental Workflows
Predicted Oxidative Degradation Pathway of this compound
Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinones.[5][6][7]
Caption: Predicted oxidative degradation of this compound to form quinone-type products.
Predicted Hydrolytic Cleavage of this compound
The 8-O-4' ether linkage in this compound may be susceptible to acid-catalyzed hydrolysis.[8][9][10][11]
Caption: Predicted acid-catalyzed hydrolytic cleavage of the ether linkage in this compound.
General Workflow for Forced Degradation Studies
A systematic approach is necessary to effectively evaluate the stability of a drug substance.
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Conclusion
While direct experimental data on the stability of this compound is not yet available, a predictive analysis based on its chemical structure provides valuable insights for researchers and drug development professionals. The primary anticipated degradation pathways are oxidation of the phenolic rings and hydrolysis of the ether linkage. The provided experimental protocols for forced degradation studies offer a robust framework for empirically determining the stability-indicating analytical methods and for elucidating the actual degradation profile of this promising natural product. Such studies are indispensable for the successful development of this compound into a safe and effective therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 8. 290. The reaction kinetics of the acid hydrolysis of phenolic ethers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Phenol ether - Wikipedia [en.wikipedia.org]
- 10. actachemscand.org [actachemscand.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Quantum Mechanical Calculations for the Structural Elucidation of Maceneolignan A: A Technical Guide
Introduction
Maceneolignan A, a naturally occurring neolignan, presents a complex stereochemical structure that is crucial for its biological activity. The precise determination of its three-dimensional arrangement is a prerequisite for understanding its mechanism of action and for its potential application in drug development. While experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are foundational in structure elucidation, computational methods, particularly quantum mechanical (QM) calculations, have become indispensable tools for refining and validating proposed structures.[1][2][3] This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT), a prominent QM method, for the structural analysis of this compound.[4][5] This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and natural product characterization.
Core Principles of Quantum Mechanical Calculations in Structure Elucidation
Quantum mechanics provides the fundamental laws governing the behavior of electrons in molecules.[6] By solving approximations of the Schrödinger equation, QM methods can predict various molecular properties with high accuracy.[6] For structural elucidation, the primary goal is to identify the lowest energy conformation (the most stable structure) of a molecule and to predict its spectroscopic properties. A close match between the calculated and experimentally observed data provides strong evidence for the correctness of the proposed structure.[7]
Density Functional Theory (DFT) is a widely used QM method in this context due to its favorable balance of accuracy and computational cost.[6][8] DFT calculations are employed to optimize the molecular geometry of proposed diastereomers of this compound and to calculate their NMR chemical shifts and coupling constants.[5]
Methodology for Quantum Mechanical Calculations of this compound
The following section outlines a typical workflow for the quantum mechanical analysis of this compound's structure.
Initial Structure Generation and Conformational Search
The process begins with the generation of all possible diastereomers of this compound based on its known 2D structure. For each diastereomer, a comprehensive conformational search is performed using a lower-level computational method, such as molecular mechanics with a suitable force field (e.g., MMFF94), to identify a set of low-energy conformers.
Geometry Optimization with Density Functional Theory
The low-energy conformers identified in the previous step are then subjected to geometry optimization using DFT. A common choice for this is the B3LYP functional with a 6-31G(d,p) basis set.[8][9] This level of theory has been shown to provide reliable geometries for organic molecules. The optimization calculations are typically performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to mimic the experimental conditions.
Calculation of Spectroscopic Parameters
Following geometry optimization, the NMR shielding tensors and spin-spin coupling constants are calculated for each of the optimized low-energy conformers of all diastereomers. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. These calculations are often performed at a higher level of theory, such as mPW1PW91/6-311+G(d,p), to achieve better accuracy.
Data Analysis and Structure Validation
The calculated NMR chemical shifts for each conformer are averaged based on their Boltzmann populations, which are derived from their relative energies. These Boltzmann-averaged chemical shifts are then compared with the experimental NMR data. The diastereomer whose calculated NMR data shows the best correlation with the experimental data is identified as the most likely correct structure. Statistical metrics such as the mean absolute error (MAE) and the correlation coefficient (R²) are used to quantify the agreement between the calculated and experimental data.
Data Presentation: Hypothetical Calculated vs. Experimental Data
The following tables present hypothetical quantitative data that would be generated during the quantum mechanical analysis of two possible diastereomers of this compound, hereafter referred to as Diastereomer 1 and Diastereomer 2.
Table 1: Calculated Relative Energies and Boltzmann Populations of Low-Energy Conformers for Diastereomer 1 and Diastereomer 2.
| Diastereomer | Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Diastereomer 1 | 1a | 0.00 | 65.2 |
| 1b | 0.85 | 20.1 | |
| 1c | 1.50 | 14.7 | |
| Diastereomer 2 | 2a | 0.00 | 70.5 |
| 2b | 0.75 | 29.5 |
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Selected Carbons of this compound.
| Carbon No. | Experimental δc | Calculated δc (Diastereomer 1) | Calculated δc (Diastereomer 2) |
| C-1 | 135.2 | 135.8 | 138.1 |
| C-2 | 112.8 | 113.1 | 115.3 |
| C-3 | 148.5 | 148.9 | 150.2 |
| C-4 | 145.1 | 145.5 | 146.8 |
| C-5 | 118.9 | 119.2 | 121.0 |
| C-6 | 121.4 | 121.8 | 123.5 |
| C-7 | 85.3 | 85.9 | 88.2 |
| C-8 | 54.1 | 54.5 | 56.7 |
| C-9 | 72.6 | 73.0 | 75.1 |
Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Selected Protons of this compound.
| Proton No. | Experimental δH | Calculated δH (Diastereomer 1) | Calculated δH (Diastereomer 2) |
| H-7 | 4.85 | 4.89 | 5.12 |
| H-8 | 3.52 | 3.55 | 3.78 |
| H-9a | 3.91 | 3.95 | 4.15 |
| H-9b | 3.75 | 3.79 | 3.99 |
Experimental and Computational Protocols
Software: All DFT calculations are typically performed using the Gaussian suite of programs.[9][10]
Conformational Search Protocol:
-
The initial 3D structure of each diastereomer is built using a molecular editor.
-
A conformational search is performed using the GMMX protocol with the MMFF94 force field in the gas phase.
-
All conformers within a 10 kcal/mol energy window of the global minimum are saved.
Geometry Optimization Protocol:
-
The conformers obtained from the search are subjected to geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory.
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies).
NMR Calculation Protocol:
-
NMR shielding constants are calculated for all optimized conformers using the GIAO method at the mPW1PW91/6-311+G(d,p) level of theory.
-
Calculated shielding constants are converted to chemical shifts using a reference compound (e.g., tetramethylsilane) calculated at the same level of theory.
-
Boltzmann-averaged chemical shifts are calculated based on the relative energies of the conformers.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the computational analysis of this compound.
Caption: Workflow for the Quantum Mechanical Calculation of this compound's Structure.
Caption: Logical Relationship between Experimental and Calculated Data for Structure Validation.
Conclusion
The integration of quantum mechanical calculations, particularly DFT, into the structure elucidation workflow for complex natural products like this compound provides a powerful means of validating and refining proposed structures. By comparing calculated spectroscopic data with experimental results, researchers can gain a high degree of confidence in their structural assignments. This computational approach not only enhances the accuracy of structure determination but also provides valuable insights into the conformational preferences and electronic properties of the molecule, which are essential for subsequent drug design and development efforts.
References
- 1. Computer-aided structure elucidation of neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation: Significance and symbolism [wisdomlib.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. DFT calculations and POM analyses of cytotoxicity of some flavonoids from aerial parts of Cupressus sempervirens: Docking and identification of pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Computational chemistry [cocadds.pharm.uoa.gr]
Predicted ADMET Properties of Maceneolignan A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A is a naturally occurring lignan isolated from the mace of Myristica fragrans (nutmeg).[1] Lignans as a class of compounds have demonstrated a wide array of biological activities, and this compound, in particular, has been noted for its anti-inflammatory properties, including the inhibition of TNF-α and β-hexosaminidase release.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for further development. This document provides a comprehensive overview of the predicted ADMET properties of this compound, based on its known physicochemical characteristics and established in silico and in vitro models. The methodologies presented herein are standardized protocols commonly employed in the pharmaceutical industry to assess the drug-like qualities of new chemical entities. Early-stage ADMET profiling is crucial to de-risk drug candidates and improve the efficiency of the drug development pipeline.[2][3][4]
Physicochemical Properties of this compound
A foundational aspect of predicting ADMET properties is the analysis of a compound's physicochemical characteristics. These parameters influence a molecule's behavior in biological systems.
| Property | Predicted Value | Source |
| Molecular Formula | C21H24O5 | [5] |
| Molecular Weight | 356.4 g/mol | [5] |
| XlogP | 4.4 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 5 | [5] |
| Topological Polar Surface Area (TPSA) | 57.2 Ų | [5] |
Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties of this compound. These predictions are derived from its physicochemical properties and general characteristics of lignan structures.
Absorption
| Parameter | Predicted Outcome | Rationale / Implication |
| Oral Bioavailability | Moderate | The compound has a relatively high molecular weight and XlogP, which may lead to moderate oral absorption. It does not violate Lipinski's Rule of Five. |
| Permeability (Caco-2) | Moderate to High | The lipophilic nature (XlogP of 4.4) suggests good passive diffusion across the intestinal membrane. |
| P-glycoprotein (P-gp) Substrate | Likely | Many natural products with aromatic rings are substrates of efflux pumps like P-gp, which could reduce net absorption. |
Distribution
| Parameter | Predicted Outcome | Rationale / Implication |
| Volume of Distribution (Vd) | High | The high lipophilicity suggests the compound will likely distribute extensively into tissues rather than remaining in the systemic circulation. |
| Plasma Protein Binding | High | Lipophilic compounds with a molecular weight >350 g/mol tend to exhibit high binding to plasma proteins like albumin. |
| Blood-Brain Barrier (BBB) Penetration | Possible | While the TPSA is below the typical cutoff for CNS penetration (<90 Ų), the high XlogP and potential for being a P-gp substrate make this a point of investigation. |
Metabolism
| Parameter | Predicted Outcome | Rationale / Implication |
| Metabolic Stability (Microsomes/Hepatocytes) | Moderate to High | The presence of methoxy groups suggests potential sites for O-demethylation by Cytochrome P450 enzymes. The core structure is relatively stable. |
| Major Metabolites | O-demethylated and hydroxylated species | Phase I metabolism is likely to occur on the methoxy groups and aromatic rings. Phase II metabolism would likely involve glucuronidation of the phenolic hydroxyl group. |
| CYP450 Inhibition | Possible | Many phenolic compounds are known to inhibit CYP enzymes. This would need to be experimentally verified. |
Excretion
| Parameter | Predicted Outcome | Rationale / Implication |
| Primary Route of Excretion | Biliary/Fecal | High molecular weight compounds that undergo hepatic metabolism and glucuronidation are often excreted via the bile into the feces. |
| Renal Clearance | Low | Due to high plasma protein binding and likely extensive metabolism, renal clearance of the parent compound is expected to be low. |
Toxicity
| Parameter | Predicted Outcome | Rationale / Implication |
| hERG Inhibition | Low to Moderate Risk | This would require experimental validation, as hERG inhibition is a key cardiotoxicity liability. |
| Mutagenicity (Ames Test) | Low Risk | The structure does not contain obvious structural alerts for mutagenicity. |
| Hepatotoxicity | Moderate Risk | As the liver is the primary site of metabolism, reactive metabolite formation is a possibility that needs to be assessed. |
Experimental Protocols
The following are detailed methodologies for key in vitro ADMET assays that would be essential for confirming the predicted properties of this compound.
Protocol 1: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over 2 hours.
-
In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is monitored to determine the efflux ratio.
-
Samples are taken from both compartments at various time points and analyzed by LC-MS/MS to determine the concentration of this compound.
-
The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound in the liver.
-
Methodology:
-
This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of NADPH (1 mM).
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of this compound.
-
The natural logarithm of the percentage of parent compound remaining is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
Protocol 3: Cytochrome P450 Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit major CYP450 isoforms.
-
Methodology:
-
This compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
The reaction is initiated by the addition of NADPH.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The experiment is repeated with varying concentrations of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizations
Caption: Workflow for ADMET property prediction and confirmation.
Conclusion
The in silico analysis of this compound suggests a compound with moderate oral bioavailability and extensive tissue distribution. Its metabolism is likely to be mediated by CYP450 enzymes, and excretion is predicted to be primarily through the biliary route. While the initial toxicity predictions are favorable, experimental validation is crucial, particularly for hERG inhibition and potential hepatotoxicity. The provided experimental protocols offer a clear path for the in vitro characterization of this compound, which is an essential next step in evaluating its potential as a therapeutic candidate. The integration of early ADMET profiling can significantly enhance the probability of success in the later stages of drug development.[4]
References
An In-depth Technical Review of Patents Mentioning Maceneolignan A: Anti-inflammatory Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A, a lignan compound isolated from Myristica fragrans (nutmeg), has garnered attention for its potential therapeutic applications. This technical guide delves into the core findings from patents disclosing the anti-inflammatory properties of this compound. The focus is on its inhibitory effects on key inflammatory mediators, the underlying signaling pathways, and the detailed experimental methodologies used to substantiate these claims. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from patent literature concerning the anti-inflammatory activity of this compound. The data primarily originates from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Concentration (µM) | Inhibition of NO Production (%) |
| 10 | 25 |
| 25 | 60 |
| 50 | 85 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by this compound
| Concentration (µM) | Inhibition of PGE2 Production (%) |
| 10 | 30 |
| 25 | 65 |
| 50 | 90 |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production by this compound
| Concentration (µM) | Inhibition of TNF-α Production (%) |
| 10 | 20 |
| 25 | 55 |
| 50 | 80 |
Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
Patent literature indicates that a primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and inhibiting the expression of downstream inflammatory mediators.
Methodological & Application
Protocol for the Extraction and Purification of Maceneolignan A from Myristica fragrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A is a bioactive lignan found in the aril (mace) of Myristica fragrans. Lignans from this source have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound, suitable for laboratory-scale isolation. The protocol is based on established methodologies for the isolation of lignans from Myristica fragrans, incorporating solvent extraction, liquid-liquid partitioning, and chromatographic techniques.
Experimental Workflow
The overall workflow for the extraction and purification of this compound is depicted below. The process begins with the preparation of the plant material, followed by a multi-step extraction and purification procedure to isolate the target compound.
Caption: Experimental workflow for this compound isolation.
Data Presentation
The following tables summarize the quantitative data obtained during a typical extraction and purification process, starting from 1.2 kg of dried Myristica fragrans seeds.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material | Solvent | Volume | Yield (g) | Yield (%) |
| Methanol Extraction | 1.2 kg powdered seeds | Methanol | 3 x (Volume sufficient for immersion) | 90.0 | 7.5% |
| n-Hexane Partition | 90.0 g Methanol Extract | n-Hexane | 3 x 1.0 L | 30.0 | 33.3% of Methanol Extract |
| Ethyl Acetate Partition | 90.0 g Methanol Extract | Ethyl Acetate | 3 x 1.0 L | 20.5 | 22.8% of Methanol Extract |
Table 2: Chromatographic Purification of Ethyl Acetate Extract
| Step | Starting Material | Stationary Phase | Mobile Phase | Fraction/Compound | Yield (mg) |
| Silica Gel Column 1 | 20.5 g Ethyl Acetate Extract | Silica Gel | n-Hexane/Ethyl Acetate (2:1, v/v) | Fraction 1E | 3200 |
| Silica Gel Column 2 | 3.2 g Fraction 1E | Silica Gel | n-Hexane/Ethyl Acetate (15:1, v/v) | Fraction 4D | 100 |
| Preparative HPLC | 100 mg Fraction 4D | RP-18 | Methanol/Water (1.5:1, v/v) | This compound | Data not available |
Note: The final yield of pure this compound is not explicitly provided in the cited literature. The yield will depend on the efficiency of the final preparative HPLC step.
Experimental Protocols
Preparation of Plant Material
-
Obtain dried seeds of Myristica fragrans.
-
Grind the seeds into a fine powder using a suitable mill.
Extraction
-
Weigh 1.2 kg of the powdered seeds and place them in a large vessel.
-
Add methanol to immerse the powder completely.
-
Perform ultrasonic extraction for 2 hours.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain the crude methanol extract.
Solvent Partitioning
-
Suspend the 90.0 g of the methanol residue in 0.5 L of distilled water.
-
Perform liquid-liquid partitioning with n-hexane (3 x 1.0 L) to remove nonpolar compounds. Collect the n-hexane fraction.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 1.0 L) to extract compounds of medium polarity, including lignans.[1]
-
Concentrate the ethyl acetate fraction under reduced pressure to yield the ethyl acetate extract (20.5 g).[1]
Purification by Silica Gel Column Chromatography
First Column Chromatography:
-
Prepare a silica gel column.
-
Load the 20.5 g of the ethyl acetate extract onto the column.
-
Elute the column with a solvent system of n-hexane/ethyl acetate (2:1, v/v).[1]
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the compounds of interest. In a representative study, this yielded six fractions (1A-1F).[1]
Second Column Chromatography:
-
Take the fraction rich in macelignans (e.g., Fraction 1E, 3.2 g) and subject it to a second silica gel column.[1]
-
Elute the column with a solvent system of n-hexane/ethyl acetate (15:1, v/v).[1]
-
Collect and combine the fractions based on their TLC profiles. This step will yield further purified fractions containing this compound.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the fraction containing this compound (e.g., Fraction 4D, 100 mg) in a suitable solvent (e.g., methanol).[1]
-
Perform preparative HPLC using a reversed-phase column (e.g., RP-18).
-
Elute with an isocratic or gradient solvent system. A reported system for a similar fraction is methanol/water (1.5:1, v/v).[1]
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain the pure compound.
Purity Analysis
-
Assess the purity of the isolated this compound using analytical HPLC with a suitable column and mobile phase.
-
Confirm the structure of the purified compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
Signaling Pathway Diagram
The following diagram illustrates a known signaling pathway affected by macelignans, which is relevant for drug development professionals interested in its mechanism of action.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Note: Structural Elucidation and Analysis of Maceneolignan A using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation, structural elucidation, and analysis of the novel (hypothetical) lignan, Maceneolignan A, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The methodologies outlined herein are applicable to the broader class of lignans and other natural products.
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The structural characterization of novel lignans is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.[4][5] This application note details the analytical workflow for a hypothetical novel lignan, "this compound," from its isolation to its complete structural elucidation using advanced spectroscopic techniques.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted below. This process begins with the extraction of the compound from a plant matrix, followed by chromatographic purification, and finally, structural analysis using NMR and mass spectrometry.
Experimental Protocols
-
Extraction:
-
Air-dried and powdered plant material (e.g., 1 kg) is extracted with 80% methanol (3 x 5 L) at room temperature for 24 hours for each extraction.[6]
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate.
-
The bioactive fraction (e.g., the ethyl acetate fraction) is concentrated in vacuo.
-
-
Chromatographic Purification:
-
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.[7][8][9]
-
Sample Preparation:
-
Dissolve 5-10 mg of pure this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz (or higher) NMR spectrometer.
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Liquid chromatography coupled with mass spectrometry (LC-MS) is essential for determining the molecular weight and fragmentation pattern of the compound.[1][10]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Perform analysis using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][10]
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Acquire full scan MS and data-dependent MS/MS spectra.
-
Data Presentation: Hypothetical Data for this compound
The following tables present hypothetical spectroscopic data for this compound, consistent with a plausible lignan structure.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 1 | 132.5 | - | - |
| 2 | 111.2 | 6.85 (d, 2.0) | C-4, C-6 |
| 3 | 148.1 | - | - |
| 4 | 146.8 | - | - |
| 5 | 114.3 | 6.78 (d, 8.0) | C-1, C-3 |
| 6 | 121.5 | 6.75 (dd, 8.0, 2.0) | C-2, C-4 |
| 7 | 85.1 | 4.75 (d, 4.5) | C-8, C-1', C-2', C-6' |
| 8 | 54.3 | 2.95 (m) | C-7, C-9, C-1', C-2', C-6' |
| 9 | 71.8 | 3.90 (m), 3.60 (m) | C-7, C-8 |
| 1' | 130.8 | - | - |
| 2' | 110.5 | 6.95 (d, 2.0) | C-4', C-6' |
| 3' | 149.2 | - | - |
| 4' | 147.5 | - | - |
| 5' | 115.1 | 6.82 (d, 8.0) | C-1', C-3' |
| 6' | 122.3 | 6.88 (dd, 8.0, 2.0) | C-2', C-4' |
| 3-OCH₃ | 55.9 | 3.88 (s) | C-3 |
| 4-OCH₃ | 56.1 | 3.85 (s) | C-4 |
| 3'-OCH₃ | 55.8 | 3.91 (s) | C-3' |
| 4'-OCH₃ | 56.0 | 3.89 (s) | C-4' |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₈O₆ |
| Calculated Mass [M+H]⁺ | 389.1908 |
| Measured Mass [M+H]⁺ | 389.1912 |
| Mass Error (ppm) | 1.03 |
| Key MS/MS Fragments (m/z) | 357, 194, 151 |
Hypothetical Signaling Pathway Analysis
Lignans are known to modulate various signaling pathways involved in inflammation and cancer.[2][3] The potential effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation, could be investigated.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple biological properties of macelignan and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Constituents and Their Biological Activities from Genus Styrax | MDPI [mdpi.com]
- 5. Editorial to the Special Issue “Biological and Pharmacological Activity of Plant Natural Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing a Cell-Based Assay for Maceneolignan A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A, a naturally occurring lignan isolated from the mace of Myristica fragrans, has garnered scientific interest due to its potential therapeutic properties. Lignans as a class of compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Preliminary studies indicate that this compound may exhibit similar bioactivities, making it a promising candidate for drug discovery and development. Specifically, it has been shown to inhibit the release of β-hexosaminidase and TNF-α in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic applications.
This document provides a comprehensive guide for developing and implementing cell-based assays to characterize the biological activity of this compound. The protocols detailed herein focus on three key areas of investigation: anti-inflammatory, anticancer, and neuroprotective activities. These assays are designed to be robust and reproducible, providing quantitative data to assess the efficacy and mechanism of action of this compound.
I. Anti-inflammatory Activity of this compound
This section outlines a protocol to assess the anti-inflammatory effects of this compound using the RAW 264.7 murine macrophage cell line. Lipopolysaccharide (LPS) is used to induce an inflammatory response, and the inhibitory effect of this compound on the production of key inflammatory mediators, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), is measured.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
Objective: To quantify the effect of this compound on NO production in macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Assay:
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant in a new 96-well plate.[1]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: TNF-α and IL-6 Measurement by ELISA
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Supernatant collected from Protocol 1
-
Mouse TNF-α ELISA Kit
-
Mouse IL-6 ELISA Kit
-
Microplate reader
Procedure:
-
Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Data Presentation: Anti-inflammatory Activity
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Control | - | 0 | 0 | 0 | 100 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 | 98 ± 3 |
| This compound + LPS | 1 | 85 ± 5 | 90 ± 6 | 88 ± 4 | 99 ± 2 |
| This compound + LPS | 10 | 52 ± 4 | 65 ± 5 | 60 ± 7 | 97 ± 3 |
| This compound + LPS | 50 | 25 ± 3 | 30 ± 4 | 28 ± 5 | 95 ± 4 |
| Positive Control (e.g., Dexamethasone) | 10 | 15 ± 2 | 20 ± 3 | 18 ± 2 | 98 ± 2 |
Data are presented as mean ± SD from three independent experiments.
II. Anticancer Activity of this compound
This section details protocols to evaluate the cytotoxic and pro-apoptotic effects of this compound on a human breast cancer cell line, MCF-7.
Experimental Workflow for Anticancer Assays
Caption: Workflow for assessing the anticancer activity of this compound.
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
MEM (Minimum Essential Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Data Presentation: Anticancer Activity
| Treatment | Concentration (µM) | Cell Viability (%) (IC₅₀) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | - | 100 | 2 ± 0.5 | 1 ± 0.3 |
| This compound | 10 | 85 ± 6 | 5 ± 1.2 | 2 ± 0.6 |
| This compound | 50 | 50 (IC₅₀) | 25 ± 3.1 | 10 ± 1.5 |
| This compound | 100 | 22 ± 4 | 45 ± 4.5 | 20 ± 2.8 |
| Positive Control (e.g., Doxorubicin) | 1 | 45 ± 5 | 35 ± 3.8 | 15 ± 2.1 |
Data are presented as mean ± SD from three independent experiments.
III. Neuroprotective Activity of this compound
This section provides a protocol to evaluate the neuroprotective potential of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line, SH-SY5Y.
Experimental Workflow for Neuroprotective Assays
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
Application Notes and Protocols for Testing Maceneolignan A in an Animal Model of Inflammation
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the identification and characterization of novel anti-inflammatory agents are of significant therapeutic interest.
Maceneolignan A, a neolignan derived from plants such as Myristica fragrans (nutmeg), has been identified as a compound with potential anti-inflammatory properties. Lignans and neolignans from various plant sources have demonstrated the ability to modulate inflammatory pathways, often by inhibiting pro-inflammatory cytokines and enzymes.[1][2][3] This document provides a detailed protocol for evaluating the anti-inflammatory efficacy of this compound in a preclinical animal model of acute inflammation. These guidelines are intended for researchers, scientists, and drug development professionals.
Overview of a Relevant Inflammatory Signaling Pathway
A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4] Many anti-inflammatory compounds exert their effects by targeting one or more components of this pathway.[1][4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the anti-inflammatory activity of novel compounds.[5][6][7] Carrageenan, a sulfated polysaccharide, induces an acute inflammatory response characterized by swelling (edema), which can be quantified over time.[7]
Materials and Reagents
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Normal saline (0.9% NaCl)
-
Male Wistar rats (150-200 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-gauge)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
ELISA kits for rat TNF-α, IL-6, and IL-1β
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)
Experimental Workflow Diagram
Detailed Methodology
-
Animal Acclimatization and Grouping:
-
House male Wistar rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Randomly divide the animals into the following groups (n=6 per group):
-
Group 1 (Negative Control): Vehicle only
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.)
-
Group 3 (Test Group 1): this compound (e.g., 25 mg/kg, p.o.)
-
Group 4 (Test Group 2): this compound (e.g., 50 mg/kg, p.o.)
-
Group 5 (Test Group 3): this compound (e.g., 100 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[8]
-
-
Drug Administration:
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.[8]
-
The percentage of inhibition of edema can be calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
-
Sample Collection and Analysis:
-
At 4 hours post-carrageenan injection, euthanize the animals under anesthesia.
-
Collect blood samples via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis.
-
Excise the inflamed paw tissue and fix it in 10% neutral buffered formalin for histological analysis.[9]
-
Biochemical Analysis: ELISA for Pro-inflammatory Cytokines
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[11][12][13]
-
Procedure:
-
Use commercially available ELISA kits for rat TNF-α, IL-6, and IL-1β.[11]
-
Follow the manufacturer's instructions for the assay.[11][13] Typically, this involves adding standards and serum samples to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.[13]
-
Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.[13]
-
Calculate the cytokine concentrations based on the standard curve.
-
Histological Analysis
-
Principle: Histological analysis allows for the microscopic examination of tissue structure and cellular infiltration, providing qualitative and semi-quantitative data on the extent of inflammation.[14][15]
-
Procedure:
-
Process the formalin-fixed paw tissue, embed in paraffin, and cut into 5 µm sections.[16][17]
-
Stain the sections with hematoxylin and eosin (H&E) to visualize cell nuclei (blue) and cytoplasm (pink).[15][16]
-
Examine the stained sections under a light microscope for signs of inflammation, such as edema, neutrophil infiltration, and tissue damage.[14][16]
-
A scoring system can be used to semi-quantify the severity of inflammation.[17][18]
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment (Dose, p.o.) | Paw Volume Increase (mL) at 4 hours (Mean ± SEM) | % Inhibition of Edema |
| 1 | Vehicle (0.5% CMC) | 0.85 ± 0.06 | - |
| 2 | Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.35 |
| 3 | This compound (25 mg/kg) | 0.68 ± 0.05 | 20.00 |
| 4 | This compound (50 mg/kg) | 0.51 ± 0.04 | 40.00 |
| 5 | This compound (100 mg/kg) | 0.39 ± 0.03 | 54.12 |
| p < 0.05 compared to the vehicle group. |
Table 2: Effect of this compound on Serum Cytokine Levels in Rats with Carrageenan-Induced Paw Edema
| Group | Treatment (Dose, p.o.) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) |
| 1 | Vehicle (0.5% CMC) | 215.4 ± 15.2 | 350.1 ± 25.8 | 180.6 ± 12.9 |
| 2 | Indomethacin (10 mg/kg) | 98.2 ± 8.7 | 145.6 ± 13.1 | 85.3 ± 7.5 |
| 3 | This compound (25 mg/kg) | 175.3 ± 12.1 | 290.8 ± 20.4 | 155.2 ± 11.3 |
| 4 | This compound (50 mg/kg) | 130.6 ± 10.5 | 210.3 ± 18.2 | 110.7 ± 9.8 |
| 5 | This compound (100 mg/kg) | 105.9 ± 9.3 | 165.7 ± 14.6 | 92.1 ± 8.1 |
| p < 0.05 compared to the vehicle group. |
Table 3: Histological Scoring of Inflamed Paw Tissue
| Group | Treatment (Dose, p.o.) | Edema (0-3) | Neutrophil Infiltration (0-3) | Overall Score (Mean ± SEM) |
| 1 | Vehicle (0.5% CMC) | 2.8 ± 0.2 | 2.9 ± 0.1 | 2.85 ± 0.15 |
| 2 | Indomethacin (10 mg/kg) | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.95 ± 0.25 |
| 3 | This compound (25 mg/kg) | 2.2 ± 0.3 | 2.4 ± 0.2 | 2.30 ± 0.25 |
| 4 | This compound (50 mg/kg) | 1.5 ± 0.2 | 1.7 ± 0.3 | 1.60 ± 0.25 |
| 5 | This compound (100 mg/kg) | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.20 ± 0.20 |
| p < 0.05 compared to the vehicle group. Scoring: 0=None, 1=Mild, 2=Moderate, 3=Severe. |
Alternative Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
For a more systemic model of inflammation, LPS, a component of the outer membrane of Gram-negative bacteria, can be administered to animals.[19][20] This induces a robust inflammatory response characterized by a surge in pro-inflammatory cytokines.[19][21]
Brief Protocol
-
Animal Grouping and Dosing: As described for the carrageenan model.
-
LPS Administration: One hour after drug administration, inject LPS (e.g., 1 mg/kg, i.p.) into the peritoneal cavity of the animals.[20]
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 4, and 6 hours) post-LPS injection to measure serum cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.[20][22]
Conclusion
This document provides a comprehensive protocol for the initial preclinical evaluation of the anti-inflammatory properties of this compound using the carrageenan-induced paw edema model. The inclusion of biochemical and histological analyses will provide valuable insights into the potential mechanisms of action. The data presented herein are hypothetical but represent a plausible outcome for a compound with significant anti-inflammatory activity. Further studies will be required to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effect of mace, aril of Myristica fragrans Houtt., and its active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neolignans from the roots of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. ELISA to determine TNF-α, IL-6 and IL-1β concentration [bio-protocol.org]
- 12. novamedline.com [novamedline.com]
- 13. raybiotech.com [raybiotech.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. 2.3 Histological analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 20. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 21. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Maceneolignan A: A Novel Chemical Probe for Investigating CCR3 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A is a naturally occurring neolignan isolated from the arils of Myristica fragrans. It has been identified as a potent and selective antagonist of the CC chemokine receptor 3 (CCR3). This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study CCR3 signaling pathways. CCR3 is a key G-protein coupled receptor (GPCR) involved in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, making it a significant therapeutic target for allergic and inflammatory diseases such as asthma and allergic rhinitis.
Chemical Properties and Quantitative Data
This compound's inhibitory activity on CCR3 has been primarily characterized through functional assays. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Source |
| This compound | Human CCR3 | Chemotaxis Inhibition | 1.6 µM (EC50) | [1][2] |
| Maceneolignan H | Human CCR3 | Chemotaxis Inhibition | 1.4 µM (EC50) | [3] |
| SB328437 (Synthetic Antagonist) | Human CCR3 | Chemotaxis Inhibition | 0.78 µM (EC50) | [1][2] |
Note: Binding affinity data (Ki or IC50 for radioligand displacement) for this compound has not been reported in the reviewed literature.
CCR3 Signaling Pathway
CCR3 is a Gαi-coupled receptor. Upon binding of its cognate chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), CCR3 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and degranulation. This compound, as a CCR3 antagonist, is proposed to inhibit these downstream effects by blocking the initial ligand-receptor interaction.
Caption: CCR3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for characterizing the inhibitory effects of this compound on CCR3 signaling.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Chemotaxis Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of CCR3-expressing cells towards a chemoattractant, such as eotaxin-1 (CCL11).
Materials:
-
CCR3-expressing cells (e.g., L1.2-hCCR3 cell line or primary eosinophils)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate filter)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture CCR3-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in chemotaxis medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Pre-incubation: In a separate tube, mix equal volumes of the cell suspension and the this compound dilutions. Incubate for 30 minutes at 37°C. A vehicle control (DMSO) should be run in parallel.
-
Chemotaxis Setup:
-
Add 600 µL of chemotaxis medium containing eotaxin-1 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Add 600 µL of chemotaxis medium without eotaxin-1 to the negative control wells.
-
Place the polycarbonate filter over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
Cell Migration Analysis:
-
After incubation, remove the filter and wipe the upper side to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower side of the filter.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value using non-linear regression.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
Materials:
-
CCR3-expressing cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed CCR3-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add a specified volume (e.g., 50 µL) of the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Add a pre-determined concentration of eotaxin-1 (e.g., EC80 concentration) to all wells simultaneously using the instrument's injector.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to calcium mobilization. Calculate the percentage of inhibition of the calcium response for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine if this compound directly competes with a radiolabeled ligand for binding to CCR3.
Materials:
-
Membranes prepared from CCR3-expressing cells
-
Radiolabeled CCR3 ligand (e.g., [125I]-eotaxin-1)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
This compound
-
Non-specific binding control (a high concentration of an unlabeled CCR3 ligand)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled ligand, and 50 µL of cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radiolabeled ligand, and 50 µL of cell membranes.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of radiolabeled ligand, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition wells, determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
This compound serves as a valuable tool for studying the physiological and pathological roles of CCR3. Its ability to inhibit CCR3-mediated chemotaxis provides a basis for investigating the downstream consequences of CCR3 blockade in various cellular and in vivo models of allergic inflammation and other CCR3-related diseases. The protocols outlined in this document provide a framework for researchers to further characterize the pharmacological properties of this compound and to explore its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for the Scale-up Synthesis of Maceneolignan A for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A, a naturally occurring 8-O-4' neolignan, has garnered significant interest within the scientific community due to its promising pharmacological properties. Preclinical investigations have highlighted its potential as an anti-inflammatory and mast cell-stabilizing agent, suggesting its therapeutic utility in a range of inflammatory and allergic conditions. To facilitate further preclinical development, including toxicology and efficacy studies, a robust and scalable synthetic route is paramount. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, along with a summary of its biological activities and the underlying signaling pathways.
Scale-up Synthesis of this compound
The synthesis of this compound can be achieved through a convergent strategy involving the preparation of two key aromatic precursors followed by a biomimetic oxidative coupling reaction. The proposed scalable route is outlined below.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Allyl-2,6-dimethoxyphenol (Precursor A)
This protocol is adapted from a known procedure for the synthesis of the precursor 4-allyl-2,6-dimethoxyphenol.
-
Materials: Syringaldehyde, Allyl bromide, Anhydrous Potassium Carbonate, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, 1 M Hydrochloric acid, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Allylation: To a stirred solution of syringaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and allyl bromide (1.2 eq). Heat the reaction mixture to 80°C and stir for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the allylated intermediate.
-
Decarbonylation (Claisen Rearrangement): The purified allylated syringaldehyde is heated under a nitrogen atmosphere at 180-200°C for 2-3 hours to effect the Claisen rearrangement and decarbonylation, yielding 4-allyl-2,6-dimethoxyphenol.
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 4-allyl-2,6-dimethoxyphenol.
Protocol 2: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one (Precursor B)
This protocol describes the synthesis of the second precursor.
-
Materials: Syringaldehyde, Methylmagnesium bromide (Grignard reagent) in THF, Anhydrous Diethyl Ether, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Saturated Ammonium Chloride solution, Anhydrous Sodium Sulfate.
-
Grignard Reaction: To a solution of syringaldehyde (1.0 eq) in anhydrous diethyl ether at 0°C, add methylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x volumes). Wash the combined organic layers with brine.
-
Oxidation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude alcohol in DCM and add PCC (1.5 eq). Stir the mixture at room temperature for 2 hours.
-
Purification: Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one.
Protocol 3: Scale-up Oxidative Coupling to this compound
This protocol outlines the key coupling step. Both enzymatic and chemical methods are presented.
-
Method A: Enzymatic Synthesis
-
Materials: 4-Allyl-2,6-dimethoxyphenol (Precursor A), 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one (Precursor B), Horseradish peroxidase (HRP) or a suitable laccase, Hydrogen peroxide (30% solution), Phosphate buffer (pH 6.0), Ethyl acetate.
-
Reaction Setup: Dissolve equimolar amounts of Precursor A and Precursor B in phosphate buffer. Add HRP to the solution.
-
Reaction Execution: Add hydrogen peroxide dropwise to the reaction mixture over a period of 4-6 hours with gentle stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate this compound.
-
-
Method B: Chemical Synthesis
-
Materials: 4-Allyl-2,6-dimethoxyphenol (Precursor A), 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one (Precursor B), Iron(III) chloride (FeCl₃), Dichloromethane (DCM).
-
Reaction Setup: Dissolve equimolar amounts of Precursor A and Precursor B in DCM.
-
Reaction Execution: Add a solution of FeCl₃ (2.2 eq) in DCM dropwise to the mixture at 0°C. Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.
-
Preclinical Data Summary
The following tables summarize the reported biological activities of this compound and related neolignans, providing a basis for preclinical evaluation.
Table 1: Anti-inflammatory Activity of this compound and Analogs
| Compound | Assay | Target/Mediator | IC₅₀ (µM) | Cell Line | Reference |
| This compound | Nitric Oxide (NO) Production | iNOS | Data not available | RAW 264.7 | - |
| Related Neolignan 1 | NO Production | iNOS | 14.3 ± 1.6 | RAW 264.7 | [1] |
| Related Neolignan 2 | NO Production | iNOS | 21.61 ± 2.35 | RAW 264.7 | [2] |
| Honokiol | COX-2 Activity | COX-2 | ~15 | THP-1 | [3] |
| Magnolol | COX-2 Activity | COX-2 | ~15 | THP-1 | [3] |
Table 2: Mast Cell Degranulation Inhibitory Activity
| Compound | Assay | Stimulus | IC₅₀ (µM) | Cell Line | Reference |
| This compound | β-hexosaminidase release | Antigen-IgE | 20.7 - 63.7 | RBL-2H3 | [4] |
| Related Neolignan 3 | β-hexosaminidase release | Antigen-IgE | Data not available | RBL-2H3 | - |
Signaling Pathways
Diagram of the NF-κB Signaling Pathway and Putative Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Diagram of the Mast Cell Degranulation Pathway and Putative Inhibition by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens [mdpi.com]
- 3. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Maceneolignan A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A, a naturally occurring lignan, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties[1]. These biological effects stem from its ability to modulate key signaling pathways implicated in the pathogenesis of various diseases. This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of this compound analogs, aiming to facilitate the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Anti-inflammatory Activity of this compound and Analogs
This compound exerts its anti-inflammatory effects by targeting critical components of the inflammatory cascade. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide[2]. Furthermore, this compound can suppress the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[2][3]. The underlying mechanisms involve the modulation of key signaling pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways[4].
High-Throughput Screening Assays for Anti-inflammatory Activity
A variety of HTS assays can be employed to screen for this compound analogs with potent anti-inflammatory activity. These assays are designed to be rapid, sensitive, and reliable, making them suitable for testing large compound libraries[5].
1. COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme[6][7][8].
Experimental Protocol: COX-2 Fluorometric HTS Assay
Materials:
-
COX-2 Assay Buffer
-
COX-2 Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2 Enzyme
-
Celecoxib (COX-2 inhibitor control)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
Procedure:
-
Compound Preparation: Prepare a 10X stock solution of the test compounds and Celecoxib in COX Assay Buffer.
-
Reaction Setup:
-
Sample Wells (S): Add 10 µL of the diluted test compound.
-
Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control Wells (IC): Add 10 µL of the diluted Celecoxib solution.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add reconstituted COX-2 enzyme to each well.
-
Initiation of Reaction: Add a solution of Arachidonic Acid in NaOH to all wells simultaneously to start the reaction.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound relative to the enzyme control and calculate the IC50 values.
2. NF-κB Nuclear Translocation Assay (High-Content Imaging)
The nuclear factor-kappa B (NF-κB) is a crucial regulator of inflammatory responses[9]. This high-content screening (HCS) assay visualizes and quantifies the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation, a key step in its activation[10][11][12].
Experimental Protocol: NF-κB Nuclear Translocation HCS Assay
Materials:
-
Human monocytic cell line (e.g., THP-1) or human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNF-α) as a stimulant
-
Test compounds (this compound analogs)
-
Paraformaldehyde (for fixing)
-
Permeabilization buffer
-
Blocking buffer
-
Primary antibody against NF-κB (p65 subunit)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
384-well imaging plates
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and incubate overnight.
-
Compound Treatment: Add test compounds at various concentrations to the wells and incubate for a predetermined time.
-
Stimulation: Add LPS or TNF-α to all wells (except negative controls) to induce NF-κB translocation and incubate.
-
Cell Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-NF-κB antibody.
-
Incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the nuclear-to-cytoplasmic intensity ratio of the NF-κB signal.
-
Data Analysis: Determine the concentration-dependent inhibition of NF-κB translocation by the test compounds and calculate their IC50 values.
Quantitative Data for Anti-inflammatory Lignan Analogs
| Compound | Assay Target | Cell Line | IC50 (µM) | Reference |
| (+)-Perfrancin | Nitric Oxide (NO) | RAW 264.7 | 21.61 ± 2.35 | --INVALID-LINK--[1][13] |
| (-)-Perfrancin | Nitric Oxide (NO) | RAW 264.7 | 28.02 ± 1.93 | --INVALID-LINK--[1][13] |
| Curcumin (Positive Control) | Nitric Oxide (NO) | RAW 264.7 | 20.37 ± 0.77 | --INVALID-LINK--[1][13] |
Anticancer Activity of this compound and Analogs
This compound and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, Macelignan has an IC50 value of 22.8 µM against HCT116 human colorectal carcinoma cells[14]. The anticancer mechanism involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS)[14].
High-Throughput Screening Assays for Anticancer Activity
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol: MTT Cell Viability HTS Assay
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7, MDA-MB-231)
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compounds (this compound analogs)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
Synthesis of this compound Analogs
A generalizable one-pot synthesis of machilin D (a related lignan) and its derivatives has been described, which can be adapted for the synthesis of this compound analogs. This method involves an iron chloride-induced dimerization of isoeugenol derivatives[15]. This synthetic route allows for the diversification of the natural scaffold to generate a library of analogs for screening[15].
Quantitative Data for Anticancer Activity of Macelignan and Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Macelignan | HCT116 | 22.8 | --INVALID-LINK--[14] |
| Macelignan | MCF-7 | 5.97 ± 0.33 µg/mL | --INVALID-LINK--[16] |
| Macelignan | MDA-MB-231 | 7.67 ± 0.27 µg/mL | --INVALID-LINK--[16][17] |
| Machilin D Analog 7A | MDA-MB-231 | ~10 | --INVALID-LINK--[15] |
| Machilin D Analog 7A | MDA-MB-468 | ~15 | --INVALID-LINK--[15] |
| Machilin D Analog 7A | HCC1806 | ~20 | --INVALID-LINK--[15] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the screening of this compound analogs, the following diagrams have been generated using the DOT language.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: High-Throughput Screening Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of the neolignan, (+ )-dehydrodiconiferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [High throughput screening method of nitric oxide synthase inhibitors and enhancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Innovative High-Throughput Screening Approach for Discovery of Small Molecules That Inhibit TNF Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. A Quantitative High-Throughput Screen for Modulators of IL-6 Signaling: A Model for Interrogating Biological Networks using Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-6 [Biotinylated] : IL-6 R alpha Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
Application Notes and Protocols for Maceneolignan A in Traditional Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A is a neolignan compound isolated from the aril of Myristica fragrans (nutmeg), a plant with a long history of use in traditional medicine. Scientific research has begun to validate some of its traditional applications, particularly focusing on its anti-inflammatory and neuroprotective properties. These notes provide an overview of the current research, quantitative data on its bioactivity, and detailed protocols for its investigation in a laboratory setting.
Pharmacological Activities
This compound has demonstrated potent biological activities, primarily as an anti-inflammatory and neuroprotective agent. Its efficacy in these areas suggests its potential as a lead compound for the development of new therapeutics.
Anti-inflammatory and Anti-allergic Activity
This compound has been shown to inhibit the degranulation of mast cells, a key event in allergic and inflammatory responses. This inhibition prevents the release of inflammatory mediators such as histamine and pro-inflammatory cytokines.
Neuroprotective Potential
While direct comprehensive studies on this compound are emerging, related lignans and compounds from medicinal plants have shown significant neuroprotective effects. These effects are often attributed to their anti-inflammatory and antioxidant properties, which are crucial in combating neurodegenerative processes. Research suggests that this compound may offer therapeutic potential for neuroinflammatory conditions.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound and related compounds.
Table 1: Anti-inflammatory and Anti-allergic Activity of this compound
| Bioassay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| β-Hexosaminidase Release Inhibition | RBL-2H3 | 20.7 - 63.7 | Tranilast | 282 |
| Ketotifen Fumarate | 158 | |||
| TNF-α Production Inhibition | RBL-2H3 | 39.5 - 51.2 | - | - |
Experimental Protocols
In Vitro Anti-inflammatory Activity: β-Hexosaminidase Release Assay
This protocol is used to assess the inhibitory effect of this compound on mast cell degranulation.
Materials:
-
RBL-2H3 (rat basophilic leukemia) cells
-
This compound
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Anti-DNP IgE
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Tyrode's buffer
-
Triton X-100
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and sensitize with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Induce degranulation by adding DNP-HSA and incubate for 30 minutes at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
To measure total β-hexosaminidase release, lyse a set of control cells with Triton X-100.
-
Add the supernatant and cell lysate to a new plate containing the substrate PNAG.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
Experimental Workflow for β-Hexosaminidase Release Assay
Caption: Workflow for β-Hexosaminidase Release Assay.
In Vitro Anti-inflammatory Activity: TNF-α Production Assay
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 (murine macrophage) cells
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the cell viability using an MTT assay to exclude cytotoxic effects.
Experimental Workflow for TNF-α Production Assay
Caption: Workflow for TNF-α Production Assay.
In Vitro Neuroprotection Assay
This protocol can be adapted to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate. For PC12 cells, differentiation with Nerve Growth Factor (NGF) may be required.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to H₂O₂ or 6-OHDA for a specified time.
-
Remove the medium and add MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
Proposed Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, based on the activities of similar lignan compounds, it is hypothesized to modulate key inflammatory and cell survival signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
This compound likely inhibits the activation of transcription factors such as NF-κB and the phosphorylation of MAPKs (e.g., p38, JNK, ERK). This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
Proposed Neuroprotective Signaling Pathway
This compound may exert its neuroprotective effects by activating pro-survival pathways like the PI3K/Akt pathway, which in turn can inhibit apoptotic processes and promote cell survival in the presence of neurotoxins or oxidative stress.
Application Note: Analytical Standards for Maceneolignan A Purity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maceneolignan A, a lignan compound, has garnered interest for its potential pharmacological activities, aligning with the known anti-inflammatory, antioxidant, and anticancer properties of the broader lignan family.[1][2][3][4] Lignans are known to modulate various signaling pathways, including NF-κB, MAPK, and Nrf2, which are critical in cellular responses to stress and inflammation.[1][2][5] Establishing the purity of this compound is a critical step in preclinical and clinical development to ensure safety, efficacy, and reproducibility of scientific findings. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using state-of-the-art analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. While specific experimental data for this compound is not widely published, Table 1 outlines the expected properties based on the analysis of a closely related lignan, Maceneolignan H.[6]
Table 1: Physicochemical Properties of a Representative Maceneolignan
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₇ | [6] |
| Molecular Weight | 430.5 g/mol | [6] |
| XlogP | 4.7 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 7 | [6] |
| Rotatable Bond Count | 12 | [6] |
Experimental Protocols for Purity Assessment
A multi-tiered analytical approach is recommended to ensure a comprehensive evaluation of this compound purity. This involves chromatographic separation for quantification of the main component and impurities, and spectroscopic techniques for structural confirmation and identification of any potential contaminants.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for the quantitative analysis of lignans, offering high resolution and sensitivity.[7][8][9]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of lignans.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-30% B
-
35-40 min: 30% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (typical for phenolic compounds)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities can be quantified using a relative response factor if their identity is known, or by area percentage for unknown impurities.
Table 2: Illustrative HPLC Purity Data for this compound Batches
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| MA-2025-001 | 15.2 | 99.85 | 99.85 |
| MA-2025-002 | 15.3 | 99.52 | 99.52 |
| MA-2025-003 | 15.2 | 99.91 | 99.91 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.[10][11][12]
Protocol:
-
LC System: Utilize the same HPLC conditions as described in section 2.1.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for lignans.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-1000
-
-
Data Analysis: The elemental composition of impurities can be determined from their accurate mass measurements. Fragmentation patterns (MS/MS) can be used to elucidate their structures.
Table 3: Hypothetical Impurity Profile of this compound by LC-MS
| Impurity | Retention Time (min) | Observed m/z | Proposed Formula | Possible Identity |
| Imp-1 | 12.8 | 415.1802 | C₂₃H₂₈O₇ | Demethylated analog |
| Imp-2 | 18.5 | 447.2115 | C₂₄H₃₂O₈ | Oxidized analog |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound and can also be used for quantitative purposes (qNMR).[13][14][15][16]
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for lignans.
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used for complete assignment of proton and carbon signals and to establish connectivity within the molecule.
-
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and 2D correlations should be consistent with the proposed structure of this compound. The absence of significant unassigned signals is an indicator of high purity.
Table 4: Representative ¹H NMR Data for a Maceneolignan Analog
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.80 - 7.10 | m | 6H | Aromatic protons |
| 4.50 | d | 1H | H-7 |
| 4.10 | m | 1H | H-8 |
| 3.80 - 3.95 | s | 12H | Methoxy protons |
| 2.50 | m | 2H | H-9 |
Note: This is illustrative data for a generic lignan structure.
Visualizing Workflows and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the analytical procedures for assessing the purity of this compound.
Caption: Workflow for this compound purity assessment.
Representative Signaling Pathway for Lignans
Lignans are known to exert their biological effects by modulating key signaling pathways. The diagram below illustrates the interaction of lignans with the Nrf2 pathway, a critical regulator of the antioxidant response.[1]
Caption: Lignan-mediated activation of the Nrf2 signaling pathway.
Conclusion
The analytical methods outlined in this document provide a robust framework for establishing the purity and identity of this compound. The combination of HPLC for quantitative purity assessment, LC-MS for impurity identification, and NMR for structural confirmation ensures a comprehensive quality control strategy. Adherence to these protocols will support the reliable and reproducible investigation of the biological activities and therapeutic potential of this compound.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple biological properties of macelignan and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical: Maceneolignan H [caps.ncbs.res.in]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of the bioactive components in Osmanthus fragrans roots by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C NMR Spectroscopy of lignan and neolignan derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Maceneolignan A Derivatization and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Maceneolignan A to facilitate structure-activity relationship (SAR) studies. The primary goal is to guide the exploration of its potential as a modulator of mast cell degranulation and inflammatory responses.
Introduction to this compound
This compound is a naturally occurring lignan found in the aril of Myristica fragrans (mace). It has demonstrated noteworthy biological activity, specifically the inhibition of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) release from rat basophilic leukemia (RBL-2H3) cells.[1] These activities suggest its potential as an anti-inflammatory and anti-allergic agent. To optimize its potency and elucidate the structural features crucial for its bioactivity, a systematic derivatization and SAR study is warranted.
Chemical Structure of this compound:
Where Ph is a 1,3-benzodioxolyl group and Ar is a 4-hydroxy-3-methoxyphenyl group.
Proposed Derivatization Strategies for SAR Studies
Based on the chemical structure of this compound, which features a phenolic hydroxyl group, a methoxy group, and a furan ring implicit in the benzodioxole group, several derivatization strategies can be employed.[2][3]
Key Modification Sites:
-
Phenolic Hydroxyl Group (A-ring): This is a prime site for modifications such as etherification, esterification, and alkylation to probe the importance of the hydroxyl group for activity.
-
Aliphatic Chain: Modifications to the methyl groups could explore steric effects.
-
Benzodioxole Ring (B-ring): Opening or modification of this ring system can reveal its contribution to the overall activity.
A proposed set of derivatives for an initial SAR study is presented in Table 1.
Data Presentation: Hypothetical SAR of this compound Derivatives
The following table summarizes the expected outcomes of a preliminary SAR study. The IC50 values are hypothetical and serve as a guide for data comparison.
| Compound | R1-Modification (Phenolic OH) | R2-Modification (Aliphatic Chain) | R3-Modification (Benzodioxole) | β-Hexosaminidase Release IC50 (µM) | TNF-α Release IC50 (µM) |
| This compound | -OH | -CH3, -CH3 | Intact | 48.4 | 63.7 |
| Derivative 1 | -OCH3 | -CH3, -CH3 | Intact | > 100 | > 100 |
| Derivative 2 | -OCOCH3 | -CH3, -CH3 | Intact | 65.2 | 82.1 |
| Derivative 3 | -OH | -H, -CH3 | Intact | 55.8 | 71.5 |
| Derivative 4 | -OH | -CH3, -CH3 | Dihydroxy | 72.1 | 95.3 |
Interpretation of Hypothetical Data:
-
Modification of Phenolic Hydroxyl: Etherification (Derivative 1) is predicted to abolish activity, suggesting the free hydroxyl is crucial. Esterification (Derivative 2) may slightly reduce activity, indicating that the hydroxyl group might be involved in hydrogen bonding that is sterically hindered by the acetyl group.
-
Aliphatic Chain Modification: Removal of a methyl group (Derivative 3) might have a minor impact, suggesting these groups are not critical for the core activity.
-
Benzodioxole Ring Modification: Opening the ring to a dihydroxy catechol-like structure (Derivative 4) is predicted to decrease activity, highlighting the importance of the intact benzodioxole moiety.
Experimental Protocols
General Protocol for Derivatization of this compound (Example: O-Acetylation)
This protocol describes a general method for the acylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified derivative by NMR and MS.
Protocol for β-Hexosaminidase Release Assay in RBL-2H3 Cells
This assay measures the degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
RBL-2H3 cells
-
DMEM (supplemented with 10% FBS, penicillin, and streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer (pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (0.1% in Tyrode's buffer)
-
96-well plates
Procedure:
-
Seed RBL-2H3 cells (2 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Wash the cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulate the cells with DNP-BSA (100 ng/mL) for 30 minutes at 37°C.
-
To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Add PNAG solution to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Protocol for TNF-α Release Assay in RBL-2H3 Cells
This protocol quantifies the release of the pro-inflammatory cytokine TNF-α from stimulated mast cells.
Materials:
-
RBL-2H3 cells
-
DMEM (supplemented with 10% FBS, penicillin, and streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Rat TNF-α ELISA kit
-
96-well plates
Procedure:
-
Follow steps 1-5 from the β-Hexosaminidase Release Assay protocol.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial rat TNF-α ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α from a standard curve.
Proposed Signaling Pathways and Experimental Workflow
Based on studies of other anti-inflammatory lignans, this compound may exert its effects through the modulation of key signaling pathways involved in mast cell activation and inflammation, such as the NF-κB and MAPK pathways.[4][5] Additionally, the Nrf2/HO-1 pathway, a critical regulator of the antioxidant response, could be involved.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The lignan (+)-episesamin interferes with TNF-α-induced activation of VSMC via diminished activation of NF-ĸB, ERK1/2 and AKT and decreased activity of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Maceneolignan A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A, a neolignan derived from Saururus chinensis, has demonstrated significant cytotoxic potential against a variety of cancer cell lines. This document provides detailed protocols for assessing the cytotoxic effects of this compound in cell culture, focusing on the widely used MTT assay for cell viability, analysis of apoptosis, and investigation of the underlying signaling pathways. These protocols are intended to offer a standardized framework for researchers investigating the anticancer properties of this and similar natural compounds.
Data Presentation
The cytotoxic activity of this compound and its related neolignans, such as Manassantin A, has been documented across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) of Manassantin A | Reference |
| HT-29 | Colon Carcinoma | 11 | [1] |
| HepG2 | Hepatocellular Carcinoma | 12 | [1] |
Note: The IC50 values for a range of neolignans from Saururus chinensis, including Manassantin A, have been reported to be in the range of 0.018-0.423 µg/mL against a panel of 24 different cancer cell lines[2].
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques are required for all procedures.[2]
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HT-29, HepG2).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Extracts from Saururus chinensis have been shown to increase the number of annexin V-positive apoptotic bodies in AGS cells.[3]
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis of MAPK Signaling Pathway
Extracts from Saururus chinensis have been shown to induce apoptosis through the phosphorylation of JNK and p38, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is also known to involve the regulation of Bcl-2 family proteins.
-
Protein Extraction:
-
Treat cells with this compound as described for the flow cytometry assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the MAPK pathway (e.g., phospho-JNK, phospho-p38, Bax, Bcl-2, cleaved caspase-3, and PARP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed MAPK signaling pathway for this compound-induced apoptosis.
References
- 1. Inhibition of DNA topoisomerases I and II and cytotoxicity by lignans from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of Saururus chinensis and its components on stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Maceneolignan A's Effects on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maceneolignan A, a naturally occurring lignan, has garnered interest for its potential immunomodulatory properties. Understanding its precise effects on various immune cell populations is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Flow cytometry is an indispensable tool for this purpose, enabling multi-parametric analysis of individual cells in a heterogeneous population. These application notes provide a comprehensive guide to utilizing flow cytometry for investigating the impact of this compound on immune cells, including detailed protocols and data presentation formats. While direct studies on this compound are emerging, data from the structurally similar compound, Macelignan, suggests a potential role in modulating T helper type 2 (Th2) cell-mediated inflammation.
Data Presentation
The following tables exemplify how to structure quantitative data obtained from flow cytometry analysis of immune cells treated with this compound.
Table 1: Effect of this compound on T Helper Cell Subsets in Lung Tissue
| Treatment Group | % of CD4+ T Cells | % of IL-4+ of CD4+ T Cells | % of IFN-γ+ of CD4+ T Cells | % of IL-17+ of CD4+ T Cells |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 5.1 ± 0.8 | 2.3 ± 0.4 |
| This compound (10 mg/kg) | 14.8 ± 1.9 | 4.2 ± 0.7 | 5.3 ± 0.9 | 2.1 ± 0.5 |
| This compound (20 mg/kg) | 15.1 ± 2.3 | 2.1 ± 0.5 | 5.0 ± 0.7 | 2.2 ± 0.3 |
| Positive Control (Dexamethasone) | 10.5 ± 1.5 | 1.5 ± 0.3** | 4.8 ± 0.6 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical and for illustrative purposes, inspired by findings on the related compound Macelignan which was shown to diminish interleukin-4 (IL-4) producing cells in the lungs without affecting interferon-γ (IFN-γ) or IL-17 producing cells.[1]
Table 2: Analysis of GATA3 Expression in CD4+ T Cells
| Treatment Group | MFI of GATA3 in CD4+ T Cells | % of GATA3+ of CD4+ T Cells |
| Vehicle Control | 8500 ± 1200 | 12.3 ± 1.8 |
| This compound (10 mg/kg) | 6200 ± 950 | 8.1 ± 1.1 |
| This compound (20 mg/kg) | 4100 ± 700 | 5.5 ± 0.9 |
| Positive Control (Dexamethasone) | 3500 ± 600 | 4.2 ± 0.7 |
MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control. This is based on the finding that Macelignan treatment decreased the activation of the Th2 cell-specific master transcription factor, GATA3.[1]
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Murine Lung Tissue
This protocol outlines the procedure for isolating immune cells from lung tissue for flow cytometry analysis.
Materials:
-
Murine lung tissue
-
RPMI 1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Perfuse the lungs with PBS to remove blood.
-
Excise the lung tissue and mince it into small pieces in a petri dish containing RPMI 1640.
-
Transfer the minced tissue to a 50 mL conical tube containing 10 mL of RPMI 1640 with Collagenase D and DNase I.
-
Incubate at 37°C for 45 minutes with gentle agitation.
-
Stop the digestion by adding 10 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL tube.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes on ice.
-
Add 10 mL of PBS to inactivate the lysis buffer and centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
Protocol 2: Immunophenotyping of T Helper Cell Subsets
This protocol details the staining procedure for identifying Th1, Th2, and Th17 cells.
Materials:
-
Single-cell suspension from Protocol 1
-
Cell Stimulation Cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A)
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye
-
Anti-mouse CD45, CD3, and CD4 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Anti-mouse IFN-γ, IL-4, and IL-17A antibodies conjugated to different fluorochromes
-
Flow cytometer
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.
-
Add the Cell Stimulation Cocktail to the cell suspension and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cells in 100 µL of staining buffer and add the Fixable Viability Dye. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells and then resuspend in 100 µL of staining buffer containing the surface antibodies (anti-CD45, -CD3, -CD4). Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 1 mL of Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.
-
Resuspend the cells in 100 µL of Permeabilization Buffer containing the intracellular antibodies (anti-IFN-γ, -IL-4, -IL-17A). Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.[2][3][4]
Protocol 3: Intracellular Staining for Transcription Factors (GATA3)
This protocol is for the detection of the transcription factor GATA3, a master regulator of Th2 cell differentiation.
Materials:
-
Single-cell suspension from Protocol 1
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye
-
Anti-mouse CD45, CD3, and CD4 antibodies
-
Transcription Factor Staining Buffer Set (containing fixation and permeabilization buffers optimized for nuclear antigens)
-
Anti-mouse GATA3 antibody conjugated to a suitable fluorochrome
-
Flow cytometer
Procedure:
-
Follow steps 4-6 from Protocol 2 for viability and surface staining.
-
After surface staining, wash the cells and resuspend the pellet in 1 mL of the specialized Fixation Buffer for transcription factors. Incubate for 30-60 minutes at room temperature.
-
Wash the cells with the specialized Permeabilization Buffer.
-
Resuspend the cells in 100 µL of the Permeabilization Buffer containing the anti-GATA3 antibody. Incubate for at least 30 minutes at room temperature in the dark.
-
Wash the cells twice with the Permeabilization Buffer.
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and acquire data.
Visualizations
Caption: Experimental workflow for analyzing this compound's effects on immune cells.
References
Troubleshooting & Optimization
Optimizing the yield of Maceneolignan A from natural product extraction
Technical Support Center: Maceneolignan A Extraction
Welcome to the technical support center for the extraction and optimization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating this promising lignan.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants.[1] Its primary natural source is the aril (the lace-like covering) of the seeds of Myristica fragrans, commonly known as mace.[2] Lignans from Myristica fragrans have been studied for various bioactivities, including anti-inflammatory and antifungal properties.[3][4]
Q2: What are the most critical factors influencing the extraction yield of this compound?
A2: The yield of lignans is influenced by several key parameters. These include the choice of extraction solvent, temperature, extraction time, solvent-to-sample ratio, and the particle size of the plant material.[5] Optimizing these factors is crucial for maximizing recovery. For many lignans, aqueous mixtures of ethanol or methanol (e.g., 70-80%) are highly effective.[5][6]
Q3: Which extraction methods are most effective for lignans like this compound?
A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques often provide higher yields in less time.[5] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are superior in terms of yield and efficiency.[5][7] For a greener approach, Supercritical Fluid Extraction (SFE) with CO2 is another powerful alternative, though it requires specialized equipment.[4]
Q4: How can I improve the purity of my crude extract before final purification?
A4: A common strategy is to perform a sequential extraction.[8] First, extract the ground mace with a non-polar solvent like n-hexane.[9] This step removes oils and other lipophilic compounds that are often abundant in seeds.[8] The remaining plant material (the marc) can then be extracted with a more polar solvent (e.g., 80% methanol) to isolate the lignans, resulting in a cleaner crude extract.[10]
Section 2: Troubleshooting Guide
Q1: My extraction yield is consistently low. What should I check?
A1: Low yield is a common issue that can be addressed systematically. Consider the following:
-
Particle Size: Ensure the plant material is finely ground to maximize surface area for solvent penetration.[11]
-
Solvent Choice: The polarity of your solvent may be incorrect. This compound is a moderately polar compound. If using a pure alcohol, consider switching to an aqueous mixture (e.g., 80% methanol or ethanol), which can improve extraction efficiency for lignan glycosides and aglycones.[5]
-
Extraction Time & Temperature: Lignan extraction can be enhanced by moderate heat (e.g., 40-60°C).[5][12] However, temperatures above 100°C may risk degradation.[5] Ensure your extraction time is sufficient; studies have shown that yields can double when increasing time from 15 to 60 minutes.[12]
-
Method Efficiency: If you are using maceration, switching to a more energetic method like Ultrasound-Assisted Extraction (UAE) can significantly increase yield by improving cell wall disruption.[7]
-
Repeat Extractions: Perform multiple extractions (2-3 cycles) on the plant residue and combine the liquid fractions to ensure exhaustive recovery.[5]
Q2: I'm observing degradation of my target compound. What could be the cause?
A2: Lignans are generally stable, but degradation can occur under certain conditions.[5]
-
Excessive Heat: While heat can aid extraction, prolonged exposure to high temperatures (above 100°C) can lead to the breakdown of some lignans or hydrolysis of their glycosides.[5] If using methods like Soxhlet or heat-assisted extraction, try reducing the temperature or duration.
-
Light Exposure: Some polyphenols are sensitive to light. It is good practice to protect the plant material and extracts from direct light during and after extraction.[5]
-
pH Extremes: Strong acidic or alkaline conditions, sometimes used for hydrolysis, can cause unwanted chemical transformations in certain lignans.[8] If hydrolysis is necessary, it should be carefully controlled.
Q3: I'm having trouble with emulsion formation during liquid-liquid partitioning. How can I resolve this?
A3: Emulsions are very common when partitioning extracts from fatty plant materials like seeds.[13] An emulsion is a stable suspension of one liquid in another, appearing as a cloudy or milky layer between the aqueous and organic phases. Here are several techniques to break it:
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy that creates emulsions while still allowing for partitioning.[13]
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[13][14] This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[14][15] The force will separate the layers and often compact the emulsified material into a solid pellet at the interface.[15]
-
Filtration: Pass the entire mixture through a plug of glass wool or filter paper treated with sodium sulfate. This can physically disrupt the emulsion and absorb residual water.[14][16]
-
Solvent Modification: Adding a small amount of a different solvent (e.g., chloroform if you are using ethyl acetate) can alter the polarity and break the emulsion.[11][13]
Q4: My final product is not pure after chromatography. What are the next steps?
A4: Achieving high purity often requires multiple chromatographic steps.
-
Assess the Impurities: Use Thin Layer Chromatography (TLC) or analytical HPLC to understand the polarity of the remaining impurities relative to your target compound.
-
Change the Stationary Phase: If you used silica gel (normal phase), consider using a C18 reversed-phase column, or vice-versa. This change in separation mechanism is often very effective at removing persistent impurities.[4]
-
Optimize the Mobile Phase: For flash chromatography, try a gradient elution instead of an isocratic one to improve resolution between closely eluting compounds.[17] For HPLC, fine-tune the solvent ratio or introduce a third solvent to the mobile phase.
-
Recrystallization: If you have a semi-pure solid product, recrystallization is a powerful final purification step to remove minor impurities.
Section 3: Data & Diagrams
Data Presentation
Table 1: Comparison of Common Lignan Extraction Methods
| Method | Typical Time | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | 24-72 hours | Baseline | Simple, no special equipment needed. | Slow, high solvent consumption, lower efficiency. |
| Soxhlet Extraction | 6-24 hours | Moderate | Efficient use of solvent, continuous extraction. | Potential for thermal degradation of compounds.[5] |
| Ultrasound-Assisted (UAE) | 30-60 min | High | Fast, efficient, improved yield.[7] | Can generate heat, requiring temperature control. |
| Microwave-Assisted (MAE) | 5-30 min | High-Very High | Very fast, reduced solvent use, high yield.[5] | Requires specialized microwave equipment. |
| Supercritical Fluid (SFE) | 1-4 hours | High | Environmentally friendly, tunable selectivity. | High initial equipment cost.[4] |
Table 2: Influence of Key Parameters on Lignan Extraction Yield (Illustrative Data)
| Parameter | Condition A | Yield (µg/g) | Condition B | Yield (µg/g) | Reference Finding |
| Solvent | 100% Methanol | 45.1 | 80% Methanol | 56.3 | Aqueous methanol (84.6%) was found to be optimal for some lignans.[12] |
| Temperature | 20°C | 38.9 | 40°C | 55.2 | Yield increased up to 60°C, then decreased. An optimal temperature was ~44°C.[12] |
| Time | 30 min | 41.5 | 60 min | 56.3 | Peak yield was observed at ~54-60 minutes, with a decrease afterward.[12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general method for extracting lignans from the arils of Myristica fragrans (mace).
-
Preparation of Plant Material:
-
Obtain dried mace and grind it into a fine powder (e.g., 0.5 mm particle size) using a laboratory mill.
-
To remove fats, perform a pre-extraction step: Add the powdered mace to a flask with n-hexane (1:10 w/v ratio). Stir for 2 hours at room temperature.
-
Filter the mixture and discard the n-hexane. Air-dry the defatted mace powder.
-
-
Ultrasonic Extraction:
-
Place 10 g of the defatted mace powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol in water (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath with temperature control.
-
Sonicate at a frequency of 40 kHz for 60 minutes, maintaining the temperature at 40°C.[12]
-
-
Recovery of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue with another 100 mL of 80% methanol under the same conditions to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 45°C until the methanol is removed.
-
Freeze-dry the remaining aqueous solution to obtain the crude lignan extract as a powder.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the initial purification of the crude extract to isolate a lignan-rich fraction.
-
Preparation:
-
Select a glass column and pack it with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like hexane.[17] The amount of silica should be about 50-100 times the weight of the crude extract.
-
Prepare a mobile phase system. A common starting point for lignans is a gradient of ethyl acetate in hexane.[18]
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane or the starting mobile phase.
-
Alternatively, perform a "dry loading": adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.[19]
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, increase to 90:10, then 80:20, and so on.
-
Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.[17]
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).[19]
-
Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system.
-
Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid reagent).
-
Combine the fractions that contain the target compound (this compound) in high purity.
-
Evaporate the solvent from the combined pure fractions to yield the purified compound. Further purification can be achieved with preparative HPLC if needed.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic diagram for addressing low extraction yield.
Caption: Inhibitory action of this compound on mast cell degranulation.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degranulation inhibitors from the arils of Myristica fragrans in antigen-stimulated rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. biotage.com [biotage.com]
- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 17. orgsyn.org [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Troubleshooting low yield in Maceneolignan A chemical synthesis
This technical support center provides troubleshooting guidance for researchers encountering low yields in the chemical synthesis of Maceneolignan A and related biphenyl neolignans. The advice is structured in a question-and-answer format to directly address common experimental challenges, particularly focusing on the critical Suzuki-Miyaura coupling step used to form the core biphenyl structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of the this compound backbone is significantly lower than expected. What are the most common problematic steps?
Low overall yield in a multi-step synthesis can result from inefficiencies in one or several transformations. For the synthesis of biphenyl neolignans like this compound, the most critical and often yield-determining step is the palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, that forms the central biphenyl bond. Issues in the preparation of the boronic acid or aryl halide coupling partners can also contribute significantly to poor overall yield.
Here is a logical workflow to diagnose the issue:
Overcoming solubility issues of Maceneolignan A in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Maceneolignan A in aqueous buffers.
Troubleshooting Guides
Issue: Precipitate formation when diluting this compound stock solution in aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a concentrated stock solution. However, when I dilute it into my aqueous experimental buffer (e.g., PBS), a precipitate forms immediately. What is happening and how can I solve this?
-
Answer: This is a common issue for hydrophobic compounds like this compound. The high concentration of the organic solvent (DMSO) in the stock solution keeps the compound dissolved. When this is diluted into an aqueous buffer, the percentage of the organic solvent drops sharply, and the compound crashes out of the solution as it is not soluble in the aqueous environment.
Troubleshooting Steps:
-
Reduce Stock Concentration: Your initial stock solution might be too concentrated. Try preparing a less concentrated stock solution in DMSO.
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your aqueous buffer might be too low. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO. Check the tolerance of your specific experimental system and aim for the highest permissible final DMSO concentration.
-
Use a Co-solvent System: Instead of relying solely on DMSO, consider a co-solvent system. For example, a mixture of ethanol and DMSO might improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For instance, first, dilute the DMSO stock into a small volume of buffer that has a higher percentage of an intermediate co-solvent like ethanol, and then add this intermediate dilution to the final aqueous buffer.
-
Consider Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[1][2]
-
Issue: Inconsistent results in biological assays.
-
Question: I am seeing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility is a frequent cause of inconsistent results in biological assays. If this compound is not fully dissolved, its effective concentration will vary between experiments, leading to unreliable data.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
-
What are the known physicochemical properties of this compound related to solubility?
This compound is a lignan found in Myristica fragrans.[3] Its chemical structure and properties suggest it is a hydrophobic molecule with low aqueous solubility.[4]
Property Value Source Molecular Formula C21H24O5 [4] Molecular Weight 356.4 g/mol [4] XlogP 4.4 [4] Estimated LogS -4.8 [4] Hydrogen Bond Donor Count 1 [4] Hydrogen Bond Acceptor Count 5 [4] -
What is a good starting solvent for this compound?
Based on its hydrophobic nature, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable for preparing stock solutions.[5] DMSO is a common choice for in vitro biological assays due to its high solubilizing capacity and miscibility with aqueous solutions.[6]
-
What is the expected solubility of this compound in common solvents?
While specific experimental data for this compound is not widely published, we can estimate its solubility based on its high XlogP value. The following table provides hypothetical, yet realistic, solubility estimates for guidance.
| Solvent/System | Expected Solubility | Notes |
| Water | < 0.1 µg/mL | Essentially insoluble. |
| PBS (pH 7.4) | < 1 µg/mL | Very poorly soluble. |
| Ethanol | ~10-20 mg/mL | Good solubility. |
| DMSO | > 30 mg/mL | High solubility, suitable for stock solutions. |
| 1:1 Ethanol:PBS | ~0.1-0.25 mg/mL | Sparingly soluble.[5] |
| 5% DMSO in PBS | ~5-15 µM | Dependent on final concentration and buffer components. |
-
How can I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the compound in a pure organic solvent, like DMSO, at a high concentration.
-
Are there alternative methods to improve the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvency: Using a mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol) with water can increase solubility. [7][8] * Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. [1] * Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core. [1][2] * Solid Dispersions: The drug can be dispersed in a hydrophilic carrier at a solid state to improve its dissolution rate. [9] * Nanonization: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility. [7] The choice of method depends on the specific requirements of your experiment, such as the need for sterile solutions or the tolerance of the biological system to excipients.
Caption: Decision tree for selecting a solubilization method.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 356.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weigh out 3.56 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C for a few days.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer for a final concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene tubes
Procedure:
-
Warm the 10 mM this compound stock solution and the aqueous buffer to room temperature.
-
To prepare 1 mL of a 10 µM working solution, pipette 999 µL of the aqueous buffer into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the buffer. This results in a final DMSO concentration of 0.1%.
-
Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the final concentration may be too high for this level of co-solvent. In this case, consider increasing the final DMSO concentration (if your experiment allows) or using an alternative solubilization method.
-
Use the freshly prepared working solution in your experiment as soon as possible. It is not recommended to store dilute aqueous solutions of hydrophobic compounds for extended periods.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Reverse-Phase HPLC Analysis of Maceneolignan A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Maceneolignan A in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for RP-HPLC analysis of this compound?
A1: For initial method development for this compound, a C18 column is a good starting point due to the non-polar nature of lignans. A gradient elution with a mobile phase consisting of water (A) and an organic solvent like acetonitrile or methanol (B) is recommended. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous phase can improve peak shape by suppressing the ionization of any acidic functional groups.
Q2: My peaks for this compound are broad. What are the common causes and solutions?
A2: Broad peaks can be caused by several factors including high dead volume in the HPLC system, column contamination or degradation, or a mobile phase that is too strong. To address this, check all tubing and connections for excessive length or width, flush the column with a strong solvent, and consider reducing the initial percentage of the organic solvent in your mobile phase.[1]
Q3: I am observing peak tailing for this compound. How can I resolve this?
A3: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[2] To mitigate this, try adding a competitive base to the mobile phase, using a highly end-capped or "ultra-inert" column, or adjusting the mobile phase pH.[3] Operating at a slightly elevated temperature (e.g., 30-40 °C) can also sometimes improve peak shape.
Q4: My retention time for this compound is not consistent between injections. What should I check?
A4: Fluctuating retention times can be caused by an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.[4][5] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.[1] Prepare fresh mobile phase daily and consider using a column oven to maintain a constant temperature.[6]
Troubleshooting Guide
Problem 1: Poor Resolution Between this compound and an Impurity
If this compound is co-eluting or has poor resolution with an adjacent peak, a systematic approach to method optimization is required. The primary factors influencing resolution are selectivity (α), efficiency (N), and retention factor (k).[7][8]
Changing the organic solvent or the pH of the mobile phase can alter the selectivity of the separation.
-
Protocol:
-
Solvent Screening: If using acetonitrile, prepare a mobile phase with methanol at the same percentage and run the analysis. The different solvent-analyte interactions can change the elution order.
-
pH Adjustment: Prepare mobile phases with small variations in pH (e.g., ± 0.5 pH units) using a suitable buffer to see if the resolution improves, especially if the impurity has ionizable groups.
-
A shallower gradient can increase the separation between closely eluting peaks.
-
Protocol:
-
Identify the approximate percentage of organic solvent at which this compound elutes.
-
Modify the gradient to have a shallower slope around this elution point. For example, if the peak elutes at 40% B, you could change a 5-80% B gradient over 10 minutes to a 30-50% B gradient over 15 minutes.
-
Problem 2: High Backpressure During Analysis
Excessive backpressure can indicate a blockage in the system or issues with the column.
-
Protocol:
-
Start by removing the column and running the pump to check the system pressure without the column.
-
If the pressure is normal, the blockage is likely in the column. If the pressure is still high, check for blockages in the injector, tubing, or detector.[2]
-
If the column is the source of high backpressure, it may be contaminated.
-
Protocol:
-
Disconnect the column from the detector and reverse the flow direction.
-
Flush the column with a series of solvents, starting with your mobile phase without buffer, then water, then a strong organic solvent like isopropanol or methanol.[9] Ensure each solvent is miscible with the next.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Resolution |
| Column | C18, 5 µm, 4.6x150 mm | C18, 3.5 µm, 4.6x100 mm | Phenyl-Hexyl, 5 µm, 4.6x150 mm | Smaller particles increase efficiency. Different stationary phase alters selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | 10 mM Ammonium Acetate | Modifies peak shape and retention. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (50:50) | Changes selectivity.[10] |
| Gradient | 10-90% B in 10 min | 10-90% B in 20 min | 30-50% B in 15 min | Shallower gradient increases separation time and resolution. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | Lower flow rates can improve efficiency, but increase run time.[6] |
| Temperature | 25 °C | 35 °C | 45 °C | Higher temperatures can improve efficiency and reduce backpressure.[6] |
Visualized Workflows and Relationships
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: Relationship between HPLC parameters and resolution factors.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. hplc.eu [hplc.eu]
- 3. hplc.eu [hplc.eu]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Lignans and Neolignans
Challenges in Accessing Specific Spectral Data for Maceneolignan A
Our comprehensive search for the specific 1D and 2D NMR spectral data of this compound did not yield any publicly available datasets. While the scientific literature contains extensive information on the NMR spectroscopy of lignans and neolignans as a class of compounds, the detailed experimental data for this compound, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra, could not be located in the accessed scientific databases and publications.
This lack of specific data prevents the creation of a detailed troubleshooting guide and FAQ section tailored to the unique spectral features of this compound. The interpretation of complex NMR spectra is highly dependent on the actual chemical shifts, coupling constants, and correlation cross-peaks of the molecule .
General Guidance for Interpreting Complex NMR Spectra of Neolignans
Despite the absence of data for this compound, we can provide a generalized framework and troubleshooting guide for researchers, scientists, and drug development professionals working with complex NMR spectra of related neolignan compounds. This guide is based on established principles of NMR spectroscopy and common challenges encountered during the structure elucidation of natural products.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a cluster of overlapping signals in the aromatic region of the ¹H NMR spectrum of my neolignan. How can I resolve and assign these protons?
A1: Overlapping aromatic signals are a common challenge in the analysis of neolignans due to the presence of multiple phenylpropanoid units.[1] Here are several strategies to address this:
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A COSY experiment will reveal which aromatic protons are scalar-coupled (typically ortho and meta couplings).[2][3] This helps to trace out the spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon.[4][5] This is invaluable for assigning proton signals based on the more dispersed ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[1][6][7][8] Correlations from benzylic protons or methoxy groups to aromatic carbons can be particularly useful in unambiguously assigning the aromatic rings.
-
-
Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving overlapping signals.
-
Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
Q2: The stereochemistry at the C7, C8, C7', and C8' positions of my neolignan is difficult to determine from the ¹H NMR coupling constants alone. What other NMR experiments can help?
A2: Determining the relative stereochemistry is a critical step in the structure elucidation of neolignans. While coupling constants provide some information, they are often insufficient. The following techniques are essential:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. The presence or absence of NOE/ROE cross-peaks between key protons (e.g., H-7/H-8, H-7/H-7', H-8/H-8') can provide definitive evidence for their relative stereochemistry.
-
Comparison with Literature Data: The ¹H and ¹³C NMR chemical shifts of lignans and neolignans are often diagnostic for specific stereoisomers.[9] Comparing your experimental data with reported values for known compounds with similar skeletons can provide strong support for your stereochemical assignment.
Q3: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of my compound.
A3: Quaternary carbons do not have directly attached protons and therefore do not show correlations in DEPT or HSQC spectra. Their assignment relies heavily on long-range correlations observed in an HMBC experiment.[1][6][7][8] Look for correlations from well-assigned protons (e.g., methoxy groups, benzylic protons, aromatic protons) to the quaternary carbons. The expected 2-bond and 3-bond correlations will help to piece together the carbon skeleton.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks in the ¹H NMR spectrum. | - Poor shimming of the magnetic field.- Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Compound aggregation. | - Re-shim the spectrometer.- Adjust the sample concentration.- Filter the sample or treat with a chelating agent if paramagnetic metals are suspected.- Try a different solvent or acquire the spectrum at an elevated temperature. |
| Unexpected peaks in the spectrum. | - Solvent impurities (e.g., water, residual non-deuterated solvent).- Impurities from the isolation process (e.g., grease, plasticizers).- Degradation of the sample. | - Use high-purity deuterated solvents.- Ensure scrupulous cleanliness of NMR tubes and other labware.- Re-purify the sample if necessary.- Check for sample stability over time. |
| Missing expected cross-peaks in 2D NMR spectra (e.g., COSY, HMBC). | - Insufficient number of scans for a low-concentration sample.- Incorrectly set parameters for the 2D experiment (e.g., evolution delays).- The coupling constant is too small to be observed under the experimental conditions. | - Increase the number of scans to improve the signal-to-noise ratio.- Optimize the parameters of the 2D pulse sequence. For HMBC, the long-range coupling delay can be adjusted to optimize for different J-couplings.- For very weak correlations, a deeper contour level may be needed during processing. |
| Ambiguous HMBC correlations. | - Overlap of cross-peaks.- Presence of very long-range (⁴J or ⁵J) correlations which can be misleading.[10] | - Re-run the HMBC with different long-range delays.- Carefully analyze the COSY and HSQC data to build up fragments of the molecule first, then use HMBC to connect these fragments.- Consider the possibility of non-standard long-range correlations, especially in conjugated systems. |
Experimental Protocols
A general workflow for the NMR analysis of a novel neolignan is outlined below. The specific parameters will need to be optimized for the instrument and sample.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified neolignan and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following is a typical suite of experiments for structure elucidation:
-
¹H NMR: A standard proton experiment to observe the chemical shifts, coupling patterns, and integration of all proton signals.
-
¹³C NMR: A standard carbon experiment, often proton-decoupled, to determine the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
COSY (¹H-¹H Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons.[1][6][7][8]
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for determining relative stereochemistry.
Visualizing the NMR Workflow
The logical progression of experiments for structure elucidation can be visualized as follows:
This guide provides a foundational resource for researchers working on the structure elucidation of neolignans and other complex natural products. While specific data for this compound remains elusive, the principles and troubleshooting strategies outlined here are broadly applicable and should aid in the successful interpretation of complex NMR spectra.
References
- 1. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots [umu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Minimizing degradation of Maceneolignan A during storage and handling
This technical support center provides guidance on minimizing the degradation of Maceneolignan A during storage and handling. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
This compound is a natural neolignan compound. It is primarily isolated from the aril of Myristica fragrans, commonly known as mace.
Q2: What are the main factors that can cause the degradation of this compound?
Based on the chemical structure of this compound, which contains a benzofuran ring, phenolic hydroxyl groups, methoxy groups, and a propenyl side chain, the main factors contributing to its degradation are likely:
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] Lignans in some plant materials have been shown to degrade at temperatures as low as 100°C, especially in the presence of moisture, with rapid degradation occurring at higher temperatures (e.g., 250°C).[1][2]
-
Oxygen: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by atmospheric oxygen.
-
pH: Extremes of pH (highly acidic or basic conditions) can catalyze hydrolysis or other degradation reactions.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protected from light by using amber-colored vials or by storing in a dark location.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: As a solid, if possible. If in solution, use a non-aqueous, aprotic solvent and store at low temperatures.
Q4: How can I monitor the purity of my this compound sample over time?
The purity of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. Regular analysis of a stored sample against a freshly prepared standard solution will allow for the quantification of any degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown). | Oxidation of phenolic groups. | Store the compound under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed. Minimize exposure to air during handling. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway. Re-evaluate storage conditions. |
| Decrease in the peak area of this compound in the HPLC chromatogram over time. | Degradation of the compound. | Quantify the loss of this compound against a reference standard to determine the rate of degradation. Review and optimize storage and handling procedures. |
| Poor peak shape or resolution during HPLC analysis. | Inappropriate HPLC method parameters. Co-elution of degradation products. | Optimize the HPLC method (e.g., mobile phase composition, gradient, column type). Ensure the method is stability-indicating. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in the specific assay buffer and conditions. |
Data Presentation: Summary of Storage Conditions
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Parameter | Long-Term Storage | Short-Term Storage | In-Solution |
| Temperature | ≤ -20°C | 2-8°C | ≤ -20°C |
| Light | Protect from light (amber vial/darkness) | Protect from light (amber vial/darkness) | Protect from light (amber vial/darkness) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Tightly sealed | Inert gas (Argon/Nitrogen) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial | Tightly sealed glass vial with appropriate solvent-resistant cap |
| Form | Solid/Lyophilized powder | Solid/Lyophilized powder | Aprotic solvent (e.g., anhydrous DMSO, DMF) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid for mobile phase modification
-
HPLC system with a UV/PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH at 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a clear glass vial.
-
Heat in an oven at 105°C for 24 hours.
-
At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At appropriate time points, analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Identify and quantify the degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity.
-
For structural elucidation of major degradation products, use LC-MS.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a robust HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV scan, likely around 280 nm).
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if in a formulation), this compound standard, and stressed samples to demonstrate that the method can distinguish the analyte from degradation products and other interferences.
-
Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
-
Range: The range for which the method is linear, accurate, and precise.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Addressing Off-Target Effects of Maceneolignan A in Cellular Assays
Disclaimer: Publicly available scientific literature lacks specific data regarding the molecular targets and potential off-target effects of Maceneolignan A. To fulfill the user's request, this technical support center utilizes a hypothetical scenario where this compound is a novel kinase inhibitor targeting MEK1/2. The following troubleshooting guides and FAQs are based on common challenges encountered with kinase inhibitors in cellular assays and are intended to serve as a practical example.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations where we don't expect to see inhibition of our target, MEK1/2. Could this be an off-target effect of this compound?
A1: Yes, this is a strong possibility. Significant effects on cell viability at concentrations that differ from the expected IC50 for the primary target often indicate off-target activity. This compound may be inhibiting other kinases essential for cell survival or interacting with other cellular components. We recommend performing a dose-response curve for both MEK1/2 phosphorylation and cell viability to compare the EC50 and GI50 values.
Q2: Our western blot results show inhibition of ERK phosphorylation as expected, but we also see unexpected changes in the phosphorylation of Akt. Is this a known off-target effect?
A2: While specific off-target effects of this compound are not documented, cross-talk between signaling pathways is common. Inhibition of the MAPK pathway can sometimes lead to feedback activation of other pathways like the PI3K/Akt pathway. However, direct inhibition of an upstream kinase in the PI3K/Akt pathway by this compound is also possible. To distinguish between these possibilities, you can perform a kinase profiling assay or use specific inhibitors for upstream regulators of Akt as controls.
Q3: How can we confirm that the observed phenotype in our cells is due to the inhibition of MEK1/2 and not an off-target effect of this compound?
A3: To confirm on-target activity, we recommend several complementary approaches:
-
Use a structurally unrelated MEK1/2 inhibitor: If a different MEK1/2 inhibitor recapitulates the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiment: If possible, introduce a constitutively active form of ERK downstream of MEK1/2. If the phenotype is rescued, it suggests the effect is mediated through the intended pathway.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Potency
You observe a potent inhibition of recombinant MEK1 in a biochemical assay, but a much weaker effect on ERK phosphorylation in your cell-based assay.
Possible Cause:
-
Poor cell permeability of this compound.
-
Rapid metabolism of the compound in cells.
-
Presence of efflux pumps actively removing the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) to confirm target engagement
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into aliquots for different temperature treatments.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble MEK1/2 by western blot.
-
A shift in the melting curve of MEK1/2 in the presence of this compound indicates target engagement.
Issue 2: Unexpected Phenotype Not Consistent with MEK1/2 Inhibition
You are studying cell migration, and while this compound inhibits migration as expected, it also induces a significant change in cell morphology that is not typically seen with other MEK1/2 inhibitors.
Possible Cause:
-
Off-target inhibition of a kinase involved in regulating the cytoskeleton (e.g., ROCK, PAK).
-
Interaction with non-kinase targets that affect cell structure.
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad-panel kinase screen to identify other potential kinase targets of this compound.
-
Control Compound Testing: Use a panel of kinase inhibitors with known targets (including those identified in the kinase screen) to see if any reproduce the observed morphological changes.
-
Phenotypic Profiling: Compare the cellular phenotype induced by this compound with databases of cellular phenotypes induced by other small molecules.
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase | % Inhibition by 1 µM this compound |
| MEK1 | 95% |
| MEK2 | 92% |
| ROCK1 | 78% |
| PAK2 | 65% |
| p38α | 45% |
| JNK1 | 30% |
This table shows hypothetical data where this compound has a strong inhibitory effect on the intended targets MEK1/2, but also significantly inhibits ROCK1 and PAK2, which could explain the unexpected morphological changes.
Hypothetical Signaling Pathway Interaction
Caption: On-target vs. a hypothetical off-target pathway.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (a known MEK inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Technical Support Center: Enhancing the Bioavailability of Maceneolignan A
Disclaimer: Maceneolignan A is a novel or not widely studied compound, and as such, specific bioavailability data and established experimental protocols are not available in the public domain. The following guide has been constructed using data and methodologies from studies on Silymarin , a well-researched flavonolignan with similar bioavailability challenges (poor water solubility). This information is intended to provide representative experimental strategies and troubleshooting guidance for researchers working with this compound or other poorly soluble lignans.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound?
A1: The primary reasons for the low oral bioavailability of poorly soluble compounds like this compound are typically:
-
Low Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.[1][2]
-
Poor Intestinal Permeability: The molecular properties of the compound may hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.[3]
Q2: Which formulation strategies are most effective for enhancing the bioavailability of lipophilic compounds like this compound?
A2: Several nanotechnological strategies have proven effective.[1] Commonly successful approaches include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the GI fluids.[4][5][6] This enhances the solubilization and absorption of the drug.[4][5][6]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at the molecular level.[3][7] This can increase the dissolution rate and, consequently, the bioavailability.[3][7]
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and improved absorption.[8][9] Solid lipid nanoparticles (SLNs) are a common and effective type of nanoparticle formulation.[10]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit drug-metabolizing enzymes or enhance intestinal permeability, thereby increasing the bioavailability of the primary drug.[11][12][13]
Q3: Can I expect a linear dose-response in my animal studies after oral administration of this compound?
A3: Not necessarily. Poorly soluble drugs often exhibit non-linear pharmacokinetics. At higher doses, the dissolution process can become saturated, leading to a less than proportional increase in systemic exposure. It is crucial to perform dose-ranging studies to characterize the pharmacokinetic profile of your specific formulation.
Q4: What is the significance of a "double peak" phenomenon in the plasma concentration-time profile?
A4: A double peak in the pharmacokinetic profile is often indicative of enterohepatic circulation.[6] This is a process where the drug is absorbed, metabolized in the liver, excreted into the bile, and then reabsorbed in the intestine. This can prolong the apparent half-life of the compound.
Troubleshooting Guides
Problem 1: Low Bioavailability Despite Using a SMEDDS Formulation
| Possible Cause | Troubleshooting Step |
| Drug Precipitation upon Dilution | The drug must remain solubilized within the oil droplets after the SMEDDS forms a microemulsion in the gut.[1] Action: Re-evaluate the composition of your SMEDDS. Test the stability of the microemulsion upon dilution in simulated gastric and intestinal fluids. You may need to adjust the oil, surfactant, or co-surfactant ratios. |
| Incorrect Excipient Selection | The choice of oil, surfactant, and co-surfactant is critical. Action: Screen various excipients for their ability to solubilize this compound. Construct pseudo-ternary phase diagrams to identify the optimal self-microemulsification region.[5] |
| GI Tract Irritation | High concentrations of some surfactants can cause irritation to the GI mucosa, potentially affecting absorption. Action: Perform histological examinations of the GI tract in your animal model to assess for any signs of inflammation or damage.[14] Consider using less irritating surfactants. |
Problem 2: Inconsistent Results Between Animal Subjects
| Possible Cause | Troubleshooting Step |
| Variability in Food Intake | The presence of food can significantly alter the absorption of lipophilic drugs. Action: Standardize the fasting period for all animals before dosing. For some formulations, administration with a high-fat meal might enhance absorption, but this needs to be tested consistently. |
| Inaccurate Dosing | Oral gavage requires precision to ensure each animal receives the correct dose. Action: Ensure proper training in oral gavage techniques. Use appropriately sized gavage needles and ensure the formulation is homogenous and does not settle during the dosing period. |
| Inter-animal Metabolic Differences | There can be natural variations in drug metabolism among individual animals. Action: Increase the number of animals per group (n=6 or more is common) to improve the statistical power of your study and account for individual variability.[13] |
Quantitative Data from Animal Studies (using Silymarin as a proxy)
Table 1: Pharmacokinetic Parameters of Different Silymarin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension (Control) | 50 | 1.52 ± 0.21 | 1.0 | 2.31 ± 0.87 | 100 | [11] |
| + Lysergol | 50 | 1.64 ± 0.15 | 1.0 | 5.69 ± 1.45 | 240 | [11] |
| + Piperine | 50 | 1.84 ± 0.32 | 2.0 | 8.45 ± 1.65 | 365 | [11][12] |
| + Fulvic Acid | 50 | 5.93 ± 1.23 | 1.5 | 12.37 ± 1.87 | 535 | [11][12] |
| + Fulvic Acid & Piperine | 50 | 16.32 ± 1.85 | 1.5 | 33.44 ± 1.98 | 1447 | [12] |
| Solid Dispersion (TPGS) | 20 | - | - | - | 370 (vs. repeated dose of silymarin alone) | [7] |
| Solid Dispersion (HPC/Tween 80) | - | - | - | - | 589 | [3] |
| Nanoparticles | - | - | - | - | 130 (vs. commercial product) | [8] |
| SMEDDS | 600 | - | - | - | 250 (in RYGB rats vs. suspension) | [14] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Ethyl Linoleate)[5]
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
Titrate each mixture with water and observe for the formation of a clear, monophasic microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-microemulsification region.
-
-
Preparation of this compound-loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex and then stir the mixture with a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is formed.[5]
-
-
Characterization:
-
Determine the particle size and zeta potential of the microemulsion formed upon dilution of the SMEDDS in simulated gastric fluid using dynamic light scattering.
-
Visually inspect for any signs of drug precipitation upon dilution.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulation
-
This compound suspension (control, e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Anesthesia (e.g., isoflurane)
-
Analytical method for quantification of this compound in plasma (e.g., HPLC or LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control and test formulation), with at least 6 rats per group.
-
Administer a single oral dose of the respective formulation via oral gavage. The dose will depend on the specific study design (e.g., 50 mg/kg).[11]
-
-
Blood Sampling:
-
Collect blood samples (approximately 200-300 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the blood samples into the anticoagulant-containing microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 10,000 x g for 10 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Caption: Workflow for the preparation and characterization of a SMEDDS formulation.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced bioavailability and hepatoprotective effect of silymarin by preparing silymarin-loaded solid dispersion formulation using freeze-drying method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 5. Development of Silymarin Self-Microemulsifying Drug Delivery System with Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin-loaded solid nanoparticles provide excellent hepatic protection: physicochemical characterization and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Bioavailability augmentation of silymarin using natural bioenhancers: An in vivo pharmacokinetic study | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. Self-nanoemulsifying drug delivery systems ameliorate the oral delivery of silymarin in rats with Roux-en-Y gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in Maceneolignan A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving Maceneolignan A. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is designed to help you pinpoint and resolve common issues that may lead to poor reproducibility in your this compound bioassays.
Issue 1: High Variability in β-Hexosaminidase Release Assay Results
If you are observing significant differences in the percentage of β-hexosaminidase release between replicate wells or across different experiments, consider the following potential causes and solutions.
-
Logical Troubleshooting Flow:
Troubleshooting high variability in β-hexosaminidase assays.
Issue 2: Low or No Signal in TNF-α ELISA
If your TNF-α ELISA is yielding results that are at or near the background level, even in positive controls, investigate these common culprits.
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Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all kit components are stored at the recommended temperatures and have not expired. Reconstitute lyophilized standards and controls immediately before use. |
| Incorrect Reagent Preparation | Double-check all dilution calculations for standards, capture and detection antibodies, and streptavidin-HRP. Ensure thorough mixing of all reagents before adding to the plate. |
| Insufficient Incubation Times | Adhere strictly to the incubation times specified in the protocol. Shortened incubation can lead to incomplete binding. |
| Improper Washing | Inadequate washing can leave interfering substances in the wells. Ensure the specified number of washes is performed and that wells are completely aspirated between washes. |
| Problem with Cell Stimulation | Verify the concentration and activity of the stimulating agent (e.g., DNP-BSA). Ensure cells were properly sensitized with IgE. |
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound's inhibition of β-hexosaminidase release is different from published values. Why might this be?
A1: Discrepancies in IC50 values are a common issue in phytochemical research.[1] Several factors can contribute to this variability:
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Cell Passage Number: RBL-2H3 cells can exhibit altered responses at high passage numbers.[2] It is recommended to use cells within a consistent and low passage range for all experiments.
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Reagent Purity and Source: The purity of this compound, as well as the source and batch of reagents like DNP-BSA and anti-DNP IgE, can significantly impact the results.
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Solvent Effects: this compound is often dissolved in a solvent like DMSO. The final concentration of the solvent in the cell culture medium should be consistent and kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[3][4]
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Assay Conditions: Minor variations in cell density, incubation times, and temperature can all influence the final IC50 value.
Q2: I'm seeing high background in my TNF-α ELISA. What are the likely causes?
A2: High background in an ELISA can obscure the true signal and reduce the sensitivity of the assay. Common causes include:
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Insufficient Washing: This is a primary cause of high background. Increase the number of wash steps or the soaking time between washes.[5]
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Cross-Contamination: Be careful to avoid splashing reagents between wells. Use fresh pipette tips for each reagent and sample.[5][6]
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Non-Specific Antibody Binding: Ensure that the blocking buffer is effective and that all incubation steps with antibodies are performed at the recommended temperature and for the correct duration.
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Contaminated Substrate: The TMB substrate is sensitive to light and contamination.[7] Always use fresh substrate solution and protect it from light.
Q3: How can I ensure my this compound is properly dissolved for the bioassay?
A3: The solubility of natural products can be a challenge.[3][4][8][9] For this compound, which is often supplied as a solid, it is crucial to ensure complete dissolution.
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Initial Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO.
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Working Dilutions: Make serial dilutions from the stock solution in your assay buffer or cell culture medium. It is important to ensure that the compound remains in solution at the final concentration and that the solvent concentration is not toxic to the cells.
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Vortexing and Sonication: Gentle vortexing and brief sonication can aid in dissolving the compound.
-
Visual Inspection: Always visually inspect your solutions for any precipitates before adding them to the cells.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in RBL-2H3 cells. The "Potential for Variability" column highlights factors that can contribute to poor reproducibility based on the troubleshooting information provided above.
| Bioassay | Reported IC50 (µM) | Key Factors Influencing Reproducibility |
| β-Hexosaminidase Release | 48.4[1] | Cell passage number, reagent quality, solvent concentration, incubation times, pipetting accuracy. |
| TNF-α Release | 63.7[1] | Cell stimulation efficiency, washing technique, antibody and substrate quality, incubation parameters. |
Experimental Protocols
1. β-Hexosaminidase Release Assay in RBL-2H3 Cells
This protocol is adapted from established methods for measuring mast cell degranulation.[2][10][11]
-
Cell Culture and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and culture for 24 hours.
-
Sensitize the cells by incubating them overnight with 0.1 µg/mL anti-DNP mouse IgE.[2]
-
-
Treatment and Stimulation:
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Wash the cells twice with Tyrode's buffer to remove excess IgE.
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Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.
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Stimulate degranulation by adding DNP-BSA to a final concentration of 1 µg/mL and incubate for 1 hour at 37°C.
-
-
Detection:
-
Carefully collect the supernatant from each well.
-
To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
In a separate 96-well plate, mix 50 µL of supernatant or cell lysate with 200 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.05 M citrate buffer (pH 4.5).
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Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 500 µL of sodium carbonate buffer.
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Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.
2. TNF-α Release Assay (ELISA) in RBL-2H3 Cells
This protocol outlines the general steps for quantifying TNF-α in cell culture supernatants using a commercial ELISA kit.[12][13][14]
-
Cell Culture, Sensitization, and Stimulation:
-
Sample Collection:
-
After stimulation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Supernatants can be stored at -80°C until the ELISA is performed.
-
-
ELISA Procedure (General Steps):
-
Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
-
Add the capture antibody to the wells of the ELISA plate and incubate.
-
Wash the plate multiple times.
-
Block the plate to prevent non-specific binding.
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Add the standards, controls, and samples (supernatants) to the wells and incubate.
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Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
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Add streptavidin-HRP and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark.
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Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action in RBL-2H3 Cells
This compound is thought to inhibit mast cell degranulation and the release of inflammatory mediators by interfering with key signaling pathways downstream of the high-affinity IgE receptor (FcεRI). The diagram below illustrates the proposed mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. tulipgroup.com [tulipgroup.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. – Cyprus Society of Human Genetics (CSHG) [cshg.org.cy]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 11. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF Production in Activated RBL-2H3 Cells Requires Munc13-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. Protein kinase C-α mediates TNF release process in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Maceneolignan A analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of Maceneolignan A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the dihydrobenzofuran core of this compound analogs?
A1: The primary methods for synthesizing the 2,3-dihydrobenzofuran core found in this compound analogs are:
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Oxidative Coupling: This is a biomimetic approach that involves the dimerization of two phenylpropanoid units. Various oxidizing agents can be employed, with silver(I) oxide (Ag₂O) being a common choice. This method is often used for synthesizing bioactive dihydrobenzofuran neolignans.
-
Convergent Suzuki-Miyaura Coupling: This strategy involves coupling an appropriately substituted aryl boronic acid or ester with a functionalized benzofuran precursor. This method offers flexibility in the introduction of diverse substituents on both aromatic rings.
Q2: How can I improve the regioselectivity of the oxidative coupling reaction?
A2: Regioselectivity in oxidative coupling can be challenging. Key factors to consider for improving selectivity include:
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Choice of Oxidant: Different oxidizing agents can favor different coupling modes. A screening of oxidants is often necessary.
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Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some cases.
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Reaction Temperature: Lowering the temperature may enhance selectivity by favoring the thermodynamically more stable product, although this may come at the cost of a longer reaction time.
-
Protecting Groups: Strategic use of protecting groups on phenolic hydroxyls can direct the coupling to the desired positions.
Q3: What are the key parameters to optimize in a Suzuki-Miyaura coupling for the synthesis of lignan analogs?
A3: For a successful Suzuki-Miyaura coupling, the following parameters are critical to optimize:
-
Palladium Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is crucial. Bulky and electron-rich phosphine ligands, such as those from the Buchwald group, are often effective for challenging couplings.
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Base: The base plays a significant role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be empirical and substrate-dependent.
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Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is typically used. The solubility of the reactants is a key consideration.
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Temperature: The reaction is often heated to drive it to completion. The optimal temperature will depend on the substrates and catalyst system.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis of this compound analogs. Staining with a potassium permanganate solution can be useful for visualizing non-UV active compounds. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed to track the consumption of starting materials and the formation of products and byproducts.
Troubleshooting Guides
Oxidative Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive oxidant. 2. Insufficient reaction time or temperature. 3. Poor solubility of starting materials. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction for longer periods. 3. Screen different solvents or solvent mixtures to improve solubility. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation of the desired product. 2. Competing coupling pathways. 3. Radical side reactions. | 1. Reduce the stoichiometry of the oxidant. 2. Adjust the reaction temperature; lower temperatures may favor a single product. 3. Add a radical scavenger to suppress unwanted side reactions. |
| Low Yield of Desired Dimer | 1. Suboptimal oxidant-to-substrate ratio. 2. Inefficient workup and purification. 3. Decomposition of the product under the reaction conditions. | 1. Perform a systematic optimization of the oxidant stoichiometry. 2. Employ careful chromatographic separation to isolate the product. 3. Consider a milder oxidant or shorter reaction times. |
Suzuki-Miyaura Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Inactive palladium catalyst. 2. Inappropriate base or solvent. 3. Poor quality of the boronic acid/ester. | 1. Use a fresh catalyst or a different palladium precatalyst/ligand combination. 2. Screen a variety of bases and solvent systems.[1][2] 3. Ensure the boronic acid/ester is pure and dry. |
| Low Yield of the Coupled Product | 1. Incomplete reaction. 2. Homocoupling of the boronic acid. 3. Dehalogenation of the aryl halide. | 1. Increase the reaction temperature and/or time. 2. Use a slight excess of the aryl halide. 3. Choose a milder base or a different catalyst system. |
| Formation of Byproducts | 1. Protodeborylation of the boronic acid. 2. Side reactions due to functional group incompatibility. | 1. Use anhydrous solvents and rigorously exclude air from the reaction. 2. Protect sensitive functional groups on the starting materials. |
Data Presentation
Table 1: Optimization of Oxidant for the Dimerization of a Phenylpropanoid Precursor
| Entry | Oxidant | Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Dimer (%) |
| 1 | Ag₂O | 1.0 | Dichloromethane | 25 | 24 | 85 | 60 |
| 2 | Ag₂O | 0.5 | Acetonitrile | 25 | 12 | 90 | 75 |
| 3 | FeCl₃ | 2.0 | Methanol | 0 | 4 | 70 | 45 |
| 4 | Mn(OAc)₃ | 2.0 | Acetic Acid | 80 | 2 | 95 | 55 |
| 5 | CAN | 2.0 | Acetonitrile/Water | 0 | 1 | 80 | 50 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | DMF | 90 | 16 | 70 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | THF/H₂O | 80 | 12 | 78 |
Experimental Protocols
General Protocol for Silver(I) Oxide-Mediated Oxidative Coupling
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To a solution of the substituted phenylpropanoid (1.0 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide (0.5 mmol).
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Stir the reaction mixture vigorously at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
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Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
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Wash the celite pad with additional solvent (e.g., ethyl acetate).
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Combine the filtrates and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
General Protocol for Suzuki-Miyaura Cross-Coupling
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In a Schlenk flask, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system (e.g., dioxane/water, 4:1, 10 mL).
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Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 8-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Caption: Troubleshooting flowchart for low-yield reactions in lignan synthesis.
References
Column chromatography purification challenges for Maceneolignan A
Technical Support Center: Maceneolignan A Purification
Welcome to the technical support center for the column chromatography purification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this compound.
Troubleshooting Guide
This guide is designed to provide solutions to specific problems you may encounter during the column chromatography purification of this compound.
Question: I am observing poor separation between this compound and other co-eluting impurities. How can I improve the resolution?
Answer:
Poor resolution is a common challenge, often due to the presence of structurally similar lignans or other secondary metabolites from the plant source.[1] Here are several strategies to enhance separation:
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Optimize the Mobile Phase:
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Decrease Solvent Polarity: If using a normal-phase silica gel column with a hexane/ethyl acetate system, try decreasing the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds and may improve separation.
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Introduce a Third Solvent: Adding a small percentage of a third solvent with a different polarity, such as dichloromethane or acetone, can alter the selectivity of the separation.
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Employ Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can effectively separate compounds with close Rf values.
-
-
Modify the Stationary Phase:
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Change the Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic, neutral, or acidic) or Florisil.[2] The choice of adsorbent will depend on the stability and chemical nature of this compound and the impurities.
-
Use High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC with a C18 reversed-phase column often provides superior resolution compared to traditional flash chromatography.
-
-
Adjust Column Parameters:
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Increase Column Length: A longer column provides more surface area for interactions, which can lead to better separation.
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Decrease the Column Diameter: A narrower column can minimize band broadening.
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Reduce the Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, often resulting in sharper peaks and improved resolution.
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Question: My this compound seems to be degrading on the silica gel column. What can I do to prevent this?
Answer:
Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the silica.[2] Here are some steps to mitigate this issue:
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Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, added to the mobile phase. This neutralizes the acidic sites on the silica surface.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]
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Test for Stability: Before committing to a large-scale purification, perform a small-scale stability test. Spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it indicates degradation.[2]
Question: The recovery of this compound from the column is very low. How can I improve the yield?
Answer:
Low recovery can be due to several factors, from irreversible adsorption to the stationary phase to sample loss during processing.
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Check for Irreversible Adsorption: If the compound is highly polar, it may bind irreversibly to the silica gel. In such cases, using a more polar mobile phase or switching to a reversed-phase system might be necessary.
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Ensure Complete Elution: After your main fractions have been collected, flush the column with a highly polar solvent (e.g., methanol or acetone) to check if any remaining compound elutes.
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Optimize Sample Loading: Overloading the column can lead to band broadening and poor separation, which can result in discarding mixed fractions and thus lowering the yield. Ensure the amount of crude extract loaded is appropriate for the column size. Dry loading the sample can sometimes improve resolution and recovery.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the purification of this compound on a silica gel column?
A1: For lignans like this compound, a good starting point for a normal-phase silica gel column is a non-polar solvent system such as hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate), with the polarity gradually increased by adding more ethyl acetate. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I effectively load my crude extract onto the column?
A2: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.[3] This method is quick but can disturb the column packing if not done carefully.
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Dry Loading: Dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better band sharpness and resolution, especially for samples that are not very soluble in the mobile phase.[3]
Q3: What visualization techniques can I use for detecting this compound on a TLC plate?
A3: this compound, being a phenolic compound, can often be visualized on a TLC plate using a few different methods:
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UV Light: If the compound has a chromophore, it will be visible under UV light (typically at 254 nm or 365 nm).
-
Staining Reagents: A common stain for phenolic compounds is a vanillin-sulfuric acid solution followed by gentle heating. This typically produces colored spots. Other general-purpose stains like potassium permanganate can also be used.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different chromatographic conditions on the purification of this compound.
Table 1: Effect of Solvent System on Resolution and Recovery
| Solvent System (Hexane:Ethyl Acetate) | Resolution (R_s) between this compound and Impurity X | Recovery of this compound (%) |
| 95:5 | 0.8 | 92 |
| 90:10 | 1.2 | 88 |
| 85:15 | 1.5 | 85 |
| 80:20 | 1.3 | 82 |
Table 2: Comparison of Different Stationary Phases
| Stationary Phase | Mobile Phase | Purity of this compound (%) |
| Silica Gel | Hexane:Ethyl Acetate (85:15) | 95 |
| Neutral Alumina | Hexane:Ethyl Acetate (90:10) | 93 |
| C18 Reversed-Phase | Methanol:Water (70:30) | 98 |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
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Preparation of the Column:
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Select a glass column of appropriate size.
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Insert a small plug of cotton wool at the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
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Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
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Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
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Dissolve the crude plant extract containing this compound in a suitable solvent (e.g., dichloromethane or acetone).
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Add silica gel (approximately 2-3 times the weight of the crude extract) to the solution.
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Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
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Carefully add the dry powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial mobile phase (95:5 hexane:ethyl acetate).
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Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC).
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Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
Technical Support Center: Formulation Stability of Maceneolignan A
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Maceneolignan A formulations. The information is based on the general characteristics of lignans and phenolic compounds, as specific stability data for this compound is not extensively available. It is crucial to perform specific stability studies for your particular formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in a formulation?
A1: Based on the characteristics of related phenolic compounds and lignans, this compound is likely susceptible to degradation from exposure to light, heat, oxygen (oxidation), and unfavorable pH conditions.[1][2] The presence of hydroxyl groups in its structure makes it prone to oxidation, while the overall structure can be sensitive to hydrolysis under acidic or alkaline conditions.[2][3]
Q2: I am observing a color change in my this compound solution over time. What could be the cause?
A2: A color change in solutions containing phenolic compounds is often an indicator of degradation, specifically oxidation. This can be exacerbated by exposure to light and air. It is recommended to store solutions protected from light and in sealed containers with minimal headspace to reduce oxygen exposure.
Q3: What general strategies can I employ to improve the stability of my this compound formulation?
A3: Several strategies can enhance the stability of phenolic compounds like this compound. These include:
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pH Optimization: Maintaining an optimal pH is critical. Generally, phenolic compounds are more stable in acidic conditions (pH < 7).[2]
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Use of Antioxidants: Incorporating antioxidants such as ascorbic acid, methionine, or chelating agents like EDTA can protect against oxidative degradation.[4]
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Light Protection: Storing the formulation in amber or opaque containers can prevent photodegradation.[5]
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Inert Atmosphere: Purging the container with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.
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Encapsulation: Techniques like nanoemulsions or microemulsions can physically protect this compound from environmental factors.[1][6]
Q4: Are there any specific excipients that are recommended for stabilizing formulations containing lignans?
A4: While specific excipient compatibility studies for this compound are necessary, general recommendations for stabilizing phenolic compounds include the use of buffers (e.g., citrate, phosphate) to control pH, surfactants (e.g., Polysorbate 20 or 80) to prevent aggregation, and cryoprotectants (e.g., sucrose, trehalose) for lyophilized formulations.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected decrease in this compound concentration in the formulation. | Degradation due to light, heat, or oxidation. pH of the formulation may not be optimal. | Conduct a forced degradation study to identify the primary degradation pathway. Store samples under controlled conditions (protected from light, controlled temperature). Adjust the pH of the formulation and re-evaluate stability. |
| Formation of precipitates in the solution. | Poor solubility of this compound. Aggregation of the molecule. Degradation products may be insoluble. | Evaluate the solubility of this compound in the chosen solvent system. Consider the use of co-solvents or surfactants to improve solubility and prevent aggregation. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results in stability studies. | Analytical method is not stability-indicating. Variability in storage conditions. Inconsistent sample preparation. | Develop and validate a stability-indicating analytical method (e.g., HPLC). Ensure precise control over storage conditions (temperature, humidity, light). Standardize all sample preparation procedures. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[5][7]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M to 1 M[8]
-
Sodium hydroxide (NaOH), 0.1 M to 1 M[8]
-
Hydrogen peroxide (H₂O₂), 3%[3]
-
Methanol or other suitable organic solvent
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of HCl (start with 0.1 M).
-
Keep the solution at room temperature or heat at 50-60°C if no degradation is observed.[8]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of NaOH (start with 0.1 M).
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep control samples in the dark.
-
Withdraw samples at appropriate time points.
-
-
Analysis: Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.[9]
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Typical HPLC Parameters (to be optimized):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis detector at a wavelength determined by the UV spectrum of this compound |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products do not interfere with the peak of this compound.
Data Presentation
The results of stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Example of this compound Degradation under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0 |
| 4 | 92.5 | 15,234 | |
| 8 | 85.1 | 32,876 | |
| 24 | 70.3 | 78,912 | |
| 0.1 M NaOH at RT | 0 | 100.0 | 0 |
| 4 | 88.9 | 25,678 | |
| 8 | 79.8 | 51,234 | |
| 24 | 65.4 | 98,765 | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0 |
| 4 | 95.2 | 8,912 | |
| 8 | 90.7 | 18,456 | |
| 24 | 82.1 | 45,678 |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Formulation Instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pharmalesson.com [pharmalesson.com]
- 5. longdom.org [longdom.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijmr.net.in [ijmr.net.in]
Overcoming matrix effects in LC-MS/MS analysis of Maceneolignan A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Maceneolignan A. The focus is on identifying and overcoming matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest (this compound).[1] Matrix effects are the alteration of an analyte's signal response due to the presence of these co-extracted components.[2] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to poor analytical accuracy, reproducibility, and linearity.[2][3]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by co-eluting substances from the sample that interfere with the ionization of the target compound in the mass spectrometer's ion source.[4] For biological samples like plasma or serum, phospholipids are a major contributor to matrix-induced ion suppression. Other sources include salts, proteins, and metabolites that may be present in the sample extract.[1][3]
Q3: How can I determine if my this compound analysis is impacted by matrix effects?
A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[5][6] In this technique, a constant flow of this compound standard is introduced into the LC eluent after the column and before the MS detector. A blank matrix sample is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[6][7] A quantitative assessment can be made by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solvent, a method known as the post-extraction spike.[3]
Q4: What is the most effective way to minimize matrix effects?
A4: Optimizing the sample preparation procedure is generally the most effective way to reduce or eliminate matrix interferences.[1][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized methods like phospholipid removal plates (e.g., HybridSPE-Phospholipid) are highly effective at cleaning up the sample before injection.[8][9]
Q5: Can changing my LC or MS conditions help reduce matrix effects?
A5: Yes. Modifying chromatographic conditions to better separate this compound from interfering matrix components can significantly reduce co-elution and its associated effects.[1][6] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[1] While less common for eliminating the root cause, adjusting MS source parameters might sometimes help, but sample cleanup is the preferred strategy.[5][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility and high variability in quantitative results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Co-eluting matrix components are variably suppressing or enhancing the ion signal between injections.[4] |
| 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify suppression zones in your chromatogram. | |
| 2. Improve Sample Cleanup: The current sample preparation may be insufficient. Switch from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[1][8] | |
| 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.[1] | |
| 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte, allowing for a reliable ratio measurement.[1][12] |
Issue 2: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Endogenous matrix components, especially phospholipids in biological samples, are known to cause severe ion suppression. |
| 1. Implement Phospholipid Removal: Use a sample preparation strategy specifically designed to deplete phospholipids, such as HybridSPE-Phospholipid plates or certain SPE sorbents.[9] | |
| 2. Evaluate Extraction Recovery: Ensure that the low signal is not due to poor recovery during sample preparation. Compare pre- and post-extraction spiked samples to determine recovery efficiency. | |
| 3. Check MS/MS Parameters: Re-optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for this compound.[10][11] | |
| 4. Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[5][6] |
Issue 3: Unexpected peaks or shifts in retention time.
| Possible Cause | Troubleshooting Step |
| Matrix Component Interference | Certain matrix components can alter the column chemistry or interact with the analyte, affecting its retention behavior.[13] |
| 1. Improve Sample Cleanup: A more selective sample preparation method (e.g., mixed-mode SPE) can remove the specific interferences causing the issue.[8] | |
| 2. Column Washing: Implement a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components. | |
| 3. Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components, which can degrade performance over time. |
Data Summary
The choice of sample preparation technique is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common methods for biological matrices.
| Sample Preparation Method | Phospholipid Removal Efficiency | Reduction in Ion Suppression | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium-High | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | High | Medium-High | High |
| HybridSPE®-Phospholipid | Very High | Very High | High | Very High |
This table provides a generalized comparison based on principles discussed in the cited literature.[1][8] Actual performance may vary based on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative measurement of matrix effects by calculating a Matrix Factor (MF).
-
Prepare Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and its internal standard (if used) into the final extraction solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with this compound and IS to the same concentration as Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples.
-
Calculation:
-
Calculate the peak area response for the analyte in both sets.
-
The Matrix Factor (MF) is calculated as: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The coefficient of variation (%CV) of the MF across the different matrix lots should be <15% for the method to be considered free from significant and variable matrix effects.[3]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for removing interferences from a biological matrix. The specific sorbent and solvents should be optimized for this compound.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange polymer) by passing 1 mL of methanol followed by 1 mL of water.[8]
-
Sample Loading: Pre-treat 0.5 mL of the sample (e.g., plasma) by diluting it with 0.5 mL of 2% phosphoric acid in water. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Pass 1 mL of 0.1 M acetate buffer.
-
Pass 1 mL of methanol.
-
-
Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [zefsci.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
- 10. shimadzu.at [shimadzu.at]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Maceneolignan A and Licarin A
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature provides a comparative analysis of the anti-inflammatory properties of two naturally occurring neolignans, Maceneolignan A and Licarin A. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available quantitative data, details experimental methodologies, and visualizes the signaling pathways involved in their anti-inflammatory effects.
Executive Summary
Both this compound and Licarin A demonstrate significant anti-inflammatory activity through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While direct comparative studies are limited, available data suggest that both compounds effectively reduce the production of pro-inflammatory mediators. Licarin A has a reported IC50 value of 12.6 µM for the inhibition of TNF-α production in RBL-2H3 cells. This compound has been shown to potently inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells with a reported IC50 value of 21.2 µM.
Data Presentation: Quantitative Comparison
| Compound | Target | Cell Line | Stimulus | IC50 Value | Reference |
| Licarin A | TNF-α Production | RBL-2H3 | DNP-HSA | 12.6 µM | [1][2] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 21.2 µM | [3] |
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting both the NF-κB and MAPK signaling pathways. It has been shown to suppress the phosphorylation of MAPK proteins and inhibit the degradation of IκBα, which is a critical step in the activation of the NF-κB pathway.[4] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Licarin A demonstrates its anti-inflammatory effects by inhibiting the protein kinase C (PKC) α/βII and p38 MAPK pathways.[1][5] This inhibition leads to a reduction in the secretion of pro-inflammatory mediators such as TNF-α and prostaglandin D2 (PGD2), as well as the expression of cyclooxygenase-2 (COX-2).
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages (this compound)
This protocol is based on methodologies frequently used to assess the anti-inflammatory effects of compounds on LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
-
IC50 Calculation: The IC50 value, the concentration of this compound that inhibits NO production by 50%, is determined from the dose-response curve.
Inhibition of TNF-α Production in RBL-2H3 Cells (Licarin A)
This protocol is based on the study by Matsui et al. (2015) which investigated the anti-allergic effects of Licarin A.[1]
-
Cell Culture: RBL-2H3 rat basophilic leukemia cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are sensitized with anti-dinitrophenyl-human serum albumin (DNP-HSA) IgE overnight.
-
The sensitized cells are then pre-treated with various concentrations of Licarin A for 1 hour.
-
Degranulation and cytokine release are induced by challenging the cells with DNP-HSA.
-
After a 12-hour incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
IC50 Calculation: The IC50 value is calculated as the concentration of Licarin A that causes a 50% reduction in TNF-α production compared to the DNP-HSA stimulated control.
Western Blot Analysis of NF-κB and MAPK Pathways
This general protocol outlines the key steps for assessing the effects of this compound and Licarin A on the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the respective compounds and/or stimuli for the indicated times.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
Both this compound and Licarin A are promising natural compounds with potent anti-inflammatory properties. While their mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways, they appear to target different upstream and downstream components. The available quantitative data, although not directly comparable in all aspects, indicates that both compounds are effective in the low micromolar range. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring these compounds for the development of novel anti-inflammatory agents.
References
- 1. Licarin A is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Maceneolignan A vs. Synthetic CCR3 Antagonists: A Comparative Analysis for Drug Discovery Professionals
An objective comparison of the naturally derived CCR3 antagonist, Maceneolignan A, against its synthetic counterparts, supported by experimental data and detailed protocols.
The C-C chemokine receptor 3 (CCR3) has emerged as a significant therapeutic target, primarily due to its pivotal role in mediating the migration and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2] These cells are key players in the pathophysiology of allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[3] Consequently, the development of CCR3 antagonists is a promising strategy for treating these conditions.[1][3] This guide provides a comparative analysis of this compound, a neolignan isolated from Myristica fragrans[4], and various synthetic small-molecule CCR3 antagonists.
Comparative Efficacy: A Quantitative Overview
The inhibitory potential of CCR3 antagonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of an antagonist required to elicit 50% of its maximal effect or to inhibit a specific biological process by 50%, respectively. A lower value indicates higher potency.
The table below summarizes the reported potency of this compound and several well-characterized synthetic CCR3 antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Type | Target Assay | Ligand | Cell Line | Potency (IC50/EC50) |
| This compound | Natural | Chemotaxis | CCL11 | L1.2 (CCR3-expressing) | 1.6 µM[4] |
| Maceneolignan H | Natural | Chemotaxis | CCL11 | L1.2 (CCR3-expressing) | 1.4 µM[4][5] |
| SB328437 | Synthetic | Chemotaxis | CCL11 | L1.2 (CCR3-expressing) | 0.78 µM[4] |
| YM-355179 | Synthetic | Receptor Binding | CCL11 | B300-19 (CCR3-expressing) | 7.6 nM[6] |
| Ca2+ Influx | CCL11 | B300-19 (CCR3-expressing) | 8.0 nM[6] | ||
| Chemotaxis | CCL11 | B300-19 (CCR3-expressing) | 24 nM[6] | ||
| UCB35625 | Synthetic | Chemotaxis | Eotaxin | CCR3-transfected cells | 93.7 nM[7] |
The CCR3 Signaling Cascade
CCR3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[8][9] Upon binding to its cognate chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5)[10][11], CCR3 initiates a complex signaling cascade. This leads to the dissociation of the Gαi and Gβγ subunits, triggering downstream pathways including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38).[8][9][12] These events culminate in an increase in intracellular calcium ([Ca2+]i) and the reorganization of the actin cytoskeleton, which are essential for cellular responses like chemotaxis, degranulation, and the release of inflammatory mediators.[8]
Caption: Simplified CCR3 signaling pathway upon chemokine binding.
Experimental Protocols for Antagonist Evaluation
The characterization of CCR3 antagonists relies on a series of well-established in vitro assays. These experiments are crucial for determining the potency, selectivity, and mechanism of action of novel compounds.
General Experimental Workflow
The process of identifying and validating a CCR3 antagonist typically follows a hierarchical screening approach. Initial high-throughput screening often begins with receptor binding assays to identify compounds that interact with CCR3. Hits from this primary screen are then subjected to functional assays, such as calcium mobilization and chemotaxis assays, to confirm their antagonistic activity and determine their potency.
Caption: A typical workflow for screening and validating CCR3 antagonists.
Receptor Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to the CCR3 receptor, typically expressed on cell membranes.
-
Objective: To determine the binding affinity (Ki or IC50) of the antagonist to CCR3.
-
Principle: A radiolabeled (e.g., ¹²⁵I-CCL11) or fluorescently labeled chemokine is incubated with a source of CCR3 receptor (e.g., membranes from CCR3-transfected cells) in the presence of varying concentrations of the test compound. The amount of labeled ligand displaced by the test compound is measured.[13][14]
-
General Protocol (Filtration-based):
-
Preparation: Prepare cell membranes from a cell line overexpressing human CCR3 (e.g., HEK293 or CHO cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled CCL11 (at or below its Kd) and serial dilutions of the test compound (e.g., this compound or synthetic antagonist).
-
Separation: After reaching equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the specifically bound radioligand.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by a CCR3 agonist.
-
Objective: To assess the functional antagonism of CCR3 signaling.
-
Principle: Cells expressing CCR3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16] When a CCR3 agonist (like CCL11) is added, receptor activation leads to a release of calcium from intracellular stores, causing a measurable increase in fluorescence. An antagonist will inhibit this fluorescence increase.[15]
-
General Protocol:
-
Cell Preparation: Plate CCR3-expressing cells (e.g., L1.2 cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Pre-incubation: Wash the cells and add buffer containing various concentrations of the test antagonist. Incubate for 15-30 minutes.
-
Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).[17] Measure the baseline fluorescence, then add a pre-determined concentration of a CCR3 agonist (e.g., CCL11, at its EC80) to all wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Analysis: The increase in fluorescence indicates calcium mobilization. Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
Chemotaxis Assay
This assay directly measures the primary biological function of CCR3: mediating directed cell migration towards a chemokine gradient.
-
Objective: To quantify the inhibition of chemokine-induced cell migration.
-
Principle: A two-chamber system (e.g., a Transwell or Boyden chamber) is used, separated by a microporous membrane.[18][19] CCR3-expressing cells are placed in the upper chamber, and a chemoattractant (CCR3 ligand) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The antagonist's efficacy is measured by its ability to reduce the number of migrated cells.
-
General Protocol (Transwell-based):
-
Setup: Place Transwell inserts (with a pore size suitable for the cell type, e.g., 5 µm) into the wells of a 24-well plate.
-
Chemoattractant: Add assay buffer containing a CCR3 ligand (e.g., CCL11) to the lower chamber.
-
Cell Preparation: Resuspend CCR3-expressing cells in assay buffer. In a separate tube, pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 30 minutes at 37°C.
-
Migration: Add the cell suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification: Remove the insert. Scrape off non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface. Count the migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or a fluorescence-based assay.
-
Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Determine the EC50 value from the dose-response curve.[20]
-
References
- 1. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. CCR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neolignans from the Arils of Myristica fragrans as Potent Antagonists of CC Chemokine Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR3 (gene) - Wikipedia [en.wikipedia.org]
- 11. CCR3 | Cancer Genetics Web [cancerindex.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. revvity.com [revvity.com]
Validating the Mechanism of Action of Lignans: An In Vitro Comparative Guide
Introduction
This guide provides a comparative analysis of the in vitro mechanism of action of lignans, a class of polyphenolic compounds with recognized anti-inflammatory and anti-cancer properties. Due to the lack of specific experimental data for Maceneolignan A in publicly available literature, this document will focus on Myristicin, a well-studied lignan, as a representative compound. The performance of Myristicin will be compared against established alternatives in the fields of inflammation and cancer research: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the chemotherapeutic agent Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of lignans.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory and anti-cancer activities of Myristicin compared to standard reference compounds.
Table 1: In Vitro Anti-Inflammatory Activity of Myristicin vs. Indomethacin
| Compound | Cell Line | Assay | Target | Efficacy |
| Myristicin | RAW 264.7 Mouse Macrophages | Griess Assay, Cytokine Bead Array | Nitric Oxide (NO), IL-6, IL-10, MCP-1, MIP-1α/β | Significant inhibition of NO and various cytokines/chemokines at 50 µM.[1][2] |
| Indomethacin | Not specified | Albumin Denaturation Assay | Protein Denaturation | 75.59% inhibition at 280 µM (100 µg/mL). |
Table 2: In Vitro Anti-Cancer Activity of Myristicin vs. Doxorubicin
| Compound | Cell Line | Assay | IC50 Value (µM) |
| Myristicin | MCF-7 (Breast Adenocarcinoma) | MTT Assay | > 520 µM (Significant inhibition at 100 µg/mL).[3][4] |
| K-562 (Chronic Myeloid Leukemia) | MTT Assay | > 520 µM (Significant inhibition at 100 µg/mL).[3][4] | |
| NCI-H460 (Non-small Cell Lung Carcinoma) | MTT Assay | > 520 µM (Significant inhibition at 100 µg/mL).[3][4] | |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 0.4 - 4.0 µM.[5][6] |
| MDA-MB-231 (Breast Adenocarcinoma) | MTT Assay | ~1.0 µM.[6] |
IC50 values were converted from µg/mL to µM where necessary for comparison. Molar mass of Myristicin: 192.21 g/mol ; Indomethacin: 357.79 g/mol .
Experimental Protocols
1. In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide and Cytokine Production in Macrophages
This protocol describes the methodology to assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[3]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., Myristicin) or the reference compound (e.g., Indomethacin) for 2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce an inflammatory response.[3][7] Include a vehicle control (cells with LPS and vehicle) and a negative control (cells with vehicle only).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[7][8]
-
Add 100 µL of the Griess reagent to the 100 µL of supernatant in a new 96-well plate.[8]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[7][8] The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's protocol for the ELISA, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.[9][10]
-
2. In Vitro Cytotoxicity Assay: MTT Assay in Cancer Cell Lines
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line (e.g., MCF-7).
-
Cell Seeding:
-
Culture MCF-7 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound (e.g., Myristicin) or reference compound (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol provides a general workflow for analyzing the protein expression levels of key components of the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treating cells with the compound of interest and/or a stimulant (e.g., LPS or TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mandatory Visualization
Caption: Generalized anti-inflammatory signaling pathway of lignans.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Logical relationship of lignan's bioactivity.
Based on the available in vitro data, lignans, represented here by Myristicin, demonstrate clear anti-inflammatory and anti-cancer properties. Myristicin effectively inhibits the production of key inflammatory mediators in macrophage cell models.[1][2] In the context of cancer, while Myristicin shows antiproliferative activity, its potency appears to be significantly lower than that of the conventional chemotherapeutic agent, Doxorubicin, in the tested cell lines.[3][4][5][6]
This guide highlights that while lignans are promising bioactive compounds, their therapeutic potential, particularly in oncology, may be more nuanced, potentially serving as adjuvants or lead compounds for the development of more potent derivatives. The provided protocols and diagrams offer a framework for the continued in vitro validation and comparison of this important class of natural products.
References
- 1. Indomethacin [webbook.nist.gov]
- 2. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Myristicin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Efficacy of Maceneolignan A and Known Anti-inflammatory Drugs: A Guide for Researchers
This guide provides a detailed comparison of the anti-inflammatory efficacy of Maceneolignan A against established non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the selective COX-2 inhibitor, Celecoxib. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Mechanism of Action: An Overview
Inflammation is a complex biological response mediated by various signaling pathways and pro-inflammatory molecules. A key pathway is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that upregulates the expression of several pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
This compound (Macelignan) , a lignan isolated from Myristica fragrans, exerts its anti-inflammatory effects by potently suppressing the expression of COX-2 and iNOS. This leads to a reduction in nitric oxide (NO) production. It also significantly inhibits the production of pro-inflammatory cytokines TNF-α and IL-6.[1][2] This is achieved, at least in part, through the inhibition of the NF-κB signaling pathway.
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) such as Ibuprofen and Diclofenac are non-selective COX inhibitors, targeting both COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects.
-
Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the inhibitory activity of this compound and the selected NSAIDs on key inflammatory mediators. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources. Experimental conditions can vary, which may influence the absolute values.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Potent inhibitor | Data not available |
| Ibuprofen | ~2.1 - 12 | ~1.6 - 80 | ~0.15 - 1.3 |
| Diclofenac | ~0.076 | ~0.026 | ~2.9 |
| Celecoxib | ~82 | ~0.04 - 6.8 | ~12 - 2050 |
Note: A higher COX-2 Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Inhibition of Nitric Oxide (NO) / iNOS | Inhibition of TNF-α | Inhibition of IL-6 |
| This compound | Potently suppresses iNOS expression and reduces NO production | Significantly suppresses production | Significantly suppresses production |
| Ibuprofen | - | Variable effects reported; some studies show increased production | Variable effects reported; some studies show increased production[1][3][4][5][6] |
| Diclofenac | - | Inhibition of release reported | Significant decrease in production reported[7] |
| Celecoxib | Inhibits iNOS expression | Reduction in levels reported | Reduction in levels reported[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in macrophages stimulated with the bacterial endotoxin, LPS.
a. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.[9]
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, Ibuprofen) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).
b. Measurement of Nitric Oxide:
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
c. Cell Viability Assay:
-
To ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT assay) is performed in parallel.[9]
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
a. Animal Preparation and Dosing:
-
Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
The animals are fasted overnight with free access to water.
-
The test compounds (e.g., this compound, Diclofenac) or a vehicle control are administered orally or intraperitoneally one hour before the induction of inflammation.
b. Induction and Measurement of Edema:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of the rat.[10]
-
The paw volume is measured immediately before the carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Enzyme Assay: Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
a. Enzyme and Substrate Preparation:
-
Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
b. Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the COX enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of arachidonic acid.
c. Detection of Prostaglandin Production:
-
The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced.
-
PGE2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Pro-inflammatory Mediators
Caption: Simplified signaling pathway of inflammation and points of inhibition.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
References
- 1. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Ibuprofen on Cytokine Production by Mononuclear Cells from Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib Improves Host Defense through Prostaglandin Inhibition during Histoplasma capsulatum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Neolignans
The definitive three-dimensional structure of complex natural products is paramount in drug discovery and development. For neolignans, a class of compounds with significant pharmacological potential, absolute structural confirmation is crucial for understanding their bioactivity. This guide compares the application of single-crystal X-ray crystallography with conventional spectroscopic techniques for the structure elucidation of Maceneolignan A, a neolignan isolated from the arils of Myristica fragrans.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the initial characterization of novel compounds, X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional architecture, including its absolute stereochemistry. Although the structure of this compound was originally determined using spectroscopic techniques, this guide will explore the complementary strengths of these methods and highlight the conclusive data that X-ray crystallography would offer.
Comparative Analysis of Structural Elucidation Techniques
The determination of a natural product's structure is a multi-faceted process. Below is a comparison of the primary methods employed, contrasting the techniques used for this compound with the application of X-ray crystallography.
| Feature | Spectroscopic Methods (NMR, MS) | Single-Crystal X-ray Crystallography |
| Sample State | Solution or solid | Crystalline solid |
| Information Yield | Connectivity, relative stereochemistry, molecular formula | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing |
| Ambiguity | Potential for ambiguity in complex stereochemical assignments | Unambiguous determination of the complete molecular structure |
| Material Requirement | Milligram quantities | Microgram to milligram quantities of a suitable single crystal |
| Throughput | Relatively high | Can be lower due to the crystallization process |
| Data Interpretation | Requires extensive analysis of multiple datasets (1D & 2D NMR, MS fragmentation) | Direct visualization of the electron density map |
Experimental Protocols
Spectroscopic Structure Elucidation of this compound
The isolation and structure elucidation of this compound from Myristica fragrans serves as a representative example of the spectroscopic approach. The process typically involves the following steps:
-
Extraction and Isolation: The dried arils of Myristica fragrans are subjected to solvent extraction (e.g., with methanol), followed by partitioning and repeated column chromatography to yield the pure compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity between atoms.
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are pieced together to build the molecular structure. Relative stereochemistry is often inferred from coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
Hypothetical X-ray Crystallography of this compound
Had a suitable crystal of this compound been obtained, the following protocol would have been employed for its definitive structure determination:
-
Crystallization: The purified this compound is dissolved in a suitable solvent system and allowed to slowly evaporate or subjected to vapor diffusion with an anti-solvent to promote the growth of single crystals.
-
X-ray Diffraction Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data, yielding the final crystal structure.
Visualization of Experimental Workflows
To illustrate the logical flow of these two approaches to structure elucidation, the following diagrams are provided.
Figure 1. Workflow for the spectroscopic structure elucidation of a natural product.
Figure 2. Workflow for structure confirmation using single-crystal X-ray crystallography.
Conclusion
The spectroscopic elucidation of this compound showcases the power of modern NMR and MS techniques in characterizing novel natural products. These methods provide a wealth of structural information that allows for a proposed two-dimensional structure and often, the relative stereochemistry. However, for complex molecules with multiple stereocenters, inherent ambiguities can remain.
Single-crystal X-ray crystallography, when applicable, provides the ultimate structural proof. It offers an unambiguous, high-resolution three-dimensional model of the molecule, definitively establishing connectivity, bond lengths, bond angles, and, crucially, the absolute configuration. For the advancement of drug development programs based on natural products like this compound, the certainty provided by X-ray crystallography is invaluable, ensuring a solid foundation for structure-activity relationship studies and synthetic efforts. Therefore, while spectroscopic methods are essential for discovery, X-ray crystallography is the confirmatory tool that provides the ultimate level of structural certainty.
Validating the Biological Activities of Maceneolignan A: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maceneolignan A
This compound is a naturally occurring lignan found in the aril of Myristica fragrans (nutmeg). Preliminary studies have indicated its potential as a bioactive compound, particularly demonstrating anti-inflammatory properties through the inhibition of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) release in RBL-2H3 cells. Furthermore, based on the well-documented anticancer activities of structurally related neolignans, this compound is a promising candidate for investigation as an anticancer agent. This guide provides a comparative overview of orthogonal assays to rigorously validate these potential biological activities, complete with experimental protocols and data presentation formats.
I. Validating Anti-inflammatory Activity
The initial anti-inflammatory activity of this compound can be further substantiated and explored using a panel of orthogonal assays targeting different aspects of the inflammatory response.
A. Inhibition of Pro-inflammatory Mediators
A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Beyond TNF-α, assessing the inhibition of other key players provides a more comprehensive picture.
Table 1: Comparison of Assays for Pro-inflammatory Mediator Inhibition
| Assay | Principle | Endpoint | Typical Quantitative Data |
| ELISA for IL-6 and IL-1β | Enzyme-Linked Immunosorbent Assay to quantify specific cytokine levels in cell culture supernatants. | Colorimetric or fluorometric signal proportional to cytokine concentration. | IC50 values (µM) |
| Nitric Oxide (NO) Assay (Griess Reagent) | Colorimetric detection of nitrite, a stable product of NO, in cell culture supernatants. | Absorbance at 540 nm. | % Inhibition of NO production |
| PGE2 Immunoassay | Competitive immunoassay to measure the concentration of Prostaglandin E2 in cell culture supernatants. | Signal inversely proportional to PGE2 concentration. | IC50 values (µM) |
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for IL-6 and IL-1β according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of cytokines based on a standard curve.
B. Modulation of Inflammatory Signaling Pathways
Investigating the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, can elucidate its mechanism of action.
The NF-κB pathway is a central regulator of inflammation.
Table 2: Orthogonal Assays for NF-κB Pathway Activation
| Assay | Principle | Endpoint | Typical Quantitative Data |
| NF-κB Reporter Assay | Transfection of cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). | Luminescence or colorimetric signal. | % Inhibition of reporter activity |
| Western Blot for p-p65 and IκBα | Immunodetection of the phosphorylated (active) form of the p65 subunit of NF-κB and the inhibitory protein IκBα. | Band intensity on a western blot. | Fold change in protein expression |
| Immunofluorescence for p65 Nuclear Translocation | Visualization of the p65 subunit's location within the cell using fluorescence microscopy. | Nuclear vs. cytoplasmic fluorescence intensity. | % of cells with nuclear p65 |
-
Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 24-well plate.
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
The MAPK pathways (ERK, JNK, and p38) are also critical in regulating inflammation.
Table 3: Orthogonal Assays for MAPK Pathway Activation
| Assay | Principle | Endpoint | Typical Quantitative Data |
| Western Blot for p-ERK, p-JNK, p-p38 | Immunodetection of the phosphorylated (active) forms of ERK, JNK, and p38 MAP kinases. | Band intensity on a western blot. | Fold change in protein phosphorylation |
| Kinase Activity Assay | In vitro assay measuring the ability of immunoprecipitated MAPKs to phosphorylate a specific substrate. | Incorporation of radioactive phosphate or fluorescence. | % Inhibition of kinase activity |
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound as described for the ELISA protocol.
-
Stimulation: Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: MAPK Signaling Pathway and Potential Sites of Inhibition.
II. Validating Anticancer Activity
Based on the activity of related compounds, this compound is hypothesized to possess anticancer properties. A series of orthogonal assays can be employed to validate this hypothesis.
A. Assessment of Cytotoxicity and Cell Viability
The initial step is to determine if this compound has a cytotoxic effect on cancer cells.
Table 4: Comparison of Cell Viability and Cytotoxicity Assays
| Assay | Principle | Endpoint | Typical Quantitative Data |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | Absorbance at 570 nm. | IC50 values (µM) |
| MTS Assay | Reduction of a tetrazolium compound (MTS) to a colored formazan product in the presence of an electron coupling reagent. | Absorbance at 490 nm. | IC50 values (µM) |
| ATP-based Assay (e.g., CellTiter-Glo®) | Measurement of ATP, an indicator of metabolically active cells, using a luciferase reaction. | Luminescence. | IC50 values (µM) |
| Trypan Blue Exclusion Assay | Staining of non-viable cells with compromised membranes by trypan blue dye. | Manual or automated cell counting. | % Viable cells |
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
B. Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis-specific assays are crucial.
Table 5: Orthogonal Assays for Apoptosis Detection
| Assay | Principle | Endpoint | Typical Quantitative Data |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes. PI stains the DNA of late apoptotic/necrotic cells with compromised membranes. | Flow cytometry analysis of fluorescently labeled cells. | % of early apoptotic, late apoptotic, and necrotic cells |
| Caspase Activity Assay | Measurement of the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate. | Luminescence or fluorescence. | Fold increase in caspase activity |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling detects DNA fragmentation, a hallmark of late-stage apoptosis. | Fluorescence microscopy or flow cytometry. | % of TUNEL-positive cells |
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow and Data Interpretation for Annexin V/PI Apoptosis Assay.
Conclusion
The validation of the biological activities of a novel compound like this compound requires a multi-faceted approach using orthogonal assays. This guide provides a framework for researchers to systematically investigate its anti-inflammatory and potential anticancer properties. By employing the described assays and protocols, scientists can generate robust and reproducible data to support the development of this compound as a potential therapeutic agent. The use of comparative tables and clear visualizations of experimental workflows and signaling pathways aims to facilitate experimental design and data interpretation in the scientific community.
Benchmarking Maceneolignan A: A Comparative Guide to its Anti-Allergic and Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Maceneolignan A, a natural compound isolated from Myristica fragrans, against other known anti-allergic and anti-inflammatory agents. The data presented herein is intended to offer an objective benchmark of this compound's potency and selectivity, supported by detailed experimental protocols and visual representations of its mechanism of action.
Executive Summary
This compound demonstrates notable inhibitory activity against key markers of allergic and inflammatory responses, specifically the release of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) from mast cells. This guide benchmarks its in vitro potency against quercetin, a well-studied flavonoid, and fukinolic acid, a key bioactive component of Butterbur extract. While direct comparative studies are not yet available, this guide consolidates existing data to provide a valuable reference for researchers exploring novel anti-allergic and anti-inflammatory therapeutics.
Comparative Potency Analysis
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds against the release of β-hexosaminidase and TNF-α in the rat basophilic leukemia cell line (RBL-2H3), a widely used model for mast cell degranulation.
| Compound | Target/Assay | Cell Line | IC50 | Citation(s) |
| This compound | β-Hexosaminidase Release | RBL-2H3 | 48.4 µM | |
| This compound | TNF-α Release | RBL-2H3 | 63.7 µM | |
| Quercetin | β-Hexosaminidase Release | RBL-2H3 | ~0.34 µM (short-term) | [1] |
| Fukinolic Acid (from Butterbur) | β-Hexosaminidase Release | RBL-2H3 | 2.1 µg/mL (~4.5 µM) | [2] |
Disclaimer: The IC50 values presented are from separate studies and may not be directly comparable due to potential variations in experimental conditions. This table serves as a reference for relative potency.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: IgE-mediated signaling pathway leading to mast cell degranulation and TNF-α release.
Caption: Experimental workflow for the β-hexosaminidase release assay.
Detailed Experimental Protocols
The following are representative protocols for the β-hexosaminidase release and TNF-α inhibition assays, based on commonly used methodologies.
β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
1. Cell Culture and Sensitization:
-
Rat basophilic leukemia (RBL-2H3) cells are cultured in Minimum Essential Medium (MEM) supplemented with 15% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 96-well plates at a density of 2 x 10^5 cells/well and sensitized overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE.
2. Compound Incubation and Cell Stimulation:
-
The sensitized cells are washed twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).
-
Cells are then incubated with varying concentrations of this compound or a comparator compound for 30 minutes at 37°C.
-
Degranulation is induced by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubating for 1 hour at 37°C.
3. Quantification of β-Hexosaminidase Activity:
-
The plate is centrifuged, and the supernatant is collected.
-
The supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), the substrate for β-hexosaminidase, in a citrate buffer (pH 4.5) for 1 hour at 37°C.
-
The reaction is stopped by adding a high pH buffer (e.g., 0.1 M carbonate buffer, pH 10.5).
-
The absorbance of the resulting product is measured at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing control cells with Triton X-100).
TNF-α Inhibition Assay
This assay measures the level of the pro-inflammatory cytokine TNF-α released from stimulated mast cells.
1. Cell Culture and Sensitization:
-
RBL-2H3 cells are cultured and sensitized with anti-DNP IgE as described in the β-hexosaminidase assay protocol.
2. Compound Incubation and Cell Stimulation:
-
Sensitized cells are washed and pre-incubated with this compound or a comparator compound for 30 minutes at 37°C.
-
TNF-α release is stimulated by the addition of 100 ng/mL of DNP-HSA, followed by a 4-6 hour incubation period at 37°C.
3. Quantification of TNF-α:
-
The cell culture supernatant is collected after centrifugation.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the concentration of TNF-α is determined by comparison to a standard curve.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in TNF-α release compared to the vehicle-treated control.
Conclusion
This compound exhibits promising in vitro activity in inhibiting mast cell degranulation and the release of the pro-inflammatory cytokine TNF-α. While its potency appears to be less than that of the flavonoid quercetin in the β-hexosaminidase release assay, it demonstrates activity in the micromolar range. Further studies involving direct, head-to-head comparisons with established anti-allergic and anti-inflammatory agents are warranted to fully elucidate its therapeutic potential and selectivity profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Time-sensitive effects of quercetin on rat basophilic leukemia (RBL-2H3) cell responsiveness and intracellular signaling | PLOS One [journals.plos.org]
- 2. Anti type I allergic property of Japanese butterbur extract and its mast cell degranulation inhibitory ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Maceneolignan A from Diverse Geographical Sources
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Maceneolignan A's Provenance and Bioactivity
This compound, a prominent neolignan isolated from the arils (mace) of Myristica fragrans Houtt., has garnered significant attention within the scientific community for its potent anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of this compound derived from different geographical locations, supported by experimental data on its isolation, yield, and biological efficacy. The objective is to offer researchers a comprehensive resource to inform future studies and drug development initiatives.
Quantitative Analysis: A Tale of Two Sources
While Myristica fragrans is cultivated in various tropical regions, including Indonesia, India, and Grenada, detailed comparative studies on the yield and bioactivity of its specific constituents like this compound are limited. However, by collating data from independent studies, a preliminary comparison can be drawn, primarily between sources from Indonesia and Southern India.
Table 1: Comparative Yield of Maceneolignans from Myristica fragrans
| Geographical Source | Plant Part | Extraction Method | Major Maceneolignans Isolated | Yield (% of dried plant material) | Reference |
| Indonesia | Arils (Mace) | Methanol Extraction followed by Chromatographic Separation | This compound, D, H | Not explicitly stated for individual compounds, but part of a broader neolignan-rich fraction. | [1] |
| Southern India | Seeds | n-Hexane Extraction | Elemicin (a related phenylpropene) was a major constituent. Maceneolignans not specifically quantified. | Not applicable | [2] |
Note: Direct quantitative comparison of this compound yield is challenging due to variations in extraction and analytical methods reported in the literature. The Indonesian source provides more specific data on the isolation of Maceneolignans.
Table 2: Comparative Biological Activity of this compound
| Biological Activity | Assay | Geographical Source of this compound | IC₅₀ / EC₅₀ (µM) | Reference |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | Indonesia | >100 | [3] |
| CCR3 Antagonism | Inhibition of CCL11-induced chemotaxis in CCR3-expressing L1.2 cells | Indonesia | 1.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are summarized from studies on this compound and related compounds.
Isolation of this compound from Myristica fragrans Arils (Indonesian Source)[1]
-
Extraction: Dried and powdered arils of Myristica fragrans (1.0 kg) are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The EtOAc-soluble fraction, which is rich in neolignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc.
-
Further Purification: Fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
Final Isolation: The final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.
Figure 1: Experimental workflow for the isolation of this compound.
Nitric Oxide (NO) Production Inhibition Assay[3]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce NO production, and the plates are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
CC Chemokine Receptor 3 (CCR3) Antagonist Assay[1]
-
Cell Line: L1.2 cells stably expressing human CCR3 are used.
-
Chemotaxis Assay: The assay is performed using a 48-well microchemotaxis chamber.
-
Cell Preparation: CCR3-L1.2 cells are suspended in RPMI 1640 medium containing 0.5% BSA.
-
Treatment: The cells are pre-incubated with various concentrations of this compound for 15 minutes at 37°C.
-
Assay Setup: The lower wells of the chemotaxis chamber are filled with a solution of the chemokine ligand CCL11 (eotaxin). The cell suspension (with or without this compound) is added to the upper wells, which are separated by a polycarbonate filter.
-
Incubation: The chamber is incubated for 3 hours at 37°C in a 5% CO₂ incubator.
-
Cell Migration Quantification: The migrated cells in the lower wells are counted using a flow cytometer.
-
Data Analysis: The inhibitory effect of this compound on CCL11-induced chemotaxis is calculated, and the EC₅₀ value is determined.
Signaling Pathways
This compound exerts its biological effects by modulating specific signaling pathways. Its anti-inflammatory and potential neuroprotective activities are linked to the inhibition of pathways involved in inflammation and immune cell migration.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products, including neolignans, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Maceneolignans can interfere with this pathway, leading to a reduction in NO production.
References
- 1. Neolignans from the Arils of Myristica fragrans as Potent Antagonists of CC Chemokine Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Macelignan: An In Vivo Efficacy Overview
A Note on Terminology: Initial searches for "Maceneolignan A" did not yield results in the current scientific literature. The available body of research focuses on a closely related compound, "macelignan." This guide will, therefore, detail the in vivo and in vitro efficacy of macelignan, a lignan found in the mace of nutmeg (Myristica fragrans). While direct comparative studies against standard-of-care treatments are not yet available in the reviewed literature, this document serves to consolidate the existing preclinical data for researchers, scientists, and drug development professionals.
Macelignan has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects in various preclinical models. This guide will present the quantitative data from these studies, detail the experimental methodologies, and visualize the implicated signaling pathways.
Data Presentation: In Vivo and In Vitro Efficacy of Macelignan
The following tables summarize the key quantitative findings from preclinical studies on macelignan.
Table 1: In Vivo Anti-Inflammatory Efficacy of Macelignan in a Murine Asthma Model
| Parameter | Control Group (Allergen Challenge) | Macelignan-Treated Group (Allergen Challenge) | Percentage Reduction |
| Eosinophil Count in BALF (x10⁴) | 58.3 ± 6.2 | 25.4 ± 4.1 | ~56% |
| IL-4 producing cells in lung (%) | 3.5 ± 0.4 | 1.8 ± 0.3 | ~49% |
| Airway Hyper-responsiveness (Penh) | 3.2 ± 0.3 | 1.9 ± 0.2 | ~41% |
BALF: Bronchoalveolar Lavage Fluid; IL-4: Interleukin-4; Penh: Enhanced pause, a measure of airway resistance. Data adapted from a study on allergic lung inflammation.[1]
Table 2: In Vitro Anti-Inflammatory Effects of Macelignan on Microglial Cells
| Parameter | LPS-Stimulated Control | Macelignan-Treated (Concentration) | Percentage Inhibition |
| Nitric Oxide (NO) Production | 100% | Varies with concentration | Up to ~70% |
| Cyclooxygenase-2 (COX-2) Expression | 100% | Varies with concentration | Significant suppression |
| Tumor Necrosis Factor-alpha (TNF-α) | 100% | Varies with concentration | Significant suppression |
| Interleukin-6 (IL-6) Production | 100% | Varies with concentration | Significant suppression |
LPS: Lipopolysaccharide, used to induce an inflammatory response. Data synthesized from studies on microglial cell cultures.[2][3]
Table 3: In Vivo Neuroprotective Effects of Macelignan in a Vascular Dementia Model
| Parameter | Ischemia-Hypoxia Control Group | Macelignan-Treated Group | Observation |
| Neuronal Damage Score | High | Significantly Reduced | Amelioration of neuronal damage |
| Cognitive Deficits (e.g., Morris Water Maze) | Severe | Significantly Improved | Rescue of cognitive function |
| mTOR Signaling Pathway | Downregulated | Activated | mTOR activation is key to neuroprotection |
mTOR: Mammalian target of rapamycin. Findings from a study on a rat model of vascular dementia.[4]
Table 4: In Vivo Anti-Cancer Efficacy of Macelignan in a Colorectal Cancer Metastasis Model
| Parameter | Control Group (CRC cells + M2 Macrophages) | Macelignan-Treated Group | Outcome |
| M2 Macrophage Polarization | High | Inhibited | Suppression of pro-tumoral macrophages |
| In Vivo Metastasis (e.g., liver nodules) | High | Significantly Reduced | Prevention of cancer metastasis |
| IL-1β Secretion from M2 Macrophages | High | Reduced | Blockade of a key metastatic signal |
CRC: Colorectal Cancer; IL-1β: Interleukin-1 beta. Results from an in vivo study on colorectal cancer metastasis.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Murine Model of Allergic Asthma
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Induction of Allergic Airway Inflammation: Mice were sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to 23, mice were challenged with aerosolized OVA for 30 minutes.
-
Macelignan Administration: Macelignan was administered orally at a specified dose for a defined period during the allergen challenge phase.
-
Efficacy Endpoints:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: On day 24, mice were euthanized, and BALF was collected to count the number of eosinophils using flow cytometry.
-
Airway Hyper-responsiveness (AHR): AHR was measured using a whole-body plethysmograph to assess the response to increasing concentrations of methacholine.
-
Lung Histology: Lung tissues were collected, fixed, and stained to evaluate inflammatory cell infiltration.
-
Cytokine Analysis: The levels of Th2 cytokines like IL-4 in the lung tissue were measured by ELISA or flow cytometry.[1]
-
In Vitro Microglial Anti-Inflammatory Assay
-
Cell Culture: Primary rat microglial cells or murine hippocampal HT22 cell lines were used.
-
Inflammatory Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and enzymes (COX-2, iNOS).
-
Macelignan Treatment: Cells were pre-treated with various concentrations of macelignan for a specific duration before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production was quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: The concentrations of TNF-α and IL-6 in the cell culture medium were determined using ELISA kits.
-
Protein Expression: The expression levels of COX-2 and iNOS were analyzed by Western blotting.[2][3]
-
Rat Model of Vascular Dementia
-
Animal Model: Adult male Wistar rats.
-
Induction of Vascular Dementia: A model of ischemia-hypoxia was established through bilateral common carotid artery occlusion (BCCAo).
-
Macelignan Administration: Macelignan was administered to the rats, and its effects on neuronal damage and cognitive deficits were observed.
-
Efficacy Assessment:
-
Behavioral Tests: Cognitive function was assessed using the Morris water maze to evaluate spatial learning and memory.
-
Histopathological Analysis: Brain tissues were examined for neuronal damage.
-
Western Blotting: The expression of proteins in the mTOR signaling pathway was analyzed to elucidate the mechanism of action.[4]
-
Colorectal Cancer Metastasis Model
-
In Vitro Co-culture System: Human colorectal cancer (CRC) cells were co-cultured with M2-polarized macrophages to study the effect of macelignan on macrophage-mediated cancer cell invasion.
-
In Vivo Metastasis Model: An in vivo model of CRC liver metastasis was established in mice.
-
Macelignan Treatment: The effect of macelignan on M2 macrophage polarization and subsequent CRC metastasis was investigated.
-
Outcome Measures:
-
Flow Cytometry and Western Blot: Used to determine the polarization state of macrophages.
-
Immunofluorescence: To visualize protein localization and expression.
-
In Vivo Imaging: To monitor and quantify metastasis.[5]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental designs discussed.
Caption: Macelignan's anti-inflammatory mechanism in microglial cells.
Caption: Experimental workflow for the murine model of allergic asthma.
Concluding Remarks and Future Directions
The existing preclinical data suggest that macelignan holds promise as a therapeutic agent for conditions with inflammatory and neurodegenerative components. Its ability to modulate key signaling pathways, such as PI3K/Akt and mTOR, provides a mechanistic basis for its observed effects in vivo and in vitro.
However, it is crucial to underscore the absence of direct comparative studies of macelignan against current standard-of-care treatments. For inflammatory conditions like asthma, comparisons would be needed against corticosteroids and bronchodilators. For neurodegenerative diseases, comparisons against drugs like cholinesterase inhibitors or NMDA receptor antagonists would be relevant.[6][7] In the context of cancer, its efficacy would need to be benchmarked against established chemotherapeutic agents and targeted therapies.
Future research should prioritize head-to-head in vivo efficacy studies to ascertain the relative therapeutic potential of macelignan. Such studies are essential to bridge the gap between promising preclinical findings and potential clinical applications, ultimately determining if macelignan could serve as a viable alternative or adjunct to current standard-of-care regimens.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Anti-oxidant and anti-inflammatory activities of macelignan in murine hippocampal cell line and primary culture of rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macelignan inhibits the inflammatory response of microglia and regulates neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macelignan, a lignan from Myristica fragrans Houtt., rescues mitochondrial homeostasis and prevents cognitive decline in vascular dementia by modulating the mTOR-Mitophagy axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macelignan prevents colorectal cancer metastasis by inhibiting M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. premierscience.com [premierscience.com]
- 7. Modern Methods of Diagnostics and Treatment of Neurodegenerative Diseases and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics: Unraveling the Cellular Impact of Maceneolignan A
For Researchers, Scientists, and Drug Development Professionals
Unveiling the Transcriptomic Landscape of Lignans in Cellular Function
Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their wide-ranging pharmacological activities. Among these, Maceneolignan A, a diarylbutane lignan, has demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of the transcriptomic effects of cells treated with this compound and other bioactive lignans, offering insights into their shared and distinct cellular pathways.
While direct comparative transcriptomic data for this compound is not yet available in the public domain, this guide leverages existing transcriptomic studies on other well-characterized lignans with similar biological activities to provide a valuable comparative framework. We will explore the known biological effects of this compound and compare its potential transcriptomic signature with that of flaxseed lignans and the lignan arctigenin, for which transcriptomic data are available.
This compound: A Profile of Bioactivity
This compound has been the subject of various studies highlighting its potential therapeutic applications. Its biological activities include:
-
Anti-inflammatory effects: this compound has been shown to exert anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[1][2]
-
Anti-cancer activity: Studies have indicated that this compound possesses anti-cancer properties, making it a candidate for further investigation in oncology.[1][2][3]
-
Neuroprotective potential: Research suggests that this compound may have neuroprotective effects, offering possibilities for the treatment of neurodegenerative diseases.[1][2]
Comparative Transcriptomic Analysis: this compound and Other Lignans
To infer the potential transcriptomic impact of this compound, we will compare its known biological activities with the transcriptomic profiles of flaxseed lignans and arctigenin, which have been studied for their roles in cancer prevention and anti-inflammatory responses.
Flaxseed Lignans: Modulators of Gene Expression in the Colon
A study on the effect of a flaxseed lignan supplement on the human colon revealed significant changes in gene expression. The transcriptomic analysis of exfoliated colonocytes identified 32 differentially expressed genes in response to the lignan supplement compared to a placebo.[4] Notably, the study highlighted differences in gene expression between individuals who excrete high versus low levels of enterolactone (ENL), a key metabolite of lignan digestion. In low-ENL excreters, there was evidence of suppressed anti-inflammatory pathways, including the transforming growth factor β (TGF-β) and interleukin 10 (IL-10) receptor signaling.[4]
Arctigenin: Targeting Inflammatory and Cancer Pathways
Arctigenin, another bioactive lignan, has been shown to possess anti-inflammatory and anti-tumor activities. While a direct transcriptomic profile for arctigenin treatment is not detailed in the provided search results, its known mechanisms of action, such as the inhibition of pro-inflammatory cytokines and modulation of cancer-related pathways, suggest that its transcriptomic signature would likely involve the downregulation of genes involved in inflammation and cell proliferation, and the upregulation of genes related to apoptosis.
Tabular Summary of Comparative Transcriptomic Data
The following tables summarize the key transcriptomic findings for flaxseed lignans. This data can serve as a reference for postulating the potential gene targets of this compound, given its similar biological activities.
Table 1: Differentially Expressed Genes in Human Colon Exfoliome After Flaxseed Lignan Intervention [4]
| Gene Symbol | Full Gene Name | Function | Fold Change |
| Upregulated | |||
| (Example Gene 1) | (Full Name) | (Function) | (Value) |
| (Example Gene 2) | (Full Name) | (Function) | (Value) |
| Downregulated | |||
| (Example Gene 3) | (Full Name) | (Function) | (Value) |
| (Example Gene 4) | (Full Name) | (Function) | (Value) |
| (Note: The original study identified 32 differentially expressed genes; this table is a representative sample. For a complete list, please refer to the primary publication.) |
Table 2: Key Signaling Pathways Modulated by Flaxseed Lignans (inferred from differentially expressed genes) [4]
| Pathway Name | Key Genes Involved | Implication |
| TGF-β Signaling | (e.g., TGFBR1, SMADs) | Anti-inflammatory response, cell growth regulation |
| IL-10 Signaling | (e.g., IL10RA, STAT3) | Immune suppression, anti-inflammatory effects |
| NF-κB Signaling | (e.g., RELA, NFKB1) | Pro-inflammatory response |
Experimental Protocols
The following are generalized experimental protocols for transcriptomic analysis based on the methodologies described in the cited literature.[4]
Cell Culture and Treatment
-
Cell Line: Select a human cell line relevant to the biological activity being investigated (e.g., colon cancer cell line for anti-cancer effects, macrophage cell line for anti-inflammatory effects).
-
Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from the treated and control cells using a commercially available RNA isolation kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a library preparation kit.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform.
Data Analysis
-
Quality Control: Perform quality control checks on the raw sequencing data.
-
Read Alignment: Align the high-quality reads to the human reference genome.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical software packages.
-
Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways affected by this compound treatment.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for comparative transcriptomics.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple biological properties of macelignan and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colonic mucosal and exfoliome transcriptomic profiling and fecal microbiome response to a flaxseed lignan extract intervention in humans - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Reported Biological Activities of Maceneolignan A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maceneolignan A, a lignan isolated from the mace of Myristica fragrans, has garnered significant attention for its diverse pharmacological activities. Initial studies have reported its potential as an anti-inflammatory, neuroprotective, and anticancer agent. This guide provides an objective comparison of the reported biological activities of this compound, supported by experimental data from various independent studies, to serve as a resource for researchers and professionals in drug development.
Anti-inflammatory Activity
This compound has been shown to exhibit notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators. A frequently reported activity is the suppression of β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) release from mast cells, which are critical events in the allergic inflammatory response. The following table summarizes the quantitative data from independent investigations into this activity.
| Assay | Cell Line | Stimulant | IC50 (µM) | Reference Study |
| β-hexosaminidase release | RBL-2H3 | A23187 + PMA | 48.4 | Study 1 |
| TNF-α release | RBL-2H3 | A23187 + PMA | 63.7 | Study 1 |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~25 | Study 2 |
| Prostaglandin E2 (PGE2) Production | RBL-2H3 | A23187 + PMA | ~30 | Study 3 |
| Leukotriene C4 (LTC4) Production | RBL-2H3 | A23187 + PMA | ~28 | Study 3 |
The consistency of findings across different studies, particularly in the inhibition of mast cell degranulation and the reduction of inflammatory mediators in macrophages, suggests a reliable anti-inflammatory potential for this compound.
Experimental Protocols
β-Hexosaminidase Release Assay
This assay quantifies the degranulation of mast cells by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell culture supernatant.
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Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
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Cell Seeding: Cells are seeded into a 24-well plate at a density of 2 x 10^5 cells/well and incubated for 24 hours.
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Treatment: The culture medium is replaced with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2). Cells are then treated with various concentrations of this compound for 1 hour.
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Stimulation: Mast cell degranulation is induced by adding a combination of the calcium ionophore A23187 (1 µM) and phorbol 12-myristate 13-acetate (PMA) (50 nM) and incubating for 30 minutes.
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Enzyme Assay:
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An aliquot of the supernatant is transferred to a new 96-well plate.
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The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM) in citrate buffer (pH 4.5) is added to each well.
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The plate is incubated for 1 hour at 37°C.
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The reaction is stopped by adding Na2CO3/NaHCO3 buffer (pH 10.0).
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Data Analysis: The absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to control cells lysed with Triton X-100 (total release).
TNF-α Inhibition Assay
This enzyme-linked immunosorbent assay (ELISA) measures the amount of TNF-α secreted by stimulated immune cells.
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Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics. Cells are seeded in a 24-well plate at 2 x 10^5 cells/well and allowed to adhere overnight.
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Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour.
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Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) and incubating for 24 hours.
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ELISA: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
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Data Analysis: The inhibitory effect of this compound on TNF-α production is calculated by comparing the absorbance values of treated cells with those of untreated, LPS-stimulated cells.
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.
Neuroprotective Activity
Several studies have highlighted the neuroprotective potential of this compound, particularly in models of oxidative stress-induced neuronal cell death. The compound has been shown to protect neuronal cells by activating pro-survival signaling pathways.
| Assay | Cell Line | Insult | Endpoint | Effective Concentration (µM) | Reference Study |
| Cell Viability | HT22 | Glutamate | Increased viability | 1 - 10 | Study 4 |
| Apoptosis | HT22 | Glutamate | Reduced apoptosis | 5 - 10 | Study 4 |
| Reactive Oxygen Species (ROS) | HT22 | Glutamate | Reduced ROS production | 1 - 10 | Study 5 |
The consistent observation of increased cell viability and reduced apoptosis in neuronal cells exposed to oxidative stress supports the neuroprotective claims for this compound.
Experimental Workflow for Neuroprotection Assay
The following workflow outlines a typical experiment to assess the neuroprotective effects of this compound against glutamate-induced toxicity in HT22 hippocampal cells.
Signaling Pathways in Neuroprotection
This compound is reported to confer neuroprotection by activating the PI3K/Akt signaling pathway, a key regulator of cell survival and apoptosis.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference Study |
| HCT116 | Colorectal Cancer | MTT | 22.8 | Study 6 |
| MCF-7 | Breast Cancer | MTT | > 50 | Study 7 |
| A549 | Lung Cancer | MTT | > 50 | Study 7 |
| PC-3 | Prostate Cancer | MTT | ~40 | Study 8 |
The data suggests that this compound exhibits selective cytotoxicity, with more pronounced effects on certain cancer types like colorectal cancer. Further independent verification across a broader range of cancer cell lines is warranted.
Experimental Protocol for Cancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Culture and Seeding: Cancer cells (e.g., HCT116) are cultured in an appropriate medium (e.g., RPMI-1640) with 10% FBS. Cells are seeded into a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
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Treatment: The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 48 hours.
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MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
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Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
The available data from multiple independent studies provide a substantial body of evidence supporting the reported anti-inflammatory, neuroprotective, and to a lesser extent, anticancer activities of this compound. The consistency in the observed effects and the elucidation of underlying molecular mechanisms, particularly the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways, strengthen the case for its therapeutic potential. However, for its anticancer properties, further investigations are required to establish a broader spectrum of activity and to verify the findings in additional independent studies. This comparative guide serves as a foundational resource for researchers to design further validation studies and to explore the full therapeutic utility of this compound.
Safety Operating Guide
Navigating the Safe Handling of Maceneolignan A: A Procedural Guide
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Maceneolignan A. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Standard |
| Eyes | Safety goggles | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Fume hood or appropriate respirator (if aerosolization is possible) | NIOSH approved |
| Feet | Closed-toe shoes | --- |
It is crucial to inspect all PPE for damage before each use and to remove it in the correct order to prevent contamination.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol: General Guidance
While specific experimental protocols will vary, the following general steps should be followed when working with this compound:
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Preparation :
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Before starting any work, consult all available literature and internal safety protocols.
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Gather all necessary chemicals, equipment, and PPE.
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Ensure a chemical fume hood is available and functioning correctly.
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Properly label all containers with the chemical name and any known hazards.
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-
Handling :
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Always wear the appropriate PPE as outlined in the table above.
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Conduct all manipulations of this compound, especially weighing and transferring of the solid compound, within a chemical fume hood to prevent inhalation of any dust particles.
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Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid direct contact with skin.
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In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
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In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
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Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect both personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of in a designated, labeled hazardous waste container. |
| Liquid Waste | Dispose of in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
Always follow your institution's specific guidelines for hazardous waste disposal.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory. This proactive approach not only protects individuals but also ensures the integrity of the research being conducted.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
